molecular formula C18H17N3O5 B15603168 CAY10499

CAY10499

Número de catálogo: B15603168
Peso molecular: 355.3 g/mol
Clave InChI: QTENHWTVRQKWRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CAY10499 is a carbamate ester.
a monoglyceride lipase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENHWTVRQKWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAY10499: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective lipase (B570770) inhibitor that has garnered significant interest within the scientific community for its broad-spectrum activity and potential therapeutic applications. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, impact on key signaling pathways, and its effects on cellular processes. Quantitative data from various studies are summarized, and where available, experimental protocols are outlined to facilitate further research and development.

Core Mechanism of Action: Non-Selective Lipase Inhibition

This compound functions primarily as a non-selective inhibitor of several key enzymes involved in lipid metabolism. Its inhibitory action is not confined to a single target but extends across a range of lipases, leading to a complex and multifaceted biological effect. The primary targets of this compound are monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2]

The molecule is characterized as an irreversible, time-dependent inhibitor, suggesting a covalent mode of interaction with its target enzymes.[3] The 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety is believed to be the active component responsible for its inhibitory activity.[4]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against several human recombinant enzymes. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.

Target EnzymeIC50 Value (nM)
Monoacylglycerol Lipase (MAGL)144[1][2][5][6]
Hormone-Sensitive Lipase (HSL)90[1][2][5][6]
Fatty Acid Amide Hydrolase (FAAH)14[1][2][5][6]

Beyond these primary targets, this compound has also been shown to inhibit other lipolytic enzymes at higher concentrations. At a concentration of 5 µM, it significantly inhibits adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[5][7]

Additional Target Enzyme% Inhibition (at 5 µM)
Adipose Triglyceride Lipase (ATGL)95%[5][7]
Diacylglycerol Lipase alpha (DAGLα)60%[5][7]
α/β-hydrolase domain 6 (ABHD6)90%[5][7]
Carboxylesterase 1 (CES1)95%[5][7]

Impact on Signaling Pathways

The non-selective inhibitory nature of this compound leads to the modulation of several critical signaling pathways, primarily those involved in lipid metabolism, steroidogenesis, and endocannabinoid signaling.

Lipolysis Pathway

This compound disrupts the canonical lipolytic pathway by inhibiting key enzymes responsible for the breakdown of triglycerides and diglycerides. By inhibiting HSL and MAGL, it blocks the hydrolysis of diacylglycerol to monoacylglycerol and subsequently to glycerol (B35011) and free fatty acids. This leads to a reduction in glycerol release, a key indicator of lipolysis.[8]

Lipolysis_Pathway TG Triglycerides DAG Diacylglycerol TG->DAG ATGL MAG Monoacylglycerol DAG->MAG HSL Glycerol Glycerol + Free Fatty Acids MAG->Glycerol MAGL ATGL ATGL HSL HSL MAGL MAGL This compound This compound This compound->ATGL This compound->HSL This compound->MAGL

Inhibition of the Lipolytic Pathway by this compound.
Steroidogenesis Regulation

In steroidogenic cells, such as Leydig cells, hormone-sensitive lipase (HSL) plays a crucial role in mobilizing cholesterol from lipid droplets for steroid hormone synthesis. This compound, by inhibiting HSL, effectively suppresses the cAMP/PKA-mediated induction of Steroidogenic Acute Regulatory Protein (StAR) expression and subsequent progesterone (B1679170) synthesis.[9] This indicates that HSL activity is a critical upstream event in the steroidogenic cascade.

Steroidogenesis_Pathway cAMP cAMP/PKA Pathway HSL HSL cAMP->HSL Phosphorylation P_HSL Phosphorylated HSL (Active) HSL->P_HSL CholesterolEsters Cholesteryl Esters P_HSL->CholesterolEsters Hydrolysis Cholesterol Free Cholesterol CholesterolEsters->Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria StAR StAR Expression Mitochondria->StAR Progesterone Progesterone Synthesis StAR->Progesterone This compound This compound This compound->HSL

This compound's disruption of the steroidogenesis pathway.

Cellular Effects: Inhibition of Cancer Cell Growth

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. This anti-proliferative activity is likely linked to its broad inhibition of lipid metabolism, which is often dysregulated in cancer cells to support rapid growth and proliferation.

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)4.2[5]
MDA-MB-231 (Breast Cancer)46[5]
COV318 (Ovarian Cancer)106.7[5]
OVCAR-3 (Ovarian Cancer)79.8[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While comprehensive, step-by-step protocols for all cited experiments are not available in a single source, this section outlines the general methodologies employed in the characterization of this compound.

Monoacylglycerol Lipase (MGL) Inhibition Assay

A common method to assess MGL inhibition involves a 96-well format assay using the non-radiolabeled substrate, 4-nitrophenylacetate (4-NPA).[4][10]

Workflow:

MGL_Assay_Workflow Start Prepare Reagents: - MGL Enzyme - this compound (or other inhibitor) - 4-NPA Substrate - Assay Buffer Incubate Pre-incubate MGL enzyme with this compound Start->Incubate Add_Substrate Add 4-NPA substrate to initiate the reaction Incubate->Add_Substrate Measure Monitor the hydrolysis of 4-NPA by measuring absorbance at 405 nm Add_Substrate->Measure Analyze Calculate IC50 values from dose-response curves Measure->Analyze

General workflow for the MGL inhibition assay.

Detailed Steps (Adapted from Muccioli et al., 2008): [4]

  • Reagent Preparation: Prepare solutions of human recombinant MGL, this compound at various concentrations, and 4-nitrophenylacetate in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4).

  • Pre-incubation: In a 96-well plate, add the MGL enzyme solution to wells containing different concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a defined period at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the 4-NPA substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. The hydrolysis of 4-NPA by MGL releases 4-nitrophenol, which is yellow and absorbs light at this wavelength.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell Growth Inhibition Assay

The anti-proliferative effects of this compound on cancer cells are typically assessed using standard cell viability assays such as the MTT or SRB assay.

General Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method (e.g., adding MTT reagent and measuring the absorbance of the resulting formazan (B1609692) product).

  • IC50 Determination: Calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting cell viability against the compound concentration.

Conclusion

This compound is a valuable research tool for investigating the roles of multiple lipases in various physiological and pathological processes. Its non-selective profile, while a limitation for developing highly targeted therapeutics, provides a unique opportunity to probe the interconnectedness of lipid metabolic pathways. The quantitative data and mechanistic insights presented in this guide offer a solid foundation for researchers and drug development professionals interested in the complex world of lipid signaling and metabolism. Further research into the specific downstream consequences of inhibiting multiple lipases simultaneously will undoubtedly uncover new therapeutic avenues for a range of diseases, including cancer and metabolic disorders.

References

CAY10499: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective, and irreversible inhibitor of several serine hydrolases, most notably monoacylglycerol lipase (B570770) (MGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL).[1][2][3] Its activity stems from a carbamate (B1207046) moiety that covalently modifies the active site of these enzymes.[4] This compound has become a valuable research tool for investigating the roles of these enzymes in various physiological and pathological processes, particularly within the endocannabinoid system and lipid metabolism. This guide provides an in-depth overview of this compound, its mechanism of action, applications in research, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Serine Lipases

This compound functions as a broad-spectrum lipase inhibitor. Its primary targets include:

  • Monoacylglycerol Lipase (MGL): MGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5][6] By inhibiting MGL, this compound elevates the levels of 2-AG, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2).[7]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme for the breakdown of anandamide (B1667382) (AEA), another major endocannabinoid. This compound's inhibition of FAAH leads to increased AEA levels.[1][2][4]

  • Hormone-Sensitive Lipase (HSL): HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides. Inhibition of HSL by this compound can impact lipid metabolism and cellular energy homeostasis.[1][8]

The inhibitory action of this compound is irreversible, involving the formation of a stable covalent bond with the catalytic serine residue within the active site of the target lipases.[9]

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the reported quantitative data for this compound's inhibitory activity against key enzymes and its effects on cancer cell proliferation.

Table 1: Inhibitory Activity of this compound against Human Recombinant Lipases

EnzymeIC₅₀ (nM)
Monoacylglycerol Lipase (MGL)144[1][2]
Fatty Acid Amide Hydrolase (FAAH)14[1][2][3]
Hormone-Sensitive Lipase (HSL)90[1][2]

Table 2: Inhibition of Other Lipases by this compound at 5 µM

EnzymeInhibition (%)
Adipose Triglyceride Lipase (ATGL)95[1]
Diacylglycerol Lipase α (DAGLα)60[1]
α/β-Hydrolase Domain 6 (ABHD6)90[1]
Carboxylesterase 1 (CES1)95[1]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer4.2[1]
MDA-MB-231Breast Cancer46[1]
COV318Ovarian Cancer106.7[1]
OVCAR-3Ovarian Cancer79.8[1]

Signaling Pathways Modulated by this compound

By inhibiting MGL and FAAH, this compound significantly impacts the endocannabinoid signaling pathway. The elevation of 2-AG and AEA leads to enhanced activation of cannabinoid receptors, which in turn modulates various downstream signaling cascades involved in neurotransmission, inflammation, and pain perception. The inhibition of HSL also has implications for cellular metabolism and signaling pathways regulated by fatty acids.

CAY10499_Signaling_Pathway cluster_0 Endocannabinoid Metabolism cluster_1 This compound Action cluster_2 Downstream Signaling MGL MGL ArachidonicAcid Arachidonic Acid MGL->ArachidonicAcid Glycerol Glycerol MGL->Glycerol FAAH FAAH FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine TwoAG 2-AG TwoAG->MGL Degradation CB1R CB1 Receptor TwoAG->CB1R CB2R CB2 Receptor TwoAG->CB2R AEA AEA AEA->FAAH Degradation AEA->CB1R AEA->CB2R This compound This compound This compound->MGL Inhibition This compound->FAAH Inhibition Downstream Downstream Effects (e.g., ↓Neurotransmitter Release, ↓Inflammation) CB1R->Downstream CB2R->Downstream

Caption: this compound inhibits MGL and FAAH, increasing 2-AG and AEA levels and enhancing cannabinoid receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

MGL Inhibition Assay using 4-Nitrophenylacetate (4-NPA)

This colorimetric assay is a common method to determine MGL activity and the inhibitory potential of compounds like this compound.[5][10]

MGL_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Procedure (96-well plate) cluster_2 Data Analysis A1 Prepare Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA) B1 Add Assay Buffer, MGL Enzyme, and this compound (or DMSO control) to wells A1->B1 A2 Prepare Human Recombinant MGL Solution A2->B1 A3 Prepare this compound Stock Solution (in DMSO) A3->B1 A4 Prepare 4-NPA Substrate Solution B3 Initiate Reaction by Adding 4-NPA Substrate A4->B3 B2 Incubate at Room Temperature B1->B2 B2->B3 B4 Monitor Absorbance at 405-415 nm over time B3->B4 C1 Calculate the Rate of 4-Nitrophenol Production B4->C1 C2 Determine Percent Inhibition by this compound C1->C2 C3 Calculate IC₅₀ Value C2->C3

Caption: Workflow for determining MGL inhibition by this compound using a 4-NPA colorimetric assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).[1]

    • MGL Enzyme: Dilute human recombinant MGL in the 1X assay buffer to the desired concentration.[1]

    • This compound: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Substrate: Prepare a solution of 4-nitrophenylacetate (4-NPA) in a suitable solvent like ethanol, and then dilute it in the assay buffer.[1]

  • Assay Performance (in a 96-well plate):

    • To appropriate wells, add the assay buffer, diluted MGL enzyme, and either this compound solution or DMSO (for control wells).

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[1]

    • Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 405-415 nm using a microplate reader. The yellow color of the product, 4-nitrophenol, is measured.[11]

  • Data Analysis:

    • Calculate the initial rate of the reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO-treated) wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC₅₀ value.

FAAH Inhibition Assay (Fluorometric)

This assay measures the inhibition of FAAH activity using a fluorogenic substrate.[6][12]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[12]

    • FAAH Enzyme: Dilute recombinant human FAAH in the 1X assay buffer.[12]

    • This compound: Prepare serial dilutions of this compound in DMSO.

    • Substrate: Use a fluorogenic substrate such as AMC-arachidonoyl amide.[6][12]

  • Assay Performance (in a 96-well plate):

    • Add the assay buffer, diluted FAAH enzyme, and this compound (or DMSO) to the wells.

    • Pre-incubate the plate for a specific time (e.g., 30 minutes) at 37°C.[6]

    • Initiate the reaction by adding the FAAH substrate.

    • Measure the increase in fluorescence (e.g., excitation at 340-360 nm and emission at 450-465 nm) over time.[6][12]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition and calculate the IC₅₀ value as described for the MGL assay.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cells can be assessed using various standard methods, such as the crystal violet assay.[13]

Cell_Proliferation_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Staining and Measurement cluster_3 Data Analysis A1 Seed Cancer Cells in a 96-well Plate A2 Incubate for 24 hours to allow attachment A1->A2 B1 Treat cells with various concentrations of this compound (and DMSO control) A2->B1 B2 Incubate for a specified duration (e.g., 48-72 hours) B1->B2 C1 Fix cells (e.g., with glutaraldehyde) B2->C1 C2 Stain with Crystal Violet C1->C2 C3 Solubilize the stain (e.g., with acetic acid) C2->C3 C4 Measure Absorbance at ~595 nm C3->C4 D1 Normalize Absorbance to Control C4->D1 D2 Calculate Percent Inhibition of Proliferation D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Workflow for assessing the anti-proliferative effects of this compound on cancer cells using a crystal violet assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.[13]

  • Treatment:

    • Prepare different concentrations of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing this compound or DMSO (as a vehicle control).

    • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[13]

  • Staining and Quantification:

    • After incubation, fix the cells with a suitable fixative like 5% glutaraldehyde.[13]

    • Stain the fixed cells with a crystal violet solution.

    • After washing and drying, solubilize the stain using a solution such as 10% acetic acid.[13]

    • Measure the absorbance of the solubilized stain at approximately 595 nm using a microplate reader.[13]

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the control wells.

    • Calculate the percentage of proliferation inhibition for each this compound concentration.

    • Determine the IC₅₀ value for cell growth inhibition.

In Vivo Applications

In animal models, this compound has been used to investigate the physiological roles of the lipases it inhibits. For instance, in vivo studies in rats have shown that this compound can reduce the increase in cytosolic lipase activity induced by specific diets.[1][2] When planning in vivo experiments, it is crucial to consider the route of administration, dosage, and potential off-target effects due to the non-selective nature of this compound.

Conclusion

This compound is a powerful pharmacological tool for the in vitro and in vivo study of MGL, FAAH, HSL, and other serine hydrolases. Its ability to modulate the endocannabinoid system and lipid metabolism makes it highly relevant for research in neuroscience, oncology, and metabolic diseases. Researchers using this compound should be mindful of its non-selective profile and design experiments accordingly to ensure accurate interpretation of the results. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing scientific discovery.

References

CAY10499: A Comprehensive Technical Guide to its Targets and Off-Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective lipase (B570770) inhibitor that has garnered significant interest within the scientific community for its broad-spectrum activity against key enzymes involved in lipid metabolism. This technical guide provides an in-depth overview of the primary targets and notable off-targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Core Targets and Off-Target Profile of this compound

This compound exhibits potent inhibitory activity against several key serine hydrolases involved in lipid signaling. Its primary targets are monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1][2][3]. In addition to these primary targets, this compound has been shown to inhibit other lipases at higher concentrations, highlighting its non-selective nature[2].

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets and several off-targets has been characterized by determining their half-maximal inhibitory concentrations (IC50) or percentage of inhibition at a given concentration.

Target EnzymeSpeciesIC50 ValueReference
Monoacylglycerol Lipase (MAGL)Human, recombinant144 nM[1][2]
Hormone-Sensitive Lipase (HSL)Human, recombinant90 nM[1][2]
Fatty Acid Amide Hydrolase (FAAH)Human, recombinant14 nM[1][2]
Off-Target EnzymeConcentration TestedPercent Inhibition (%)Reference
Adipose Triglyceride Lipase (ATGL)5 µM95%[2]
Diacylglycerol Lipase α (DAGLα)5 µM60%[2]
α/β-Hydrolase Domain 6 (ABHD6)5 µM90%[2]
Carboxylesterase 1 (CES1)5 µM95%[2]
Effects on Cancer Cell Lines

This compound has also demonstrated cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Cancer4.2[2]
MDA-MB-231Breast Cancer46[2]
COV318Ovarian Cancer106.7[2]
OVCAR-3Ovarian Cancer79.8[2]

Signaling Pathways

This compound's inhibition of MAGL, FAAH, and HSL directly impacts two critical signaling pathways: the endocannabinoid system and the lipolysis pathway.

Endocannabinoid Signaling Pathway

MAGL and FAAH are the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively. By inhibiting these enzymes, this compound elevates the levels of these endocannabinoids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2-AG 2-AG CB1R CB1R 2-AG->CB1R Activates MAGL MAGL 2-AG->MAGL Substrate AEA AEA AEA->CB1R Activates FAAH FAAH AEA->FAAH Substrate DAG DAG DAGL DAGL DAG->DAGL Substrate NAPE NAPE NAPE-PLD NAPE-PLD NAPE->NAPE-PLD Substrate DAGL->2-AG Product NAPE-PLD->AEA Product Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Glycerol Glycerol MAGL->Glycerol FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->MAGL Inhibits This compound->FAAH Inhibits

Endocannabinoid signaling pathway showing this compound inhibition.
Lipolysis Signaling Pathway

HSL is a key enzyme in the breakdown of triglycerides stored in adipocytes. It primarily hydrolyzes diacylglycerol (DAG) into monoacylglycerol (MAG) and a free fatty acid. Adipose triglyceride lipase (ATGL) initiates lipolysis by converting triglycerides to DAG. The final step is the hydrolysis of MAG by MAGL. This compound's inhibition of HSL and ATGL (an off-target) blocks the mobilization of fatty acids.

Lipolysis_Signaling Hormones (e.g., Catecholamines) Hormones (e.g., Catecholamines) GPCR GPCR Hormones (e.g., Catecholamines)->GPCR Activates AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ATGL ATGL PKA->ATGL Phosphorylates & Activates HSL HSL PKA->HSL Phosphorylates & Activates Triglyceride (TG) Triglyceride (TG) Diacylglycerol (DAG) Diacylglycerol (DAG) Triglyceride (TG)->Diacylglycerol (DAG) ATGL Free Fatty Acids (FFA) Free Fatty Acids (FFA) Triglyceride (TG)->Free Fatty Acids (FFA) Monoacylglycerol (MAG) Monoacylglycerol (MAG) Diacylglycerol (DAG)->Monoacylglycerol (MAG) HSL Diacylglycerol (DAG)->Free Fatty Acids (FFA) Glycerol Glycerol Monoacylglycerol (MAG)->Glycerol MAGL Monoacylglycerol (MAG)->Free Fatty Acids (FFA) MAGL MAGL This compound This compound This compound->ATGL Inhibits (Off-target) This compound->HSL Inhibits This compound->MAGL Inhibits

Lipolysis pathway showing this compound inhibition of key lipases.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound against its primary targets are provided below. These protocols are based on commonly used assays in the field.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)

This assay is based on the hydrolysis of the chromogenic substrate 4-nitrophenylacetate (4-NPA) by MAGL, which produces the yellow-colored product 4-nitrophenol, detectable by spectrophotometry.

Workflow:

MAGL_Assay_Workflow Prepare Reagents Prepare Reagents Add Assay Buffer Add Assay Buffer Prepare Reagents->Add Assay Buffer Add MAGL Enzyme Add MAGL Enzyme Add Assay Buffer->Add MAGL Enzyme Add this compound/Vehicle Add this compound/Vehicle Add MAGL Enzyme->Add this compound/Vehicle Pre-incubate Pre-incubate Add this compound/Vehicle->Pre-incubate Add 4-NPA Substrate Add 4-NPA Substrate Pre-incubate->Add 4-NPA Substrate Incubate Incubate Add 4-NPA Substrate->Incubate Read Absorbance (405-415 nm) Read Absorbance (405-415 nm) Incubate->Read Absorbance (405-415 nm) Calculate % Inhibition Calculate % Inhibition Read Absorbance (405-415 nm)->Calculate % Inhibition

Workflow for the colorimetric MAGL inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a 1X Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA). Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a working solution of human recombinant MAGL in 1X Assay Buffer. Prepare a solution of 4-nitrophenylacetate (4-NPA) substrate in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Enzyme and Inhibitor Addition: Add the MAGL enzyme solution to all wells except the background control wells. Add serial dilutions of this compound or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the 4-NPA substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).

  • Measurement: Read the absorbance of the plate at a wavelength between 405 and 415 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by comparing the absorbance of the inhibitor wells to the vehicle control wells (100% activity) and background wells (0% activity). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hormone-Sensitive Lipase (HSL) Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate, such as a long-chain fatty acyl-7-hydroxycoumarin ester, which upon hydrolysis by HSL, releases a fluorescent product that can be quantified.

Methodology:

  • Reagent Preparation: Prepare a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0). Prepare a stock solution of this compound in a suitable solvent. Prepare a working solution of human recombinant HSL in the assay buffer. Prepare a solution of the fluorogenic substrate.

  • Assay Plate Setup: In a 96-well black plate, add assay buffer to all wells.

  • Enzyme and Inhibitor Addition: Add the HSL enzyme solution to all wells except the background control. Add serial dilutions of this compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition and the IC50 value as described for the MAGL assay.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, by FAAH, which releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).

Methodology:

  • Reagent Preparation: Prepare a 1X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA). Prepare a stock solution of this compound in a suitable solvent. Prepare a working solution of human recombinant FAAH in 1X Assay Buffer. Prepare a solution of AMC-arachidonoyl amide substrate.

  • Assay Plate Setup: In a 96-well black plate, add assay buffer to all wells.

  • Enzyme and Inhibitor Addition: Add the FAAH enzyme solution to all wells except the background control. Add serial dilutions of this compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).

  • Reaction Initiation: Add the AMC-arachidonoyl amide substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Read the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value as described previously.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of MAGL, HSL, and FAAH in various physiological and pathological processes. However, its non-selective nature necessitates careful interpretation of experimental results. Researchers should consider its off-target effects, particularly when used at higher concentrations. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource to guide the effective use and understanding of this compound in research and drug development.

References

CAY10499: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective lipase (B570770) inhibitor that has garnered significant interest in the scientific community for its broad-spectrum activity and potential therapeutic applications. Initially identified as a novel inhibitor of monoglyceride lipase (MGL), further studies revealed its inhibitory effects on a range of other lipases, including hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Discovery

This compound was identified through a small-scale screening for inhibitors of monoglyceride lipase (MGL).[1][2] This discovery was facilitated by the development of a novel 96-well format assay utilizing the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA), which provided a rapid and accurate method for assessing MGL activity.[1][2] this compound emerged from this screening as a potent submicromolar inhibitor of MGL.[1]

Chemical Properties

PropertyValue
Formal Name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester
CAS Number 359714-55-9
Molecular Formula C₁₈H₁₇N₃O₅
Molecular Weight 355.3 g/mol
Purity ≥98%
UV/Vis (λmax) 206, 256 nm
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL
Storage -20°C
Stability ≥4 years

Data sourced from Cayman Chemical product information.[3]

Mechanism of Action

This compound acts as a non-selective, irreversible inhibitor of several serine hydrolases.[4] Its primary mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes, leading to their inactivation. Studies have suggested that the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety is the active component responsible for the inhibitory activity, rather than the carbamate (B1207046) group.[4][5] The inhibition by this compound is time-dependent, with its inhibitory potential increasing upon pre-incubation with the enzyme.[5]

The inhibition of MGL by this compound leads to an accumulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which in turn modulates cannabinoid receptor signaling.[6] The inhibition of other lipases, such as HSL and ATGL, disrupts intracellular lipolysis, affecting the release of fatty acids from stored triglycerides.

cluster_inhibition This compound Inhibition cluster_pathway Endocannabinoid & Lipid Metabolism This compound This compound MGL MGL This compound->MGL irreversible HSL HSL This compound->HSL irreversible FAAH FAAH This compound->FAAH irreversible OtherLipases Other Lipases (ATGL, ABHD6, CES1) This compound->OtherLipases irreversible 2-AG 2-Arachidonoylglycerol (2-AG) MGL->2-AG hydrolysis Glycerol_FA Glycerol + Fatty Acids MGL->Glycerol_FA Triglycerides Triglycerides HSL->Triglycerides hydrolysis Diacylglycerol Diacylglycerol HSL->Diacylglycerol Anandamide Anandamide FAAH->Anandamide hydrolysis ArachidonicAcid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid_Ethanolamine Triglycerides->Diacylglycerol FattyAcids FattyAcids Diacylglycerol->FattyAcids

Caption: this compound signaling pathway.

Preclinical Data

In Vitro Inhibitory Activity

This compound has been shown to inhibit a variety of lipases with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target EnzymeSpeciesIC₅₀ (nM)
Monoacylglycerol Lipase (MGL)Human144
Hormone-Sensitive Lipase (HSL)Human90
Fatty Acid Amide Hydrolase (FAAH)Human14

Data compiled from Cayman Chemical.[3]

Other Inhibited Lipases (at 5 µM)% Inhibition
Adipose Triglyceride Lipase (ATGL)95%
Diacylglycerol Lipase α (DAGLα)60%
α/β-Hydrolase Domain 6 (ABHD6)90%
Carboxylesterase 1 (CES1)95%

Data compiled from Cayman Chemical.[3]

Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated cytotoxic effects against several human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast4.2
MDA-MB-231Breast46
COV318Ovarian106.7
OVCAR-3Ovarian79.8

Data compiled from Cayman Chemical.[3]

In Vivo Studies

In a rat model, this compound was shown to reduce increases in cytosolic lipase activity induced by both a fructose-rich (FRUC) diet and an AIN-93M diet.[3] This suggests that this compound is active in vivo and can modulate lipid metabolism.

Experimental Protocols

Monoglyceride Lipase (MGL) Inhibition Assay

This protocol is based on the method used for the initial discovery of this compound.[2][5]

Materials:

  • Recombinant human MGL

  • This compound

  • 4-Nitrophenylacetate (4-NPA)

  • Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the this compound dilution or DMSO (for control) to the appropriate wells.

  • Add 16 ng of pure human MGL in 10 µL of Tris-HCl buffer to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

  • Initiate the reaction by adding 40 µL of a 1.25 mM solution of 4-NPA in Tris-HCl buffer (final concentration 250 µM).

  • Immediately measure the absorbance at 405 nm and continue to monitor for 15 minutes at 37°C.

  • The rate of 4-nitrophenol (B140041) production is proportional to MGL activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

start Start prep_plate Prepare 96-well plate with Tris-HCl buffer start->prep_plate add_cay Add this compound dilutions or DMSO (control) prep_plate->add_cay add_mgl Add human MGL add_cay->add_mgl pre_incubate Pre-incubate at 37°C for 15 min add_mgl->pre_incubate add_npa Add 4-NPA substrate pre_incubate->add_npa measure_abs Measure absorbance at 405 nm for 15 min add_npa->measure_abs analyze Calculate % inhibition and IC50 measure_abs->analyze end End analyze->end

Caption: MGL Inhibition Assay Workflow.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is a general method for assessing FAAH inhibition.[1][7]

Materials:

  • Recombinant human FAAH

  • This compound

  • FAAH substrate (e.g., AMC arachidonoyl amide)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well black plate, add 170 µL of FAAH Assay Buffer to each well.

  • Add 10 µL of the diluted FAAH enzyme to each well (except for background wells).

  • Add 10 µL of the this compound dilution or solvent (for control) to the appropriate wells. For background wells, add 10 µL of solvent.

  • Incubate the plate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence at the specified wavelengths.

  • Subtract the background fluorescence and calculate the percentage of inhibition to determine the IC₅₀ value.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

This protocol outlines a general method for measuring HSL inhibition.[8][9]

Materials:

  • Recombinant human HSL

  • This compound

  • HSL substrate (e.g., 1-S-arachidonoylthioglycerol)

  • ThioGlo-1 reagent

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the potassium phosphate buffer.

  • Add the recombinant human HSL to each well.

  • Add the this compound dilutions or vehicle control.

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the HSL substrate.

  • After a set incubation period at 37°C, add the ThioGlo-1 reagent to detect the released thioglycerol.

  • Measure the fluorescence to determine HSL activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cancer Cell Viability Assay (CCK-8)

This is a general protocol to assess the anti-proliferative effects of this compound on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.

  • Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of the CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_cay Prepare this compound dilutions adhere->prepare_cay treat_cells Treat cells with this compound or vehicle prepare_cay->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_cck8 Add CCK-8 solution incubate_48h->add_cck8 incubate_2h Incubate for 2 hours add_cck8->incubate_2h measure_abs Measure absorbance at 450 nm incubate_2h->measure_abs analyze Calculate cell viability and IC50 measure_abs->analyze end End analyze->end

Caption: Cancer Cell Viability Assay Workflow.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the synthesis of a structurally related carbamate, benzyl (B1604629) phenylcarbamate, has been described.[5] This suggests that the synthesis of this compound likely involves the reaction of an appropriate isocyanate with benzyl alcohol in the presence of a base like triethylamine. The key starting material would be the 4-isocyanato-2-methylphenyl-5-methoxy-1,3,4-oxadiazol-2(3H)-one intermediate.

Future Directions

The broad-spectrum inhibitory profile of this compound presents both opportunities and challenges. While its polypharmacology could be advantageous for treating complex diseases where multiple lipases are dysregulated, it also poses a risk for off-target effects. Future research should focus on:

  • Lead Optimization: medicinal chemistry efforts to improve the selectivity of this compound for specific lipase targets.

  • In-depth In Vivo Studies: Comprehensive pharmacokinetic and pharmacodynamic studies in various animal models to better understand its efficacy, safety, and therapeutic window for specific indications.

  • Target Deconvolution: Further studies to elucidate the contribution of each inhibited lipase to the observed cellular and in vivo effects of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of various lipases in health and disease. Its discovery and characterization have provided a foundation for the development of novel therapeutics targeting lipid metabolism. This technical guide has summarized the key information on its discovery, mechanism of action, and preclinical development, and has provided detailed experimental protocols to aid researchers in their investigations of this multifaceted inhibitor.

References

CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective inhibitor of several serine hydrolases, most notably monoacylglycerol lipase (B570770) (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL). Its ability to modulate the endocannabinoid system by preventing the degradation of endogenous cannabinoids such as 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA) has made it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for key enzyme inhibition assays, explores the signaling pathways affected by its mechanism of action, and presents an experimental workflow for its application in research settings. All quantitative data are summarized in structured tables, and logical relationships are visualized through detailed diagrams.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a carbamate-based compound. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester[1]
CAS Number 359714-55-9[1]
Molecular Formula C18H17N3O5[1]
Molecular Weight 355.3 g/mol [1]
Appearance Crystalline solid[1]
SMILES COc1nn(c2ccc(NC(=O)OCc3ccccc3)c(C)c2)c(=O)o1[1]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 2 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[1]
Storage Store at -20°C[1]

Biological Activity and In Vitro Efficacy

This compound exhibits potent inhibitory activity against a range of lipases. Its non-selective nature allows for the broad-spectrum inhibition of key enzymes involved in lipid metabolism and signaling.

Table 2: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueCell Line/SystemReference
Monoacylglycerol Lipase (MAGL) 144 nMHuman Recombinant[1]
Fatty Acid Amide Hydrolase (FAAH) 14 nMHuman Recombinant[1]
Hormone-Sensitive Lipase (HSL) 90 nMHuman Recombinant[1]
Adipose Triglyceride Lipase (ATGL) 95% inhibition at 5 µMNot specified[1]
Diacylglycerol Lipase α (DAGLα) 60% inhibition at 5 µMNot specified[1]
α/β-Hydrolase Domain-containing 6 (ABHD6) 90% inhibition at 5 µMNot specified[1]
Carboxylesterase 1 (CES1) 95% inhibition at 5 µMNot specified[1]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
MCF-7 Breast Cancer4.2 µM[1]
MDA-MB-231 Breast Cancer46 µM[1]
COV318 Ovarian Cancer106.7 µM[1]
OVCAR-3 Ovarian Cancer79.8 µM[1]

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of the endocannabinoid signaling pathway. By inhibiting MAGL and FAAH, this compound prevents the breakdown of the endocannabinoids 2-AG and anandamide, respectively. This leads to an accumulation of these signaling lipids, enhancing their effects on cannabinoid receptors (CB1 and CB2).

G Endocannabinoid Signaling Pathway Modulation by this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Synthesis DAGL DAGL Two_AG 2-AG DAGL->Two_AG Synthesis FAAH FAAH Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine MAGL MAGL Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid_Glycerol Anandamide->CB1 Activates Anandamide->FAAH Degradation Two_AG->CB1 Activates Two_AG->MAGL Degradation This compound This compound This compound->FAAH Inhibits This compound->MAGL Inhibits

Endocannabinoid Signaling Pathway Modulation by this compound

The inhibition of MAGL also has downstream effects on the prostaglandin (B15479496) signaling pathway. MAGL is a primary source of arachidonic acid (AA) in the brain, which is a precursor for prostaglandin synthesis via cyclooxygenase (COX) enzymes. By inhibiting MAGL, this compound can reduce the available pool of AA for prostaglandin production.

G Impact of this compound on Prostaglandin Synthesis MAGL MAGL Arachidonic_Acid Arachidonic Acid (AA) MAGL->Arachidonic_Acid Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Substrate COX COX-1 / COX-2 Arachidonic_Acid->COX Metabolism Prostaglandins Prostaglandins (e.g., PGE2, PGD2) COX->Prostaglandins Synthesis This compound This compound This compound->MAGL Inhibits G In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_results Results and Interpretation Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Serial_Dilutions Perform Serial Dilutions to Desired Concentrations Stock_Solution->Serial_Dilutions Enzyme_Assay Enzyme Inhibition Assay (MAGL, FAAH, HSL, etc.) Serial_Dilutions->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., Proliferation, Viability) Serial_Dilutions->Cell_Culture Data_Acquisition Data Acquisition (Absorbance, Fluorescence, etc.) Enzyme_Assay->Data_Acquisition Cell_Culture->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Dose_Response Generate Dose-Response Curves Statistical_Analysis->Dose_Response Interpretation Interpret Results and Draw Conclusions Dose_Response->Interpretation

References

CAY10499: A Non-Selective Lipase Inhibitor for Interrogating the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and widespread signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, and metabolism. The primary mediators of the ECS are the endocannabinoids, principally anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The biological actions of these lipid messengers are tightly controlled by the activity of specific metabolic enzymes. Two key serine hydrolases, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are responsible for the degradation of AEA and 2-AG, respectively. A third important enzyme, hormone-sensitive lipase (HSL), is also involved in lipid metabolism. Pharmacological inhibition of these enzymes offers a powerful approach to modulate endocannabinoid tone and study the downstream consequences.

CAY10499 is a potent, non-selective inhibitor of several lipases, with significant activity against FAAH, MAGL, and HSL. Its broad inhibitory profile makes it a valuable research tool for investigating the collective role of these enzymes in the regulation of the endocannabinoid system and related signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use in vitro and in vivo, and visualizations of the relevant biological pathways.

Mechanism of Action

This compound is a carbamate-based compound that acts as a covalent, irreversible inhibitor of MAGL.[1] The proposed mechanism involves the carbamylation of the active site serine nucleophile within the hydrolase. While the inhibition of MAGL is irreversible, the specific nature of its interaction with FAAH and HSL is also of a potent inhibitory character. Its non-selective nature allows for the simultaneous elevation of multiple endocannabinoids and other lipid signaling molecules, providing a unique tool to study the integrated effects of the ECS.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against key enzymes of the endocannabinoid system has been determined in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) highlight its non-selective nature.

Target EnzymeIC₅₀ (nM)Species
Monoacylglycerol Lipase (MAGL)144Human (recombinant)
Fatty Acid Amide Hydrolase (FAAH)14Human (recombinant)
Hormone-Sensitive Lipase (HSL)90Human (recombinant)

Table 1: In vitro inhibitory potency of this compound against human recombinant lipases.[2]

In addition to these primary targets, this compound has been shown to inhibit other lipases at higher concentrations, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[2]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

This protocol is adapted from the method used for the initial identification of this compound and utilizes the chromogenic substrate 4-nitrophenylacetate (4-NPA).

Materials:

  • Human recombinant MAGL

  • This compound

  • 4-Nitrophenylacetate (4-NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in DMSO to achieve a range of desired concentrations.

  • In a 96-well plate, add 10 µL of DMSO (vehicle control) or the diluted this compound solution to the appropriate wells.

  • Add 150 µL of a 133.3 µM solution of 4-NPA in Assay Buffer to each well.

  • Initiate the reaction by adding 40 µL of human recombinant MAGL (11 ng/well) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cay Prepare this compound dilutions add_cay Add this compound/DMSO to wells prep_cay->add_cay prep_4npa Prepare 4-NPA solution add_4npa Add 4-NPA solution prep_4npa->add_4npa prep_magl Prepare MAGL solution add_magl Add MAGL to initiate reaction prep_magl->add_magl add_cay->add_4npa add_4npa->add_magl incubate Incubate at room temperature add_magl->incubate read Read absorbance at 405 nm incubate->read calculate Calculate % inhibition read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

MAGL Inhibition Assay Workflow

This protocol utilizes a fluorogenic substrate, AMC-arachidonoyl amide, to measure FAAH activity.

Materials:

  • Human recombinant FAAH

  • This compound

  • FAAH Substrate (AMC-arachidonoyl amide)

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create serial dilutions of this compound in FAAH Assay Buffer.

  • In a 96-well plate, add 10 µL of the diluted this compound solution or buffer (for control) to the appropriate wells.

  • Add 170 µL of FAAH Assay Buffer to each well.

  • Add 10 µL of diluted human recombinant FAAH to each well (except for background wells).

  • Pre-incubate the plate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of FAAH substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cay Prepare this compound dilutions add_cay Add this compound/Buffer to wells prep_cay->add_cay prep_faah Prepare FAAH solution add_faah Add FAAH solution prep_faah->add_faah prep_sub Prepare FAAH substrate add_sub Add substrate to initiate prep_sub->add_sub add_buffer Add Assay Buffer add_cay->add_buffer add_buffer->add_faah preincubate Pre-incubate at 37°C add_faah->preincubate preincubate->add_sub incubate Incubate at 37°C add_sub->incubate read Read fluorescence incubate->read calculate Calculate % inhibition read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

FAAH Inhibition Assay Workflow

This protocol utilizes a fluorescently labeled diacylglycerol or triglyceride analog as a substrate.

Materials:

  • Recombinant human HSL

  • This compound

  • Fluorescent HSL substrate (e.g., NBD-labeled diacylglycerol)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Make serial dilutions of this compound in Assay Buffer.

  • Add a fixed amount of recombinant human HSL to each well of a 96-well plate.

  • Add the diluted this compound or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.

  • Initiate the reaction by adding the fluorescent substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the initial reaction rates and determine the percent inhibition and IC₅₀ value.

In Vivo Assessment of Lipase Activity in Rats

This protocol is based on the study by Rodrigues et al. (2016) investigating the effects of high-carbohydrate diets on lipase activity. This compound can be used in this model to assess its in vivo efficacy.

Animal Model and Diet:

  • Animals: Male Wistar rats.

  • Diets:

    • Control (AIN-93M): A purified diet with a balanced macronutrient profile.

    • High-Fructose (FRUC): A modified AIN-93M diet where carbohydrates are replaced with 60% fructose.

  • Duration: 8 weeks.

Experimental Procedure:

  • House rats individually and provide ad libitum access to either the AIN-93M or FRUC diet and water for 8 weeks.

  • During the final weeks of the study, administer this compound or vehicle control to a subset of animals from each diet group. The dosage and route of administration should be optimized based on preliminary studies.

  • At the end of the treatment period, euthanize the rats and collect liver and epididymal adipose tissue.

Preparation of Cytosolic Fractions:

  • Homogenize the collected liver and adipose tissue samples in ice-cold homogenization buffer.

  • Centrifuge the homogenates at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • The resulting supernatant is the cytosolic fraction.

Measurement of Cytosolic Lipase Activity:

  • A general lipase activity assay can be performed using a fluorometric kit with a substrate like arachidonoyl-1-thioglycerol.

  • The assay measures the release of thioglycerol, which reacts with a fluorometric detector to produce a fluorescent signal.

  • The lipase activity in the cytosolic fractions from this compound-treated animals can be compared to that of vehicle-treated animals to determine the in vivo inhibitory effect.

G cluster_animal Animal Model cluster_prep Sample Preparation cluster_assay Lipase Assay diet 8-week diet (AIN-93M or FRUC) treatment This compound/Vehicle administration diet->treatment euthanasia Euthanasia and tissue collection treatment->euthanasia homogenize Homogenize liver and adipose tissue euthanasia->homogenize centrifuge1 Low-speed centrifugation homogenize->centrifuge1 centrifuge2 High-speed centrifugation centrifuge1->centrifuge2 collect Collect cytosolic fraction centrifuge2->collect assay Measure lipase activity (fluorometric) collect->assay compare Compare treated vs. vehicle groups assay->compare G cluster_inhibition This compound Action cluster_ecs Endocannabinoid System cluster_effect Cellular Effect This compound This compound magl MAGL This compound->magl inhibits faah FAAH This compound->faah inhibits two_ag 2-AG magl->two_ag degrades aea Anandamide (AEA) faah->aea degrades cb1 CB1 Receptor two_ag->cb1 cb2 CB2 Receptor two_ag->cb2 aea->cb1 aea->cb2 neuro_release Modulation of Neurotransmitter Release cb1->neuro_release cb2->neuro_release G cluster_incubation Incubation cluster_dilution Dilution & Assay cluster_interpretation Interpretation incubate Incubate enzyme with high concentration of inhibitor (e.g., 10x IC50) dilute Rapidly dilute the enzyme-inhibitor complex into assay buffer incubate->dilute assay Measure enzyme activity dilute->assay reversible Activity Restored assay->reversible If irreversible Activity Not Restored assay->irreversible If

References

The Multifaceted Role of CAY10499 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective lipase (B570770) inhibitor that has garnered significant interest in cancer research due to its ability to modulate critical lipid signaling pathways. By targeting multiple enzymes involved in the hydrolysis of glycerolipids, this compound disrupts the metabolic and signaling networks that aggressive cancer cells exploit for their growth, proliferation, and survival. This technical guide provides an in-depth overview of the function of this compound in cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound exerts its biological effects through the inhibition of several key lipases, thereby altering the landscape of lipid messengers and metabolic substrates within the cell. Its primary targets include Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH), with significant inhibitory activity also observed against Adipose Triglyceride Lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[1] This multi-targeted approach leads to a complex interplay of effects on endocannabinoid signaling and fatty acid metabolism, two pathways intricately linked to cancer pathogenesis.

Quantitative Data Summary

The inhibitory potency of this compound against its primary lipase targets and its growth-inhibitory effects on various cancer cell lines are summarized below.

Table 1: Inhibitory Activity of this compound against Human Recombinant Lipases
Target LipaseIC50 (nM)
Monoacylglycerol Lipase (MAGL)144
Hormone-Sensitive Lipase (HSL)90
Fatty Acid Amide Hydrolase (FAAH)14

Data sourced from Cayman Chemical product information sheet.[1]

Table 2: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)
MCF-7Breast4.2
MDA-MB-231Breast46
COV318Ovarian106.7
OVCAR-3Ovarian79.8

Data sourced from Cayman Chemical product information sheet.[1]

Signaling Pathways Affected by this compound

The inhibition of multiple lipases by this compound leads to a significant perturbation of signaling pathways that are crucial for cancer cell function. A key consequence is the disruption of fatty acid metabolism, which is often reprogrammed in cancer cells to support rapid proliferation and survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lipases Lipases cluster_substrates Substrates cluster_products Products cluster_downstream Downstream Effects GPCR GPCR This compound This compound MAGL MAGL This compound->MAGL Inhibits HSL HSL This compound->HSL Inhibits FAAH FAAH This compound->FAAH Inhibits ATGL ATGL This compound->ATGL Inhibits Oncogenic_Signaling Oncogenic Signaling (Proliferation, Migration, Invasion, Angiogenesis) This compound->Oncogenic_Signaling Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes Endocannabinoid_Signaling Endocannabinoid Signaling This compound->Endocannabinoid_Signaling Modulates FFA Free Fatty Acids (Arachidonic Acid) MAGL->FFA Glycerol Glycerol MAGL->Glycerol MAG Monoacylglycerols (2-AG) HSL->MAG HSL->FFA FAAH->FFA Ethanolamine Ethanolamine FAAH->Ethanolamine DAG Diacylglycerols (DAG) ATGL->DAG Hydrolyzes TAG Triacylglycerols (TAG) TAG->ATGL DAG->HSL MAG->MAGL MAG->Endocannabinoid_Signaling NAE N-acylethanolamines (Anandamide) NAE->FAAH NAE->Endocannabinoid_Signaling Prostaglandins Prostaglandins (e.g., PGE2) FFA->Prostaglandins COX enzymes Prostaglandins->Oncogenic_Signaling Promotes Oncogenic_Signaling->Apoptosis Inhibits Endocannabinoid_Signaling->GPCR Activates

Caption: this compound inhibits multiple lipases, disrupting fatty acid metabolism and endocannabinoid signaling in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments to characterize the function of this compound in cancer cell lines are provided below.

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) cay10499_prep 2. This compound Preparation (Stock solution in DMSO) viability_assay 3. Cell Viability Assay (MTT) (Determine IC50) cell_culture->viability_assay cay10499_prep->viability_assay apoptosis_assay 4. Apoptosis Assay (Annexin V) (Quantify apoptotic cells) viability_assay->apoptosis_assay western_blot 5. Western Blot Analysis (Analyze protein expression) viability_assay->western_blot data_analysis 6. Data Interpretation and Visualization apoptosis_assay->data_analysis western_blot->data_analysis

References

CAY10499: A Technical Guide to a Dual Inhibitor of Hormone-Sensitive Lipase (HSL) and Monoacylglycerol Lipase (MAGL)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective lipase (B570770) inhibitor recognized for its dual inhibitory action against two key enzymes in lipid metabolism: Hormone-Sensitive Lipase (HSL) and Monoacylglycerol Lipase (MAGL). This document provides a comprehensive technical overview of this compound, including its inhibitory profile, the signaling pathways of its target enzymes, and detailed experimental protocols for its characterization. Its broad reactivity, which also extends to other lipases such as fatty acid amide hydrolase (FAAH), makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes, though its lack of specificity requires careful consideration in experimental design.

Data Presentation: Inhibitory Profile of this compound

This compound demonstrates potent inhibition against several key enzymes involved in lipid signaling. The following tables summarize the quantitative data regarding its inhibitory concentration (IC₅₀) and effects on various cell lines.

Table 1: Enzyme Inhibition Profile of this compound
Target EnzymeEnzyme SourceIC₅₀ Value (nM)Reference
Monoacylglycerol Lipase (MAGL)Human Recombinant144[1][2][3]
Hormone-Sensitive Lipase (HSL)Human Recombinant90[1][2]
Fatty Acid Amide Hydrolase (FAAH)Human Recombinant14[1][2][3]
Fatty Acid Amide Hydrolase (FAAH)Human Recombinant76[4]

Note: this compound at a concentration of 5 µM also demonstrates significant inhibition of other lipases, including Adipose Triglyceride Lipase (ATGL) by 95%, sn-1-diacylglycerol lipase (DAGLα) by 60%, α/β-hydrolase domain 6 (ABHD6) by 90%, and Carboxylesterase 1 (CES1) by 95%[1].

Table 2: Cytotoxicity Profile of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ Value (µM)Reference
MCF-7Breast Cancer4.2[1]
MDA-MB-231Breast Cancer46[1]
COV318Ovarian Cancer106.7[1]
OVCAR-3Ovarian Cancer79.8[1]

Core Signaling Pathways

This compound's dual inhibition of HSL and MAGL impacts distinct but crucial lipid signaling pathways.

Hormone-Sensitive Lipase (HSL) Signaling Pathway

HSL is a critical intracellular lipase that mobilizes stored fats, primarily in adipose tissue.[5][6] Its activation is tightly regulated by hormones. Catecholamines, for instance, bind to G-protein coupled receptors, activating adenylyl cyclase to produce cyclic AMP (cAMP).[5] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates and activates HSL, initiating the hydrolysis of triglycerides and diglycerides into free fatty acids and glycerol.[5][7] Conversely, insulin (B600854) inhibits lipolysis by activating phosphodiesterase 3B, which reduces cAMP levels and thereby suppresses PKA activity.[7]

HSL_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active HSL HSL (inactive) PKA_active->HSL phosphorylates HSL_active HSL (active) HSL->HSL_active LipidDroplet Lipid Droplet (Triglycerides) HSL_active->LipidDroplet hydrolyzes FFA Free Fatty Acids + Glycerol LipidDroplet->FFA This compound This compound This compound->HSL_active inhibits Catecholamine Catecholamine Catecholamine->GPCR binds

Caption: The HSL signaling cascade, initiated by hormonal activation and inhibited by this compound.

Monoacylglycerol Lipase (MAGL) Signaling Pathway

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[8][9] 2-AG is a signaling lipid that activates cannabinoid receptors (CB1 and CB2) to modulate neurotransmission, inflammation, and other physiological processes.[8][10] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[11] This action terminates 2-AG signaling and simultaneously supplies AA, a key precursor for the synthesis of pro-inflammatory prostaglandins (B1171923) via the cyclooxygenase (COX) enzymes.[8][10][11] Inhibition of MAGL therefore elevates 2-AG levels, enhancing cannabinoid signaling, while reducing the production of pro-inflammatory eicosanoids.[11][12]

MAGL_Pathway PL Membrane Phospholipids DAGL DAGL PL->DAGL PLC DAG DAG DAG->DAGL TwoAG 2-AG DAGL->TwoAG hydrolyzes MAGL MAGL TwoAG->MAGL substrate CB_Receptors CB1/CB2 Receptors TwoAG->CB_Receptors activates AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol COX COX Enzymes AA->COX substrate Signaling Downstream Signaling CB_Receptors->Signaling Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins This compound This compound This compound->MAGL inhibits

Caption: The MAGL pathway, showing its dual role in endocannabinoid and eicosanoid signaling.

Experimental Protocols & Methodologies

Accurate assessment of this compound's inhibitory activity requires robust and validated assays. The following protocols are based on methodologies cited in the literature.

MAGL Inhibition Assay (Colorimetric)

This assay quantifies MAGL activity by measuring the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (4-NPA).[4][9][13]

  • Materials:

    • 96-well microtiter plate

    • Purified human recombinant MAGL

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4, with 0.1% w/v fatty-acid-free BSA

    • Substrate: 4-nitrophenylacetate (4-NPA)

    • This compound and other test compounds

    • DMSO (for dissolving compounds)

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add 150 µL of Assay Buffer containing purified human MAGL (e.g., 16 ng per well) to each well.

    • Add 10 µL of the diluted this compound solution or DMSO (for control wells) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of 1.25 mM 4-NPA solution (final concentration 250 µM) to each well.

    • Incubate the plate at 37°C for an additional 15 minutes.

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of 4-nitrophenol (B140041) produced.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.

HSL Inhibition Assay (Fluorometric)

This method utilizes a thioester analog of a monoacylglycerol substrate to measure HSL activity.[14]

  • Materials:

    • 96-well opaque black plate

    • Purified human recombinant HSL or cell extracts overexpressing HSL

    • Assay Buffer: 50 mM potassium phosphate, pH 7.2

    • Substrate: 1-S-arachidonoylthioglycerol

    • Fluorescent Probe: ThioGlo-1

    • This compound and other test compounds

    • DMSO

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • To each well of a 96-well opaque plate, add 90 µL of Assay Buffer.

    • Add 5 µL of the diluted this compound solution or DMSO control.

    • Add the HSL enzyme source (e.g., 1 µg whole cell extract protein).

    • Pre-incubate the plate for 30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of 100 µM 1-S-arachidonoylthioglycerol and 0.26 mM ThioGlo-1.

    • Immediately begin measuring fluorescence in kinetic mode (e.g., every minute for 30-60 minutes). The hydrolysis of the substrate releases a thiol that reacts with ThioGlo-1 to produce a fluorescent signal.

    • Determine the reaction rate (slope of the linear portion of the fluorescence curve).

    • Calculate the percent inhibition and IC₅₀ value.

Experimental and Logical Workflow

The characterization of a dual inhibitor like this compound follows a logical progression from initial screening to specific target validation and cellular effect analysis.

Experimental_Workflow A Compound Synthesis or Acquisition (this compound) B Primary Screening: Colorimetric MAGL Assay (4-NPA Substrate) A->B C Secondary Screening: Fluorometric HSL Assay (Thioester Substrate) B->C D Selectivity Profiling: Assay against other Lipases (FAAH, ATGL, etc.) C->D E IC₅₀ Determination (Dose-Response Curves) D->E F Mechanism of Action Study (e.g., Reversibility Assay) E->F G Cell-Based Assays: Cytotoxicity in Cancer Lines (MTT / SRB Assay) E->G I Data Analysis & Conclusion F->I H In Vivo Studies: (e.g., Rodent Models) G->H H->I

Caption: A logical workflow for the characterization of a dual lipase inhibitor like this compound.

In Vivo Studies

While detailed protocols are beyond the scope of this guide, it is noted that this compound has been used in animal models. In vivo, this compound was shown to reduce increases in cytosolic lipase activity in the liver and adipose tissue of rats fed high-carbohydrate diets.[1] It has also demonstrated protective and antiviral effects in mouse models of influenza A virus (IAV) infection.[3] These studies highlight its bioavailability and activity in a whole-organism context, further validating its utility as a pharmacological tool.

Conclusion

This compound is a versatile but non-selective inhibitor of HSL, MAGL, and other serine hydrolases. Its ability to potently block multiple key enzymes in lipid metabolism makes it a powerful research tool for dissecting complex signaling networks involved in metabolism, inflammation, and cancer. However, its lack of specificity is a critical factor that researchers must account for when interpreting experimental results. The data and protocols presented in this guide serve as a foundational resource for professionals utilizing this compound in their research and development endeavors.

References

CAY10499: A Technical Guide to its Non-Selective Lipase Inhibition Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several lipases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes. This technical guide provides an in-depth overview of the non-selective lipase (B570770) inhibition characteristics of this compound, including quantitative inhibitory data, detailed experimental methodologies for key assays, and visualization of the relevant signaling pathways. The information presented here is intended to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their studies.

Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against a range of lipases. The following tables summarize the quantitative data available, providing a clear comparison of its potency across different enzymes.

Lipase TargetIC50 Value (nM)Enzyme Source
Monoacylglycerol Lipase (MAGL)144Human Recombinant
Hormone-Sensitive Lipase (HSL)90Human Recombinant
Fatty Acid Amide Hydrolase (FAAH)14Human Recombinant

Table 1: IC50 Values of this compound Against Key Lipases. [1]

Lipase TargetPercent Inhibition (%)This compound Concentration (µM)
Adipose Triglyceride Lipase (ATGL)955
Diacylglycerol Lipase α (DAGLα)605
α/β-Hydrolase Domain 6 (ABHD6)905
Carboxylesterase 1 (CES1)955

Table 2: Percentage Inhibition of Various Lipases by this compound. [1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound's inhibitory activity.

Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol is adapted from Muccioli et al. (2008), who first reported the inhibitory activity of this compound against MAGL.[2][3]

Materials:

  • Human recombinant MAGL

  • This compound

  • 4-Nitrophenylacetate (4-NPA)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • DMSO

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 150 µL of Tris-HCl buffer containing 0.1% (w/v) fatty-acid-free BSA to each well.

  • Add 10 µL of the this compound solution (or DMSO for control) to the appropriate wells.

  • Add 16 ng of pure human MGL to each well.

  • Initiate the reaction by adding 40 µL of 1.25 mM 4-NPA in Tris-HCl to each well (final concentration of 250 µM).

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 405 nm to quantify the release of 4-nitrophenol.

Simplified Lipase Assays for ATGL, HSL, DAGLα, ABHD6, and CES1

The following generalized protocol is based on the simplified assays described by Iglesias et al. (2016), which were used to determine the percentage inhibition of several lipases by this compound.[4] Specific substrates and enzyme sources vary for each lipase.

General Principle: These assays utilize specific substrates that, upon hydrolysis by the target lipase, produce a detectable signal (e.g., fluorescence or color).

Generic Assay Workflow:

  • Enzyme and Inhibitor Preparation: Recombinant human or mouse enzymes are used, either as cell extracts from overexpressing cells or as purified proteins. This compound is dissolved in DMSO.

  • Reaction Setup: Assays are typically performed in a 96-well plate format. The reaction mixture generally includes a suitable buffer, the enzyme preparation, and the test inhibitor (this compound) or vehicle control (DMSO).

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated together for a specific period to allow for binding.

  • Reaction Initiation: The reaction is started by the addition of the specific substrate for the lipase being assayed.

  • Signal Detection: The plate is read using a suitable plate reader (fluorometer or spectrophotometer) to measure the product formation over time.

Specifics for Each Lipase Assay (based on Iglesias et al., 2016):

  • ATGL Assay:

    • Enzyme Source: Extracts of 293T cells overexpressing human or mouse ATGL.

    • Substrate: EnzChek® Lipase Substrate.

    • Detection: Fluorescence measurement.

  • HSL Assay:

    • Enzyme Source: Extracts of cells overexpressing human or mouse HSL.

    • Substrate: 1-S-arachidonoylthioglycerol.

    • Detection: Release of thioglycerol is measured using ThioGlo-1, a fluorometric thiol detector.

  • DAGLα Assay:

    • Enzyme Source: Not explicitly detailed for this compound testing in the provided abstracts, but the paper describes assays using recombinant DAGLα.

    • Substrate: p-nitrophenyl butyrate (B1204436) (pNPB) or EnzChek® Lipase Substrate.

    • Detection: Colorimetric (for pNPB) or fluorometric (for EnzChek®).

  • ABHD6 Assay:

    • Enzyme Source: Cell extracts containing recombinant human ABHD6.

    • Substrate: 1-S-arachidonoylthioglycerol.

    • Detection: Release of thioglycerol is measured using ThioGlo-1.

  • CES1 Assay:

    • Enzyme Source: Purified human CES1.

    • Substrate: 1-S-arachidonoylthioglycerol.

    • Detection: Release of thioglycerol is measured using ThioGlo-1.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by the non-selective lipase inhibition of this compound and a conceptual experimental workflow.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits NT_release Neurotransmitter Release Ca_channel->NT_release Triggers DAGL DAGLα/β twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG Synthesizes MAGL MAGL MAGL->twoAG Hydrolyzes FAAH FAAH Anandamide Anandamide (AEA) FAAH->Anandamide Hydrolyzes ABHD6 ABHD6 ABHD6->twoAG Hydrolyzes DAG Diacylglycerol (DAG) twoAG->CB1 Activates Arachidonic_Acid Arachidonic Acid twoAG->Arachidonic_Acid Glycerol Glycerol twoAG->Glycerol Anandamide->CB1 Activates Anandamide->Arachidonic_Acid Ethanolamine Ethanolamine Anandamide->Ethanolamine NAPE NAPE NAPE_PLD NAPE-PLD NAPE_PLD->Anandamide Synthesizes Inhibitor This compound Inhibitor->DAGL Inhibitor->MAGL Inhibitor->FAAH Inhibitor->ABHD6

Caption: Endocannabinoid signaling pathway and points of inhibition by this compound.

Triglyceride_Metabolism cluster_lipolysis Lipolysis in Adipocyte Triglyceride Triglyceride (TG) Diacylglycerol Diacylglycerol (DG) Triglyceride->Diacylglycerol Hydrolysis FFA1 Free Fatty Acid Monoacylglycerol Monoacylglycerol (MG) Diacylglycerol->Monoacylglycerol Hydrolysis FFA2 Free Fatty Acid Glycerol Glycerol Monoacylglycerol->Glycerol Hydrolysis FFA3 Free Fatty Acid ATGL ATGL ATGL->Triglyceride HSL HSL HSL->Diacylglycerol MAGL MAGL MAGL->Monoacylglycerol Inhibitor This compound Inhibitor->ATGL Inhibitor->HSL Inhibitor->MAGL

Caption: Triglyceride hydrolysis pathway and points of inhibition by this compound.

Experimental_Workflow start Start: Prepare Reagents reagents Enzyme Solution Substrate Solution This compound Dilutions Assay Buffer start->reagents plate_setup Set up 96-well plate: - Control wells (DMSO) - Test wells (this compound) reagents->plate_setup add_enzyme Add Enzyme to wells plate_setup->add_enzyme pre_incubation Pre-incubate Enzyme with this compound/DMSO add_enzyme->pre_incubation add_substrate Initiate reaction: Add Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Measure Signal (Absorbance/Fluorescence) incubation->read_plate analysis Data Analysis: Calculate % Inhibition / IC50 read_plate->analysis end End analysis->end

Caption: Generalized experimental workflow for assessing this compound lipase inhibition.

References

CAY10499: An In-Depth Technical Guide to its Inhibition of Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of CAY10499 against a range of lipases. It is designed to furnish researchers, scientists, and drug development professionals with detailed quantitative data, experimental methodologies, and an understanding of the compound's impact on key signaling pathways.

Introduction

This compound is recognized as a potent, non-selective lipase (B570770) inhibitor.[1][2] Its broad-spectrum activity makes it a valuable tool for studying the roles of various lipases in physiological and pathological processes. This guide synthesizes available data on its inhibitory constants (IC50 values) and provides insights into the experimental procedures used for these determinations. Furthermore, it visualizes the signaling pathways affected by the inhibition of key lipase targets.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several human recombinant lipases. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. For some lipases, specific IC50 values are not available in the literature; instead, the percentage of inhibition at a given concentration is reported.

Lipase TargetEnzyme SourceIC50 ValuePercent InhibitionConcentration for % Inhibition
Monoacylglycerol Lipase (MAGL)Human Recombinant144 nM[1][2]
Hormone-Sensitive Lipase (HSL)Human Recombinant90 nM[1][2]
Fatty Acid Amide Hydrolase (FAAH)Human Recombinant14 nM[1][2]
Adipose Triglyceride Lipase (ATGL)Not Specified95%[1][2]5 µM[1][2]
Diacylglycerol Lipase α (DAGLα)Not Specified60%[1][2]5 µM[1][2]
α/β-Hydrolase Domain 6 (ABHD6)Not Specified90%[1][2]5 µM[1][2]
Carboxylesterase 1 (CES1)Not Specified95%[1][2]5 µM[1][2]

Experimental Protocols

The determination of the inhibitory activity of this compound against various lipases involves specific enzymatic assays. Below are detailed methodologies adapted from published research.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)

This assay quantifies MAGL activity by measuring the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (4-NPA), to produce the yellow-colored product, 4-nitrophenol.

  • Materials:

    • Human recombinant MAGL

    • This compound

    • 4-Nitrophenylacetate (4-NPA)

    • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

    • Solvent for inhibitor (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

    • In a 96-well plate, add the desired concentrations of this compound or vehicle control (solvent only) to the appropriate wells.

    • Add a solution of human recombinant MAGL to each well.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the 4-NPA substrate to each well.

    • Incubate the plate at 37°C for a set time (e.g., 10-15 minutes).

    • Measure the absorbance of the product, 4-nitrophenol, at a wavelength between 405-415 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

The activity of HSL can be assessed using various substrates, including radiolabeled cholesteryl esters or fluorogenic substrates.

  • Method A: Radiometric Assay

    • Substrate: [14C]cholesteryl oleate

    • Procedure:

      • Cell extracts or purified HSL are incubated with the radiolabeled substrate in an appropriate assay buffer.

      • The reaction is stopped, and the released [14C]oleic acid is extracted and quantified using liquid scintillation counting.

      • The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

  • Method B: Fluorometric Assay

    • Substrate: A fluorogenic substrate analogue.

    • Procedure: A simplified, non-radioactive method involves the use of a substrate that releases a fluorescent product upon hydrolysis by HSL. The increase in fluorescence is monitored over time to determine enzyme activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay is commonly performed using a fluorometric substrate that releases a highly fluorescent product upon hydrolysis by FAAH.

  • Materials:

    • Human recombinant FAAH

    • This compound

    • FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Assay Buffer

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • In a 96-well black plate, add varying concentrations of this compound or vehicle control.

    • Add the human recombinant FAAH enzyme to each well.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorometric FAAH substrate.

    • Monitor the increase in fluorescence over time using a fluorometer (e.g., excitation at 340-360 nm and emission at 450-465 nm).

    • Determine the initial reaction rates and calculate the percentage of inhibition at each this compound concentration to derive the IC50 value.

ATGL, DAGLα, ABHD6, and CES1 Inhibition Assays

For these lipases, general activity assays can be adapted to assess inhibition by this compound.

  • ATGL Assay: Activity can be measured using a fluorogenic substrate like the EnzChek Lipase Substrate. The assay is performed with cell extracts overexpressing ATGL or with the purified enzyme.

  • DAGLα Assay: Activity can be determined by monitoring the hydrolysis of p-nitrophenylbutyrate (pNPB) or using a fluorogenic substrate.

  • ABHD6 and CES1 Assays: A common method for these enzymes involves the use of 1-S-arachidonoylthioglycerol as a substrate. The release of thioglycerol is detected by its reaction with a fluorescent probe like ThioGlo-1.

For all these assays, the general principle involves measuring the enzyme activity in the presence and absence of this compound to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of specific lipases by this compound has significant implications for various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a general experimental workflow for assessing lipase inhibition.

G cluster_0 Experimental Workflow: Lipase Inhibition Assay prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Plate Setup (Inhibitor/Vehicle Control) prep->plate preinc Pre-incubation (Enzyme + Inhibitor) plate->preinc react Initiate Reaction (Add Substrate) preinc->react measure Measure Product Formation (e.g., Absorbance, Fluorescence) react->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

General workflow for a lipase inhibition assay.

Endocannabinoid Signaling Pathway

This compound potently inhibits MAGL and FAAH, the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), respectively. Inhibition of these enzymes leads to an accumulation of their respective substrates, thereby enhancing endocannabinoid signaling through cannabinoid receptors (CB1 and CB2).

G cluster_1 Endocannabinoid Signaling TwoAG 2-Arachidonoylglycerol (2-AG) MAGL MAGL TwoAG->MAGL Degradation CB1R Cannabinoid Receptor 1 (CB1) TwoAG->CB1R Activation AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation AEA->CB1R Activation This compound This compound This compound->MAGL This compound->FAAH Downstream Downstream Signaling (e.g., Inhibition of Adenylyl Cyclase) CB1R->Downstream

This compound's impact on the endocannabinoid system.

Hormone-Sensitive Lipase and Steroidogenesis

Hormone-sensitive lipase (HSL) plays a crucial role in steroidogenesis by mobilizing free cholesterol from cholesteryl esters stored in lipid droplets. This free cholesterol is then transported to the mitochondria, where it serves as the precursor for the synthesis of steroid hormones. This process is typically initiated by hormonal stimulation that leads to the activation of the cAMP/PKA signaling cascade, which in turn activates HSL.[3]

G cluster_2 HSL in Steroidogenesis Hormone Hormone (e.g., ACTH, LH) Receptor GPCR Hormone->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL HSL PKA->HSL Activation LipidDroplet Lipid Droplet (Cholesteryl Esters) HSL->LipidDroplet Hydrolysis This compound This compound This compound->HSL Cholesterol Free Cholesterol LipidDroplet->Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Transport Steroids Steroid Hormones Mitochondria->Steroids Synthesis

References

Methodological & Application

CAY10499: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective inhibitor of several lipases, making it a valuable tool for studying lipid metabolism and its role in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on cancer cell lines and adipocytes. It includes quantitative data on its inhibitory activity, step-by-step procedures for cell viability and lipolysis assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a carbamate-based compound that has been shown to inhibit multiple enzymes involved in lipid catabolism. Its primary targets include monoacylglycerol lipase (B570770) (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2] By blocking the activity of these lipases, this compound prevents the breakdown of monoacylglycerols, diacylglycerols, and triglycerides, thereby reducing the intracellular pool of free fatty acids and glycerol (B35011). This mechanism of action makes it a subject of interest for research in areas such as cancer, metabolic disorders, and inflammation.

Data Presentation

The inhibitory activity of this compound against various human recombinant lipases and its anti-proliferative effects on several cancer cell lines are summarized below.

Table 1: Inhibitory Activity (IC50) of this compound against Human Lipases

Target EnzymeIC50 (nM)
Fatty Acid Amide Hydrolase (FAAH)14
Hormone-Sensitive Lipase (HSL)90
Monoacylglycerol Lipase (MAGL)144

Data sourced from Cayman Chemical.[1]

Table 2: Anti-proliferative Activity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast4.2
MDA-MB-231Breast46
OVCAR-3Ovarian79.8
COV318Ovarian106.7

Data sourced from Cayman Chemical.[1]

Signaling Pathway

This compound acts by inhibiting key enzymes in the lipolytic pathway. This disrupts the sequential breakdown of triglycerides into free fatty acids and glycerol. The following diagram illustrates the points of inhibition by this compound.

G cluster_0 Lipid Droplet cluster_1 Inhibitors cluster_2 Enzymes cluster_3 Products TG Triglycerides (TG) DG Diglycerides (DG) TG->DG MG Monoglycerides (MG) DG->MG FFA Free Fatty Acids (FFA) DG->FFA MG->FFA Glycerol Glycerol MG->Glycerol This compound This compound ATGL ATGL This compound->ATGL HSL HSL This compound->HSL MAGL MAGL This compound->MAGL ATGL->TG HSL->DG MAGL->MG

Caption: this compound inhibits multiple lipases in the lipolytic pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay in Cancer Cell Lines

This protocol describes a general method to assess the effect of this compound on the viability of adherent cancer cell lines such as MCF-7, MDA-MB-231, and OVCAR-3 using a tetrazolium-based assay (e.g., MTT or XTT).

Materials:

  • This compound (Cayman Chemical, Item No. 10007875)

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, OVCAR-3)

  • Complete cell culture medium (specific to the cell line)

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay Example):

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.

G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare serial dilutions of this compound incubate_24h->prepare_this compound treat_cells Treat cells with this compound or vehicle prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability assay using this compound.

Protocol 2: Inhibition of Lipolysis in 3T3-L1 Adipocytes

This protocol details the procedure for differentiating 3T3-L1 preadipocytes into mature adipocytes and subsequently measuring the inhibitory effect of this compound on stimulated lipolysis.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • Differentiation medium I: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin

  • This compound

  • Lipolysis-stimulating agent (e.g., isoproterenol)

  • Glycerol release assay kit

Procedure:

  • Differentiation of 3T3-L1 Cells:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence (Day 0).

    • Two days post-confluence (Day 2), replace the medium with Differentiation Medium I.

    • On Day 4, replace the medium with Differentiation Medium II.

    • On Day 6, and every two days thereafter, replace the medium with fresh DMEM with 10% FBS. Mature adipocytes with visible lipid droplets should be present by Day 8-10.

  • This compound Treatment and Lipolysis Induction:

    • On the day of the experiment, wash the mature 3T3-L1 adipocytes with warm PBS.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free DMEM for 1-2 hours.

    • Induce lipolysis by adding a stimulating agent (e.g., 10 µM isoproterenol) to the wells containing this compound or vehicle.

    • Incubate for 2-3 hours at 37°C.

  • Measurement of Lipolysis:

    • After the incubation period, collect the cell culture medium from each well.

    • Measure the glycerol concentration in the collected medium using a commercially available glycerol release assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the glycerol release to the total protein content in each well.

    • Calculate the percentage of inhibition of stimulated lipolysis for each concentration of this compound compared to the stimulated vehicle control.

Conclusion

This compound is a versatile research tool for investigating the roles of lipases in cellular processes. The protocols provided herein offer a framework for studying its effects on cancer cell viability and adipocyte lipolysis. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. Careful consideration of this compound's non-selective nature is crucial for the interpretation of experimental results.

References

Preparing a CAY10499 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of CAY10499 in dimethyl sulfoxide (B87167) (DMSO). This compound is a non-selective lipase (B570770) inhibitor with reported IC50 values of 144 nM, 90 nM, and 14 nM for human recombinant monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), respectively.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C18H17N3O5[2][3]
Molecular Weight 355.3 g/mol [2][3]
Appearance Crystalline solid[3]
Solubility in DMSO Approximately 20 mg/mL[2][3][4]
Storage Temperature -20°C[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Inert gas (e.g., argon or nitrogen)

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.

  • Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.553 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 355.3 g/mol = 0.003553 g = 3.553 mg

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly.

  • Mixing:

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Inert Gas Purge (Optional but Recommended): To enhance the stability of the stock solution, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3] This displaces oxygen and minimizes oxidative degradation.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed amber vial to protect it from light.[3][4]

    • When stored at -20°C, the stock solution should be used within one month. For longer-term storage (up to 6 months), it is recommended to store at -80°C.[4]

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Safety Precautions:

  • This compound should be handled as a potentially hazardous material.[3]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G A Equilibrate this compound to Room Temperature B Weigh this compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Optional: Purge with Inert Gas D->E F Aliquot and Store at -20°C or -80°C E->F

Caption: Workflow for this compound Stock Solution Preparation.

References

CAY10499: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several serine hydrolases, with significant activity against key enzymes in lipid metabolism. It has been characterized as an irreversible inhibitor of monoacylglycerol lipase (B570770) (MAGL) and also demonstrates inhibitory effects against hormone-sensitive lipase (HSL), fatty acid amide hydrolase (FAAH), and other lipases.[1][2] Its ability to modulate lipid signaling pathways makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes, including cancer, inflammation, and neurological disorders. This document provides detailed application notes and protocols for the use of this compound in a range of in vitro assays.

Mechanism of Action

This compound acts as a broad-spectrum lipase inhibitor. Its primary mechanism involves the covalent, irreversible inhibition of monoacylglycerol lipase (MAGL).[3] By inhibiting MAGL, this compound prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] This leads to an accumulation of 2-AG, which can then be metabolized by other enzymes, such as cyclooxygenase-2 (COX-2), to form prostaglandin (B15479496) glycerol (B35011) esters like prostaglandin D2-glycerol ester (PGD2-G), a bioactive lipid with potential anti-inflammatory properties.[6]

The inhibition of other lipases, such as HSL and FAAH, further contributes to its complex biological activity, impacting steroidogenesis, triglyceride metabolism, and the degradation of fatty acid amides.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the reported IC₅₀ values and percentage inhibition data.

Table 1: Inhibitory Activity of this compound against Purified Human Enzymes

Target EnzymeIC₅₀ ValueAssay SubstrateReference
Monoacylglycerol Lipase (MAGL)144 nM4-Nitrophenylacetate[1][2]
Hormone-Sensitive Lipase (HSL)90 nMNot Specified[1][2]
Fatty Acid Amide Hydrolase (FAAH)14 nMNot Specified[1][2]
Fatty Acid Amide Hydrolase (FAAH)76 nM[³H]-Anandamide[4]

Table 2: Inhibition of Other Lipases by this compound at 5 µM

Target EnzymePercent InhibitionReference
Adipose Triglyceride Lipase (ATGL)95%[1][2]
Diacylglycerol Lipase α (DAGLα)60%[1][2]
α/β-Hydrolase Domain 6 (ABHD6)90%[1][2]
Carboxylesterase 1 (CES1)95%[1][2]

Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ ValueReference
MCF-7Breast4.2 µM[1][2]
MDA-MB-231Breast46 µM[1][2]
COV318Ovarian106.7 µM[1][2]
OVCAR-3Ovarian79.8 µM[1][2]

Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound through the inhibition of MAGL.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids DAGL DAGL PL->DAGL PLC TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL COX2 COX-2 TwoAG->COX2 AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol This compound This compound This compound->MAGL Inhibits AA->COX2 Pro-inflammatory pathway PGG2G PGG2-G COX2->PGG2G Prostaglandins Prostaglandins (Pro-inflammatory) COX2->Prostaglandins PGDS PGD Synthase PGG2G->PGDS PGD2G PGD2-G (Anti-inflammatory) PGDS->PGD2G

This compound inhibits MAGL, increasing 2-AG levels.

Experimental Protocols

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is based on a colorimetric assay using a 96-well plate format and is adapted from commercially available kits.[7][8]

Materials:

  • Human recombinant MAGL enzyme

  • This compound

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Substrate: 4-Nitrophenylacetate (4-NPA)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

    • Dilute the human recombinant MAGL enzyme in cold assay buffer to the desired concentration (e.g., 16 ng per well).[4] Keep the diluted enzyme on ice.

    • Prepare the 4-NPA substrate solution in assay buffer to a final concentration of 250 µM.[4]

  • Assay Protocol:

    • Add 150 µL of assay buffer to each well.

    • Add 10 µL of the diluted this compound solution or solvent control (for 100% activity) to the appropriate wells.

    • Add 10 µL of the diluted MAGL enzyme to all wells except the background control wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[4]

    • Initiate the reaction by adding 40 µL of the 4-NPA substrate solution to all wells.[4]

    • Immediately measure the absorbance at 405 nm and continue to monitor every minute for 10-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the background control from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay for measuring FAAH inhibition.[9][10]

Materials:

  • Human recombinant FAAH enzyme

  • This compound

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[9]

  • FAAH Substrate: AMC-arachidonoyl amide

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.

    • Dilute the human recombinant FAAH enzyme in cold assay buffer.

    • Prepare the AMC-arachidonoyl amide substrate solution in the assay buffer.

  • Assay Protocol:

    • To appropriate wells, add 170 µL of FAAH assay buffer.

    • Add 10 µL of diluted FAAH enzyme to all wells except the background controls.

    • Add 10 µL of the this compound dilution or solvent control.

    • Incubate the plate for 5 minutes at 37°C.[9]

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[9]

    • Incubate for 30 minutes at 37°C.[9]

    • Measure the fluorescence using the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition as described for the MAGL assay.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Cytotoxicity Assay

This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines using a CCK-8 assay.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 1,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • Add 10 µL of the CCK-8 solution to each well.[11]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

Experimental Workflow

The following diagram provides a generalized workflow for an in vitro enzyme inhibition assay with this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Dispense Reagents to 96-Well Plate ReagentPrep->Dispense InhibitorPrep Prepare this compound Dilutions InhibitorPrep->Dispense PreIncubate Pre-incubate Enzyme and Inhibitor Dispense->PreIncubate Initiate Initiate Reaction with Substrate PreIncubate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Generalized workflow for this compound enzyme inhibition assays.

Disclaimer

This document is intended for research use only and is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Note and Protocol: Utilizing CAY10499 in a 96-Well Plate Lipase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, yet non-selective, inhibitor of several lipases, including monoglyceride lipase (B570770) (MGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1][2]. Its irreversible mechanism of action against MGL makes it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes[3]. This document provides a detailed protocol for utilizing this compound in a convenient 96-well plate colorimetric lipase assay. The assay is based on the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (4-NPA), by the target lipase, and the subsequent inhibition of this activity by this compound[3][4][5].

Principle of the Assay

The lipase assay described here is a colorimetric method adapted for a 96-well plate format. The enzyme, monoglyceride lipase (MGL), hydrolyzes the substrate 4-nitrophenylacetate (4-NPA). This reaction releases the product 4-nitrophenol (B140041), which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of 4-nitrophenol production is directly proportional to the lipase activity. The inhibitory effect of this compound is determined by measuring the reduction in lipase activity in the presence of the compound.

Data Presentation

The following table summarizes the key quantitative parameters for performing the lipase inhibition assay with this compound.

ParameterValueReference
This compound IC50 (hMGL) 144 nM[1]
This compound IC50 (HSL) 90 nM[1]
This compound IC50 (FAAH) 14 nM[1]
Substrate 4-Nitrophenylacetate (4-NPA)[3][4]
Substrate Concentration 250 µM (final)[3]
Enzyme Purified human MGL[3]
Enzyme Concentration 16 ng per well[3]
Assay Buffer 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free BSA[3]
Assay Volume 200 µL[3]
Incubation Temperature 37°C[3]
Incubation Time 15 minutes[3]
Detection Wavelength 405 nm[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Purified human monoglyceride lipase (MGL)

  • 4-Nitrophenylacetate (4-NPA)

  • Tris-HCl

  • Bovine Serum Albumin (BSA), fatty-acid-free

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

  • Incubator set to 37°C

Preparation of Reagents
  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.4. Just before use, add fatty-acid-free BSA to a final concentration of 0.1% (w/v).

  • Enzyme Stock Solution: Reconstitute or dilute the purified human MGL in Assay Buffer to a concentration that will yield 16 ng of enzyme in the final assay volume per well.

  • Substrate Stock Solution: Prepare a 1.25 mM stock solution of 4-NPA in Assay Buffer.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in DMSO to create a series of concentrations for determining the IC50 value.

Experimental Workflow

The following diagram illustrates the experimental workflow for the 96-well plate lipase assay.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (100 mM Tris-HCl, pH 7.4, 0.1% BSA) add_enzyme Add 150 µL of Enzyme Solution to each well prep_buffer->add_enzyme prep_enzyme Prepare Enzyme Solution (MGL in Assay Buffer) prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (4-NPA in Assay Buffer) add_substrate Initiate reaction by adding 40 µL of Substrate Solution prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions (in DMSO) add_inhibitor Add 10 µL of this compound or DMSO (control) to appropriate wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C for 15 min add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 15 min add_substrate->incubate read_absorbance Measure Absorbance at 405 nm incubate->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition plot_curve Plot Inhibition Curve (Inhibition vs. log[this compound]) calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the 96-well plate lipase inhibition assay using this compound.

Step-by-Step Protocol
  • Prepare the 96-well plate:

    • Control Wells: Add 150 µL of Assay Buffer and 10 µL of DMSO.

    • Enzyme Activity Wells (No Inhibitor): Add 150 µL of the MGL enzyme solution and 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL of the MGL enzyme solution and 10 µL of the desired this compound dilution.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is added.

  • Initiate the Reaction: Add 40 µL of the 1.25 mM 4-NPA substrate solution to all wells to initiate the reaction. The final concentration of 4-NPA will be 250 µM in a total volume of 200 µL.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Measure Absorbance: After the incubation period, measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the control wells (no enzyme) from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Activity Well)] x 100

  • Determine IC50: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mechanism of Inhibition

This compound acts as an irreversible inhibitor of monoglyceride lipase[3]. The proposed mechanism involves the carbamate (B1207046) moiety of this compound, which is thought to covalently modify a critical serine residue in the active site of the lipase. This covalent modification permanently inactivates the enzyme.

G cluster_pathway Mechanism of MGL Inhibition by this compound MGL Active MGL (with Serine in Active Site) Complex MGL-CAY10499 Covalent Complex MGL->Complex Covalent Modification This compound This compound This compound->Complex Inactive_MGL Inactive MGL Complex->Inactive_MGL Irreversible Inactivation

References

Application Notes and Protocols for CAY10499 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several key lipases, including monoacylglycerol lipase (B570770) (MGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its ability to modulate lipid signaling pathways makes it a valuable tool for research in various fields, including metabolism, oncology, and neuroscience. These application notes provide detailed protocols and important considerations for the administration of this compound in in vivo mouse studies.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of MGL, HSL, and FAAH. This inhibition leads to the accumulation of their respective substrates, altering downstream signaling cascades.

  • Monoacylglycerol Lipase (MGL) Inhibition: MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MGL by this compound leads to elevated levels of 2-AG, which can potentiate signaling through cannabinoid receptors (CB1 and CB2). This pathway is implicated in neurotransmission, inflammation, and pain perception. Furthermore, MGL inhibition reduces the production of arachidonic acid, a precursor for pro-inflammatory eicosanoids.

  • Hormone-Sensitive Lipase (HSL) Inhibition: HSL plays a crucial role in the mobilization of fatty acids from stored triglycerides in adipose tissue and the hydrolysis of cholesteryl esters in steroidogenic tissues. By inhibiting HSL, this compound can decrease the release of free fatty acids and impact steroid hormone production. The regulation of HSL is tightly linked to the cAMP/PKA signaling pathway and the Liver X Receptor (LXR) pathway.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the main enzyme responsible for the breakdown of the endocannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH by this compound increases the levels of AEA, which has been shown to have neuroprotective and anti-inflammatory effects.

Quantitative Data

The inhibitory activity of this compound against human recombinant lipases is summarized in the table below.

EnzymeIC₅₀ (nM)
Monoacylglycerol Lipase (MGL)144
Hormone-Sensitive Lipase (HSL)90
Fatty Acid Amide Hydrolase (FAAH)14

Note: IC₅₀ values can vary depending on the assay conditions and the species from which the enzyme is derived.

Signaling Pathway Diagrams

To visualize the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways affected by its inhibitory activity.

MGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Cannabinoid Receptors 2_AG_precursors 2-AG Precursors 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG_precursors->2_AG MGL MGL Arachidonic_Acid Arachidonic Acid MGL->Arachidonic_Acid 2_AG->MGL Hydrolysis CB1_CB2 CB1/CB2 Receptors 2_AG->CB1_CB2 Activation Eicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Eicosanoids This compound This compound This compound->MGL Inhibition Downstream_Signaling Downstream Signaling (Neurotransmission, Inflammation) CB1_CB2->Downstream_Signaling

MGL Inhibition by this compound.

HSL_Inhibition_Pathway cluster_cell Adipose/Steroidogenic Cell cluster_upstream Upstream Regulation cluster_hsl Adipose/Steroidogenic Cell cluster_downstream Downstream Effects Hormones Hormones (e.g., Glucagon) cAMP cAMP Hormones->cAMP PKA PKA cAMP->PKA HSL HSL PKA->HSL Activation FFA_Cholesterol Free Fatty Acids / Cholesterol HSL->FFA_Cholesterol Triglycerides Triglycerides / Cholesteryl Esters Triglycerides->HSL Hydrolysis Energy_Metabolism Energy Metabolism FFA_Cholesterol->Energy_Metabolism Steroid_Synthesis Steroid Synthesis FFA_Cholesterol->Steroid_Synthesis This compound This compound This compound->HSL Inhibition

HSL Inhibition by this compound.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Receptors AEA_precursors AEA Precursors AEA Anandamide (AEA) AEA_precursors->AEA FAAH FAAH Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites AEA->FAAH Hydrolysis CB_Receptors Cannabinoid Receptors AEA->CB_Receptors Activation This compound This compound This compound->FAAH Inhibition Neuroprotection_Anti_inflammation Neuroprotection & Anti-inflammation CB_Receptors->Neuroprotection_Anti_inflammation

FAAH Inhibition by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for Stock Solution (e.g., 10 mg/mL in DMSO):

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C.

Protocol for Working Solution (for injection):

Important Note: The final concentration of DMSO in the working solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated in mice for intraperitoneal injections. The optimal vehicle should be determined for each specific study.

  • Thaw the this compound stock solution at room temperature.

  • Calculate the required volume of the stock solution based on the desired final concentration and injection volume.

  • In a sterile tube, add the required volume of sterile saline or PBS.

  • While vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation.

  • Vortex the final working solution thoroughly before each injection to ensure a homogenous suspension.

  • Prepare the working solution fresh on the day of injection.

In Vivo Administration Protocol (Generalized)

Disclaimer: The following protocol is a general guideline. The optimal dose, administration route, and vehicle for this compound in a specific mouse model should be determined through pilot studies (e.g., dose-response and tolerability studies).

Administration Route: Intraperitoneal (i.p.) injection is a common route for administering compounds with limited aqueous solubility. Oral gavage is another potential route, but may require a different vehicle formulation.

Dosage: Based on studies with other lipase inhibitors in mice, a starting dose in the range of 5-20 mg/kg could be considered for initial pilot studies.

Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Vehicle vs. This compound) Animal_Acclimatization->Group_Allocation Dose_Calculation Dose Calculation (based on body weight) Group_Allocation->Dose_Calculation Solution_Preparation Prepare this compound Working Solution Dose_Calculation->Solution_Preparation Administration_Step Administer this compound or Vehicle (e.g., i.p. injection) Solution_Preparation->Administration_Step Behavioral_Monitoring Monitor for Adverse Effects Administration_Step->Behavioral_Monitoring Data_Collection Data Collection (e.g., behavioral tests, blood sampling) Behavioral_Monitoring->Data_Collection Tissue_Harvesting Tissue Harvesting Data_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical/Molecular Analysis Tissue_Harvesting->Biochemical_Analysis

Generalized In Vivo Experimental Workflow.

Detailed Protocol Steps:

  • Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Dose Calculation: Weigh each mouse immediately before injection to accurately calculate the required dose volume.

  • Solution Preparation: Prepare the this compound working solution and the vehicle control solution as described above.

  • Administration:

    • For intraperitoneal injection, gently restrain the mouse and inject the solution into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Ensure the injection volume is appropriate for the size of the mouse (typically 100-200 µL for an adult mouse).

  • Monitoring: After administration, monitor the animals for any signs of distress or adverse reactions.

  • Data and Sample Collection: At the designated time points, perform the planned experimental measurements and collect blood and/or tissues for further analysis.

Conclusion

This compound is a versatile research tool for investigating the roles of MGL, HSL, and FAAH in various physiological and pathological processes. The provided protocols and data offer a starting point for designing and conducting in vivo mouse studies. Researchers are strongly encouraged to perform pilot experiments to determine the optimal dosage and administration conditions for their specific experimental model and scientific questions.

Application Notes and Protocols: CAY10499 Stability in Aqueous Buffer and Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the stability of the non-selective lipase (B570770) inhibitor, CAY10499, in common experimental solutions. Due to the limited availability of specific stability data in the public domain, this document focuses on providing detailed protocols to enable researchers to generate this critical information in their own laboratories.

Introduction to this compound

This compound is a potent, non-selective inhibitor of several lipases, including monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1]. Its ability to modulate lipid metabolism makes it a valuable tool for research in various fields, including oncology, neuroscience, and metabolic diseases. However, the stability of small molecules in aqueous solutions is a critical factor for the reproducibility and accuracy of in vitro experiments. The 1,3,4-oxadiazole (B1194373) core of this compound is generally stable in aqueous environments, particularly under neutral to acidic conditions, but can be susceptible to cleavage under strongly basic conditions. This document outlines the necessary procedures to determine the stability of this compound in your specific experimental setups.

Preparing this compound Solutions

Proper preparation of this compound solutions is the first step to ensure accurate and reproducible experimental results.

2.1. Stock Solution Preparation

This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable solvents for preparing stock solutions.

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile microfuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Manufacturer recommendations suggest that aqueous solutions should not be stored for more than one day, highlighting the importance of preparing fresh dilutions for each experiment[2].

2.2. Working Solution Preparation

  • Procedure:

    • Thaw a vial of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration in the pre-warmed aqueous buffer or cell culture medium.

    • It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Quantitative Stability Assessment

The following tables present a template for summarizing the stability data you can generate using the protocols provided in this document.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

Buffer (pH)Time (hours)This compound Remaining (%)Potential Degradants Detected
PBS (pH 6.0)0100None
2>95None
8>95None
24>90Minor peak at RRT 0.85
48>85Minor peak at RRT 0.85
PBS (pH 7.4)0100None
2>95None
8>90Minor peak at RRT 0.85
24>80Peak at RRT 0.85
48>70Peak at RRT 0.85
Tris (pH 8.5)0100None
2>85Peak at RRT 0.85
8>70Peak at RRT 0.85 and 1.10
24>50Multiple degradation peaks
48>30Multiple degradation peaks

RRT: Relative Retention Time

Table 2: Stability of this compound in Cell Culture Media at 37°C in a 5% CO₂ Incubator

Cell Culture MediumSerum PresenceTime (hours)This compound Remaining (%)
DMEM (pH ~7.4)No Serum0100
8>90
24>80
48>70
DMEM (pH ~7.4)10% FBS0100
8>95
24>90
48>85
RPMI-1640 (pH ~7.2)No Serum0100
8>90
24>80
48>70
RPMI-1640 (pH ~7.2)10% FBS0100
8>95
24>90
48>85

FBS: Fetal Bovine Serum

Experimental Protocols

4.1. Protocol for Assessing this compound Stability in Aqueous Buffers

This protocol describes a method to determine the stability of this compound in aqueous buffers at different pH values using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound

    • DMSO

    • Phosphate-Buffered Saline (PBS) at pH 6.0, 7.4

    • Tris buffer at pH 8.5

    • HPLC system with UV detector

    • C18 HPLC column

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid

    • Incubator at 37°C

    • Autosampler vials

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution to a final concentration of 100 µM in each of the aqueous buffers (pH 6.0, 7.4, and 8.5).

    • Immediately after preparation (t=0), take an aliquot of each working solution and transfer it to an autosampler vial. This will serve as the baseline measurement.

    • Incubate the remaining working solutions at 37°C.

    • At specified time points (e.g., 2, 8, 24, and 48 hours), collect aliquots from each incubated solution and transfer them to autosampler vials.

    • Analyze all samples by HPLC. A typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile. Detection can be performed at the λmax of this compound.

    • Quantify the peak area of this compound at each time point and express it as a percentage of the peak area at t=0.

4.2. Protocol for Assessing this compound Stability in Cell Culture Media

This protocol details the procedure for evaluating the stability of this compound in complete cell culture media, with and without serum.

  • Materials:

    • This compound

    • DMSO

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Humidified incubator at 37°C with 5% CO₂

    • Sterile microcentrifuge tubes

    • HPLC-MS/MS or LC-MS/MS system

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare two sets of cell culture media: one with and one without 10% FBS.

    • Prepare working solutions by diluting the this compound stock solution to a final concentration of 10 µM in both sets of media.

    • Immediately after preparation (t=0), take an aliquot of each working solution for analysis.

    • Incubate the remaining working solutions in a humidified incubator at 37°C with 5% CO₂.

    • At designated time points (e.g., 8, 24, and 48 hours), collect aliquots from each incubated solution.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to each aliquot, vortex, and centrifuge at high speed.

    • Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining this compound.

    • Express the concentration at each time point as a percentage of the initial concentration at t=0.

Visualizations

5.1. Signaling Pathway

This compound is a broad-spectrum lipase inhibitor affecting multiple points in lipid metabolism. The diagram below illustrates its inhibitory action on key enzymes.

G cluster_Lipolysis Lipolysis Pathway cluster_Endocannabinoid Endocannabinoid System Triglycerides Triglycerides Diglycerides Diglycerides Triglycerides->Diglycerides ATGL/HSL Monoglycerides Monoglycerides Diglycerides->Monoglycerides HSL Glycerol_FFA Glycerol + Free Fatty Acids Monoglycerides->Glycerol_FFA MAGL 2-AG 2-Arachidonoylglycerol (2-AG) Arachidonic_Acid Arachidonic Acid 2-AG->Arachidonic_Acid MAGL/FAAH This compound This compound This compound->Triglycerides Inhibits ATGL/HSL This compound->Diglycerides Inhibits HSL This compound->Monoglycerides Inhibits MAGL This compound->2-AG Inhibits MAGL/FAAH G cluster_Prep Preparation cluster_Incubation Incubation cluster_Sampling Sampling & Processing cluster_Analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Working Solution (10 µM this compound) A->C B Prepare Cell Culture Media (+/- 10% FBS) B->C D Incubate at 37°C, 5% CO₂ C->D E Collect Aliquots at Time Points (0, 8, 24, 48h) D->E F Protein Precipitation (Acetonitrile) E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H I Quantify Remaining This compound H->I

References

Application Notes and Protocols for CAY10499 Experiments: Ensuring Appropriate Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the proper use of CAY10499, a non-selective lipase (B570770) inhibitor, with a critical focus on the selection and implementation of appropriate vehicle controls to ensure data integrity and reproducibility in both in vitro and in vivo experimental settings.

Application Notes

This compound is a potent, irreversible, and non-selective inhibitor of several serine hydrolases.[1] It is widely used as a tool compound to study the roles of various lipases in physiological and pathological processes.[2][3] Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), with significant activity against other enzymes such as adipose triglyceride lipase (ATGL) and carboxylesterase 1 (CES1).[2][4]

Due to its mechanism of action, this compound is a valuable tool for investigating the endocannabinoid system, lipid metabolism, and their roles in cancer, inflammation, and metabolic disorders.[5][6][7]

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous buffers.[8] This property is a critical consideration for experimental design, particularly for the preparation of stock solutions and the choice of a vehicle for delivery.

Solubility Data:

Solvent Approximate Solubility
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL[2][8]
Dimethylformamide (DMF) ~20 mg/mL[2][8]
Ethanol ~2 mg/mL[2][8]

| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[2][8] |

For most applications, a concentrated stock solution is prepared in DMSO.[8][9] For aqueous-based assays or in vivo administration, this stock solution is then further diluted into the final aqueous medium. It is crucial to note that aqueous solutions of this compound are not stable and should be prepared fresh daily.[8]

The Critical Role of the Vehicle Control

The vehicle is the solvent system used to dissolve and administer a compound. A vehicle control group is treated with the same vehicle without the experimental compound. This is essential to distinguish the effects of the compound from any potential biological effects of the solvent itself.

For this compound experiments, the choice of vehicle and its corresponding control is dictated by the experimental model:

  • In Vitro Experiments: DMSO is the most common solvent for preparing this compound stock solutions.[1] Therefore, the vehicle control for in vitro assays (e.g., cell culture, enzyme assays) should be the final concentration of DMSO used in the treatment group. It is imperative to keep the final DMSO concentration consistent across all experimental groups and as low as possible to minimize solvent-induced artifacts.

  • In Vivo Experiments: Due to the poor aqueous solubility of this compound, a co-solvent system is typically required for animal studies. A common formulation involves dissolving this compound in DMSO and then diluting it in a physiologically compatible buffer like saline or PBS, often with the addition of a surfactant such as Tween® 80 or Cremophor® EL to improve solubility and stability.[8] The vehicle control for in vivo studies must consist of the identical mixture of all solvent components (e.g., DMSO, PBS, Tween® 80) in the same proportions and administered via the same route as the this compound treatment group.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary targets, providing a reference for dose-selection in experimental design.

Target EnzymeSpeciesIC₅₀ (nM)
Monoacylglycerol Lipase (MAGL)Human, recombinant144[2][4]
Hormone-Sensitive Lipase (HSL)Human, recombinant90[2][4]
Fatty Acid Amide Hydrolase (FAAH)Human, recombinant14[2][4]

Additionally, at a concentration of 5 µM, this compound has been shown to inhibit ATGL, DAGLα, ABHD6, and CES1 by 95%, 60%, 90%, and 95%, respectively.[2]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on a target lipase in vitro.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Purified recombinant target enzyme (e.g., hMAGL, hHSL)

  • Assay buffer appropriate for the target enzyme

  • Enzyme substrate (e.g., 4-nitrophenyl acetate (B1210297) for MAGL)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[9] Ensure complete dissolution.

    • Store the stock solution at -20°C.[8]

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer.

    • Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound to be tested.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the serially diluted this compound solutions or the vehicle control to the appropriate wells.

    • Add the purified enzyme to all wells except for a "no enzyme" control.

    • Pre-incubate the plate according to the assay requirements (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately measure the absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound and the vehicle control.

    • Normalize the data to the vehicle control (representing 100% enzyme activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]

Protocol 2: In Vivo Administration in a Rodent Model

This protocol describes a general procedure for preparing and administering this compound to rodents, emphasizing the correct vehicle control.

Materials:

  • This compound

  • DMSO

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Tween® 80 (or other suitable surfactant)

  • Appropriate administration equipment (e.g., gavage needles, syringes)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO.

    • In a separate tube, prepare the vehicle by mixing the surfactant (e.g., 5% Tween® 80) with saline or PBS.

    • Slowly add the this compound/DMSO solution to the saline/surfactant mixture while vortexing to create a stable emulsion or solution. A common final vehicle composition might be 5% DMSO, 5% Tween® 80, and 90% saline.

  • Preparation of Vehicle Control:

    • Prepare the vehicle control solution in the exact same manner as the dosing solution, but without adding this compound. The final composition (e.g., 5% DMSO, 5% Tween® 80, 90% saline) must be identical.

  • Administration:

    • Divide the animals into treatment groups, including a vehicle control group.

    • Administer the prepared this compound dosing solution or the vehicle control solution to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The volume and frequency of administration should be consistent across all groups.

  • Post-Administration Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At the designated time points, collect tissues or blood for subsequent analysis (e.g., measurement of lipase activity, metabolite levels, or behavioral assessments).

Visualizations

Signaling Pathway Inhibition by this compound

G cluster_0 Lipid Metabolism TG Triglycerides DG Diglycerides TG->DG ATGL MG Monoglycerides DG->MG HSL FA Fatty Acids MG->FA MAGL Glycerol Glycerol MG->Glycerol MAGL eCB Endocannabinoids (e.g., 2-AG) ArachidonicAcid Arachidonic Acid eCB->ArachidonicAcid FAAH / MAGL Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX This compound This compound This compound:e->TG:w ATGL This compound:e->DG:w HSL This compound:e->MG:w MAGL This compound:e->eCB:w

Caption: this compound inhibits multiple key enzymes in lipid and endocannabinoid metabolism.

Experimental Workflow for In Vitro Studies

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions of this compound A->C B Prepare Vehicle Control (DMSO) E Add this compound or Vehicle B->E C->E D Dispense Reagents (Buffer, Enzyme) D->E F Pre-incubate E->F G Add Substrate F->G H Measure Signal (e.g., Absorbance) G->H I Calculate % Inhibition vs. Vehicle Control H->I J Determine IC50 I->J

Caption: Workflow for an in vitro enzyme inhibition assay using this compound.

Logical Flow for Vehicle Selection

Caption: Decision tree for selecting the appropriate vehicle and control for this compound.

References

CAY10499: Application Notes and Protocols for 3T3-L1 Adipocyte Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several lipases, including hormone-sensitive lipase (B570770) (HSL) and monoglyceride lipase (MAGL). This characteristic makes it a valuable tool for investigating the intricate processes of lipolysis in adipocytes. In the widely used 3T3-L1 adipocyte model, this compound can be employed to elucidate the roles of these key enzymes in triglyceride breakdown and the subsequent release of free fatty acids and glycerol (B35011). These application notes provide detailed protocols for utilizing this compound in 3T3-L1 adipocyte research, along with a summary of its inhibitory activity and a visualization of the relevant signaling pathways.

Data Presentation

Inhibitory Activity of this compound
Target EnzymeIC₅₀ (nM)Species
Hormone-Sensitive Lipase (HSL)90Human
Monoglyceride Lipase (MAGL)144Human
Fatty Acid Amide Hydrolase (FAAH)14Human

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against key lipases.[1]

Effects of this compound on Other Lipases
Target EnzymeInhibition at 5 µM
Adipose Triglyceride Lipase (ATGL)95%
sn-1-Diacylglycerol Lipase α (DAGLα)60%
α/β-Hydrolase Domain 6 (ABHD6)90%
Carboxylesterase 1 (CES1)95%

This table presents the percentage of inhibition by 5 µM this compound on other related enzymes.[1]

Signaling Pathways and Experimental Workflow

Lipolysis_Pathway cluster_stimulation Lipolytic Stimulation cluster_cell Adipocyte Isoproterenol (B85558) Isoproterenol Beta_AR β-Adrenergic Receptor Isoproterenol->Beta_AR Activates AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pPKA Active PKA HSL HSL pPKA->HSL Phosphorylates (Activates) pHSL p-HSL (Active) DAG Diacylglycerol pHSL->DAG Hydrolyzes ATGL ATGL Triglycerides Triglycerides (Lipid Droplet) ATGL->Triglycerides Hydrolyzes MAGL MAGL MAG Monoacylglycerol MAGL->MAG Hydrolyzes Triglycerides->DAG DAG->MAG FFA_Glycerol Free Fatty Acids + Glycerol MAG->FFA_Glycerol This compound This compound This compound->pHSL Inhibits This compound->ATGL Inhibits This compound->MAGL Inhibits

Caption: this compound inhibits multiple key lipases in the adipocyte lipolysis pathway.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes culture Culture to Confluence start->culture differentiate Induce Differentiation (MDI Medium) culture->differentiate mature Mature Adipocytes (Day 8-12) differentiate->mature pre_treat Pre-treat with this compound or Vehicle mature->pre_treat stimulate Stimulate Lipolysis (e.g., Isoproterenol) pre_treat->stimulate collect Collect Media and Cell Lysates stimulate->collect glycerol_assay Glycerol Release Assay collect->glycerol_assay ffa_assay Free Fatty Acid Assay collect->ffa_assay western_blot Western Blot (p-HSL, HSL, etc.) collect->western_blot

Caption: General experimental workflow for studying the effect of this compound on lipolysis.

Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (BCS)

  • Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL Insulin.

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence.

  • Growth to Confluence: Culture the cells in DMEM with 10% BCS, changing the medium every 2-3 days until the cells are 100% confluent.

  • Post-Confluence Arrest: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (MDI).

  • Medium Change (Day 2): Aspirate the MDI medium and replace it with Differentiation Medium II.

  • Maintenance (Day 4 onwards): Replace the medium with DMEM containing 10% FBS every 2 days.

  • Mature Adipocytes: By day 8-12, the cells should be well-differentiated, exhibiting significant lipid droplet accumulation.

Protocol 2: Inhibition of Lipolysis with this compound and Glycerol Release Assay

This protocol details the use of this compound to inhibit stimulated lipolysis in mature 3T3-L1 adipocytes, with glycerol release as the primary readout.

Materials:

  • Mature 3T3-L1 adipocytes (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Isoproterenol (or other lipolytic agent)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA

  • Glycerol Assay Kit

  • 96-well plate for assay

Procedure:

  • Preparation: On the day of the experiment, wash the mature 3T3-L1 adipocytes twice with warm PBS.

  • Pre-incubation: Add KRBH buffer containing the desired concentration of this compound (e.g., 1-20 µM) or vehicle (DMSO) to the cells. Incubate for 30-60 minutes at 37°C.[2]

  • Stimulation: Add isoproterenol (e.g., 10 µM final concentration) or vehicle to the wells to stimulate lipolysis.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Sample Collection: After incubation, carefully collect the medium from each well.

  • Glycerol Assay: Determine the glycerol concentration in the collected medium using a commercial glycerol assay kit, following the manufacturer's instructions.[3][4][5] The absorbance is typically measured at 540 nm.

  • Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.

Protocol 3: Western Blot Analysis of HSL Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of HSL at key regulatory sites (e.g., Ser563, Ser660) in response to lipolytic stimuli.

Materials:

  • Mature 3T3-L1 adipocytes treated as in Protocol 2 (steps 1-4)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-HSL (Ser563), anti-phospho-HSL (Ser660), anti-total HSL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After the treatment period, aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well and scrape the cells.

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated HSL levels to total HSL and the loading control.

References

Application Notes and Protocols for Measuring Lipase Activity with CAY10499 as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CAY10499 as a lipase (B570770) inhibitor in research and drug discovery settings. Detailed protocols for measuring lipase activity and inhibition are outlined below, accompanied by data presentation and workflow visualizations.

Introduction to this compound

This compound is a potent, non-selective inhibitor of several lipases, making it a valuable tool for studying lipid metabolism and related therapeutic areas. It has demonstrated inhibitory activity against multiple key enzymes involved in lipid signaling pathways.[1][2][3] Understanding its inhibitory profile is crucial for its application in experimental settings.

This compound has been shown to inhibit the growth of various cancer cell lines and reduce cytosolic lipase activity in vivo.[1] Its broad-spectrum activity necessitates careful consideration of the specific lipase being studied and potential off-target effects.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various lipases. This data is essential for determining the appropriate concentration range for inhibition assays.

Target EnzymeIC₅₀ ValueSource
Monoacylglycerol Lipase (MAGL)144 nM[1][2][3][4]
Hormone-Sensitive Lipase (HSL)90 nM[1][3][4]
Fatty Acid Amide Hydrolase (FAAH)14 nM[1][2][3][4]

Additionally, at a concentration of 5 µM, this compound has been shown to significantly inhibit other lipases[1]:

  • Adipose Triglyceride Lipase (ATGL) by 95%

  • Dipeptidyl Aminopeptidase-like protein 6 (DAGLα) by 60%

  • Abhydrolase Domain Containing 6 (ABHD6) by 90%

  • Carboxylesterase 1 (CES1) by 95%

Experimental Protocols

This section details a generalized protocol for measuring lipase activity and its inhibition by this compound, primarily based on a colorimetric assay using a p-nitrophenyl-based substrate. This method is widely applicable to various lipases, including pancreatic lipase and monoacylglycerol lipase.[5][6][7][8]

Materials and Reagents:

  • Purified lipase or cell/tissue homogenate containing the lipase of interest

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)[1][3]

  • Lipase substrate: e.g., p-nitrophenyl butyrate (B1204436) (PNPB) or 4-nitrophenylacetate (4-NPA)[5][7][9][10]

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.0)[5][10]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm[5][8][10]

  • Incubator set to 37°C

Protocol for Lipase Inhibition Assay:

  • Preparation of Reagents:

    • Prepare a stock solution of the lipase substrate (e.g., 10 mM PNPB in acetonitrile).[5]

    • Prepare a stock solution of this compound in DMSO.[3] From this, prepare a series of dilutions in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the lipase enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup (96-well plate):

    • Blank wells: Add assay buffer and substrate, without the enzyme.

    • Control wells (No inhibitor): Add the lipase enzyme solution, assay buffer, and the vehicle used to dissolve this compound (e.g., DMSO).

    • Test wells: Add the lipase enzyme solution and the desired concentrations of this compound.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5][6]

  • Initiation of Reaction:

    • Add the lipase substrate solution to all wells to start the reaction.[5]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[5] The incubation time should be within the linear range of the reaction.

    • Measure the absorbance of the wells at 405-410 nm using a microplate reader.[5][8] The absorbance is proportional to the amount of p-nitrophenol released by the lipase activity.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of lipase inhibition for each concentration of this compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Lipase Inhibition Assay

The following diagram illustrates the step-by-step workflow for performing a lipase inhibition assay with this compound.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, this compound, Enzyme) prep_dilutions Prepare this compound Dilutions prep_reagents->prep_dilutions add_enzyme Add Enzyme Solution add_inhibitor Add this compound or Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C (15 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate measure Measure Absorbance (405-410 nm) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_ic50 Plot and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for a typical lipase inhibition assay using this compound.

General Signaling Context of Lipase Inhibition

The diagram below provides a simplified overview of the general role of lipases in lipid metabolism and where an inhibitor like this compound would act.

G cluster_pathway Lipid Metabolism Triglycerides Triglycerides Lipase Lipase (e.g., ATGL, HSL) Triglycerides->Lipase Hydrolysis FattyAcids Free Fatty Acids + Glycerol Lipase->FattyAcids Energy Energy Production / Signaling FattyAcids->Energy This compound This compound This compound->Lipase

Caption: Simplified diagram of lipase action and its inhibition by this compound.

References

CAY10499: Application Notes and Protocols for Inhibiting Lipolysis in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several key lipases involved in cellular lipid metabolism. Its broad-spectrum activity makes it a valuable tool for investigating the roles of lipolysis in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to inhibit lipolysis in primary cell cultures, with a focus on adipocytes. The information presented here is intended to guide researchers in designing and executing experiments to study the intricate pathways of lipid mobilization.

Mechanism of Action

This compound exerts its inhibitory effects on multiple enzymes responsible for the breakdown of triglycerides and other lipids. It is known to inhibit monoacylglycerol lipase (B570770) (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH) with high potency.[1][2] Additionally, at higher concentrations, it effectively inhibits adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain-containing protein 6 (ABHD6), and carboxylesterase 1 (CES1).[1] This multi-target profile allows for a comprehensive blockade of the lipolytic cascade.

The process of lipolysis involves the sequential hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. This is primarily initiated by ATGL, followed by the action of HSL and finally MGL. By inhibiting these key enzymes, this compound effectively reduces the release of glycerol and free fatty acids from lipid droplets within cells.

Data Presentation

Inhibitory Activity of this compound
Target EnzymeIC₅₀ (nM)Percent InhibitionConcentration for % InhibitionSource
Human Recombinant MAGL144--[1]
Human Recombinant HSL90--[1][2]
Human Recombinant FAAH14100%-[2][3]
ATGL-95%5 µM[1]
DAGLα-60%5 µM[1]
ABHD6-90%5 µM[1]
CES1-95%5 µM[1]

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Cellular Inhibition of Lipolysis
Cell TypeLipolysis StimulatorThis compound ConcentrationObserved EffectSource
3T3-L1 AdipocytesIBMXNot specifiedReduced aP2 secretion and glycerol release[4]
Mouse Brown AdipocytesIsoproterenol (B85558) or SR-342020 µMInhibition of ATP and ADP level changes[5]

Experimental Protocols

Protocol 1: Inhibition of Stimulated Lipolysis in Primary Adipocytes

This protocol details the procedure for treating primary adipocytes with this compound to inhibit lipolysis induced by a β-adrenergic agonist.

Materials:

  • Primary adipocytes (e.g., isolated from murine adipose tissue or differentiated from human preadipocytes)

  • Plates for cell culture (e.g., 12-well or 24-well plates)

  • Dulbecco's Modified Eagle's Medium (DMEM), phenol (B47542) red-free

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (Cayman Chemical, Cat. No. 10007875 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Isoproterenol or other β-adrenergic agonist

  • Phosphate-Buffered Saline (PBS)

  • Glycerol assay kit (colorimetric)

  • Free Fatty Acid (FFA) assay kit (colorimetric)

  • Plate reader

Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Assay Buffer: Prepare DMEM containing 2% (w/v) fatty acid-free BSA. Warm to 37°C before use.

  • Lipolysis Stimulator Stock Solution (1000X): Prepare a stock solution of isoproterenol (e.g., 10 mM in water). Store at -20°C.

  • Vehicle Control: Use DMSO at the same final concentration as the this compound treatment.

Procedure:

  • Cell Seeding: Plate primary adipocytes in a suitable culture plate and allow them to mature.

  • Pre-incubation with Inhibitor:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Assay Buffer containing the desired concentration of this compound (e.g., 1-20 µM) or vehicle control (DMSO) to each well.

    • Incubate for 1 hour at 37°C in a humidified incubator.

  • Stimulation of Lipolysis:

    • Add the lipolysis stimulator (e.g., isoproterenol to a final concentration of 10 µM) to the appropriate wells.

    • Continue to incubate at 37°C.

  • Sample Collection:

    • At various time points (e.g., 0, 1, 2, and 3 hours), collect an aliquot of the assay buffer from each well.

    • Store the collected samples at -20°C for later analysis.

  • Quantification of Lipolysis:

    • Thaw the collected samples.

    • Measure the concentration of glycerol and/or free fatty acids in each sample using a colorimetric assay kit according to the manufacturer's instructions.

  • Data Normalization (Optional but Recommended):

    • After the final time point, wash the cells with PBS.

    • Lyse the cells and determine the total protein content in each well using a standard protein assay (e.g., BCA assay).

    • Normalize the glycerol or FFA release to the total protein content.

Visualizations

Signaling Pathway of Lipolysis and this compound Inhibition

G cluster_0 Adipocyte beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active DAG Diacylglycerol HSL_active->DAG Hydrolyzes ATGL ATGL Triglyceride Triglyceride ATGL->Triglyceride Hydrolyzes MGL MGL MAG Monoacylglycerol MGL->MAG Hydrolyzes Triglyceride->DAG DAG->MAG Glycerol Glycerol MAG->Glycerol FFA Free Fatty Acids MAG->FFA This compound This compound This compound->HSL_active Inhibits This compound->ATGL Inhibits This compound->MGL Inhibits Isoproterenol Isoproterenol Isoproterenol->beta_AR Binds

Caption: this compound inhibits multiple key enzymes in the lipolytic pathway.

Experimental Workflow for Lipolysis Inhibition Assay

G A 1. Culture Primary Adipocytes B 2. Pre-incubate with this compound or Vehicle (1 hour) A->B C 3. Stimulate with β-agonist (e.g., Isoproterenol) B->C D 4. Collect Media at Time Points (0, 1, 2, 3h) C->D E 5. Measure Glycerol and Free Fatty Acid Release D->E F 6. Normalize Data to Total Protein Content E->F G 7. Analyze and Plot Results F->G

References

Application Notes and Protocols: CAY10499 in Combination with Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CAY10499, a non-selective lipase (B570770) inhibitor, in combination with other metabolic inhibitors. The information is intended to guide researchers in designing and executing experiments to explore the synergistic or additive effects of these combinations in various biological contexts, particularly in antiviral research.

Introduction to this compound

This compound is a potent, non-selective inhibitor of several key lipases involved in cellular metabolism. It primarily targets monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), thereby modulating lipid signaling and metabolism.[1] Its broad activity profile makes it a valuable tool for investigating the roles of these enzymes in health and disease. Recent research has highlighted its potential as a broad-spectrum antiviral agent, particularly when used in combination with other metabolic inhibitors that target different pathways essential for viral replication.

Combination Therapy Rationale

Viruses often hijack host cell metabolic pathways to facilitate their replication. By simultaneously targeting multiple metabolic dependencies, combination therapies can offer a synergistic approach to inhibit viral propagation and potentially reduce the emergence of drug-resistant strains. This compound, by inhibiting lipolysis, can be combined with inhibitors of other key metabolic pathways, such as fatty acid synthesis and triglyceride synthesis, to create a multi-pronged attack on the metabolic support system required by viruses.

This compound in Combination with Other Lipase and Lipid Synthesis Inhibitors

A key study has demonstrated the efficacy of this compound in combination with other inhibitors of lipid metabolism in blocking viral infection, particularly of SARS-CoV-2 and influenza A virus. The rationale is that both the synthesis of triacylglycerols (TAG) and their subsequent breakdown (lipolysis) are crucial for viral replication.

Inhibitors for Combination Studies:

  • Atglistatin: A selective inhibitor of adipose triglyceride lipase (ATGL), another important enzyme in lipolysis.

  • PF-04620110: A potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme essential for the synthesis of triglycerides.[2][3]

  • Orlistat (B1677487): A general lipase inhibitor that also inhibits fatty acid synthase (FASN).[4]

The combination of this compound with these inhibitors has been shown to effectively block viral infection, suggesting that a broad-spectrum inhibition of lipolysis is more effective than targeting a single lipase.[5]

Quantitative Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against a panel of RNA viruses. This data is crucial for designing experiments with appropriate inhibitor concentrations.

Table 1: In Vitro Antiviral Activity of this compound [6]

VirusHalf-Maximal Inhibitory Concentration (IC50) in µM
SARS-CoV-21.54 ± 0.18
Influenza A Virus (IAV)Not explicitly stated, but effective at low-micromolar concentrations
Respiratory Syncytial Virus (RSV)Not explicitly stated, but effective at low-micromolar concentrations
Human Enterovirus 71 (EV71)Not explicitly stated, but effective at low-micromolar concentrations
Zika Virus (ZIKV)Not explicitly stated, but effective at low-micromolar concentrations
Chikungunya Virus (CHIKV)Not explicitly stated, but effective at low-micromolar concentrations
Rotavirus A (RVA)20.85 ± 5.06

Table 2: In Vitro Cytotoxicity of this compound [6]

Cell LineHalf-Maximal Cytotoxic Concentration (CC50) in µM
Various cell lines used in antiviral assaysRelatively high selectivity index reported, suggesting low cytotoxicity at effective concentrations.

Experimental Protocols

The following are detailed protocols for conducting in vitro experiments to evaluate the combined effects of this compound and other metabolic inhibitors on viral infection.

General Cell Culture and Viral Infection

Materials:

  • Appropriate host cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza A)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • This compound and other metabolic inhibitors (Atglistatin, PF-04620110, Orlistat)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for single and combination treatments.

  • Pre-treatment (Optional but Recommended): Prior to infection, remove the cell culture medium and add fresh medium containing the inhibitors at the desired concentrations. Incubate for a specified period (e.g., 1-2 hours).

  • Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.01.

  • Post-infection Treatment: After the viral adsorption period (e.g., 1 hour), remove the virus-containing medium and add fresh medium with the inhibitors.

  • Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Endpoint Analysis: Assess the effect of the inhibitors on viral replication using methods such as quantitative PCR (qPCR) for viral genome copies, plaque assays for infectious virus particles, or immunofluorescence for viral protein expression.

Cytotoxicity Assay

It is crucial to determine the cytotoxicity of the inhibitor combinations to ensure that any observed antiviral effect is not due to cell death.

Protocol (using a standard MTT or similar viability assay):

  • Seed cells in a 96-well plate as for the infection assay.

  • Treat the cells with the same concentrations of single and combined inhibitors used in the antiviral assay.

  • Incubate for the same duration as the antiviral assay.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the CC50 values for each inhibitor and combination.

Synergy Analysis

To determine if the combination of this compound and another inhibitor has a synergistic, additive, or antagonistic effect, a synergy analysis should be performed. This typically involves treating cells with a matrix of concentrations of both inhibitors and analyzing the data using software that calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

Signaling Pathway of Lipid Metabolism in Viral Infection

Lipid_Metabolism_Viral_Infection cluster_synthesis Triglyceride Synthesis cluster_lipolysis Lipolysis cluster_inhibition Inhibitor Action cluster_viral_replication Viral Replication DGAT1 DGAT1 TAG Triacylglycerides (TAG) (Stored in Lipid Droplets) DGAT1->TAG ATGL ATGL TAG->ATGL Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 HSL HSL Diacylglycerol->HSL ATGL->Diacylglycerol Monoacylglycerol Monoacylglycerol HSL->Monoacylglycerol MAGL MAGL Glycerol + Fatty Acids Glycerol + Fatty Acids MAGL->Glycerol + Fatty Acids Monoacylglycerol->MAGL Fatty Acids Fatty Acids Glycerol + Fatty Acids->Fatty Acids PF04620110 PF-04620110 PF04620110->DGAT1 Atglistatin Atglistatin Atglistatin->ATGL CAY10499_lipolysis This compound CAY10499_lipolysis->HSL CAY10499_lipolysis->MAGL Orlistat_lipolysis Orlistat Orlistat_lipolysis->HSL Viral Assembly & Egress Viral Assembly & Egress Fatty Acids->Viral Assembly & Egress

Caption: Lipid metabolism pathways targeted by this compound and other inhibitors.

Experimental Workflow for Combination Antiviral Assay

Antiviral_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_analysis Analysis A Seed host cells in 96-well plates B Prepare serial dilutions of this compound and other inhibitors A->B C Pre-treat cells with single inhibitors and combinations B->C D Infect cells with virus (e.g., MOI 0.01) C->D E Post-infection treatment with inhibitors D->E F Incubate for 24-72 hours E->F G Quantify viral replication (qPCR, Plaque Assay) F->G H Perform cytotoxicity assay in parallel F->H I Calculate IC50, CC50, and Combination Index G->I H->I

Caption: Workflow for assessing the antiviral efficacy of inhibitor combinations.

Conclusion

The use of this compound in combination with other metabolic inhibitors represents a promising strategy for the development of novel antiviral therapies. By targeting multiple metabolic pathways essential for viral replication, these combinations have the potential to achieve synergistic effects and overcome drug resistance. The protocols and data presented here provide a framework for researchers to further explore the therapeutic potential of this approach. It is recommended to perform detailed dose-response matrices and synergy calculations to fully characterize the interactions between this compound and other metabolic inhibitors.

References

CAY10499: A Tool for Investigating Fatty Acid Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid mobilization, the process of releasing fatty acids from stored triglycerides in adipose tissue, is a critical metabolic pathway. This process, also known as lipolysis, is tightly regulated by a cascade of enzymes. Dysregulation of fatty acid mobilization is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. CAY10499 is a valuable chemical tool for studying the intricacies of this pathway. It is a potent, non-selective inhibitor of several key lipolytic enzymes, enabling researchers to probe the roles of these enzymes in various physiological and pathophysiological contexts.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of fatty acid mobilization.

Mechanism of Action

This compound is a broad-spectrum lipase (B570770) inhibitor that covalently modifies the active site serine of target enzymes. Its primary targets include Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH).[1][2][3] Additionally, at higher concentrations, it has been shown to inhibit Adipose Triglyceride Lipase (ATGL), Diacylglycerol Lipase alpha (DAGLα), α/β-Hydrolase Domain 6 (ABHD6), and Carboxylesterase 1 (CES1).[1] This inhibitory profile allows for the comprehensive blockade of the lipolytic cascade at multiple steps.

The process of lipolysis begins with the breakdown of triglycerides into diacylglycerol and a free fatty acid, a reaction catalyzed by ATGL. HSL then hydrolyzes diacylglycerol to monoacylglycerol and another free fatty acid. Finally, MAGL completes the process by breaking down monoacylglycerol into glycerol (B35011) and the last free fatty acid. By inhibiting HSL and MAGL, and to a lesser extent ATGL, this compound effectively suppresses the release of free fatty acids and glycerol from adipocytes.

Data Presentation

The inhibitory activity of this compound against key human recombinant lipases is summarized in the table below, providing a clear comparison of its potency towards different enzymes.

Target EnzymeIC50 (nM)Percent Inhibition (at 5 µM)
Monoacylglycerol Lipase (MAGL)144[1][2]-
Hormone-Sensitive Lipase (HSL)90[1][2]-
Fatty Acid Amide Hydrolase (FAAH)14[1][2]-
Adipose Triglyceride Lipase (ATGL)-95%[1]
Diacylglycerol Lipase alpha (DAGLα)-60%[1]
α/β-Hydrolase Domain 6 (ABHD6)-90%[1]
Carboxylesterase 1 (CES1)-95%[1]

Signaling Pathway

The following diagram illustrates the canonical lipolysis pathway in adipocytes and highlights the points of inhibition by this compound.

Lipolysis_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte Isoproterenol (B85558) Isoproterenol Beta_Adrenergic_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Adrenergic_Receptor Activates AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL HSL PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides Diacylglycerol Diacylglycerol Triglycerides->Diacylglycerol Hydrolyzes ATGL ATGL ATGL->Triglycerides HSL->Diacylglycerol MAGL MAGL Monoacylglycerol Monoacylglycerol MAGL->Monoacylglycerol Diacylglycerol->Monoacylglycerol Hydrolyzes FFA Free Fatty Acids Diacylglycerol->FFA Glycerol Glycerol Monoacylglycerol->Glycerol Hydrolyzes Monoacylglycerol->FFA Glycerol_out Glycerol_out Glycerol->Glycerol_out FFA_out FFA_out FFA->FFA_out CAY10499_ATGL This compound CAY10499_ATGL->ATGL CAY10499_HSL This compound CAY10499_HSL->HSL CAY10499_MAGL This compound CAY10499_MAGL->MAGL

Caption: this compound inhibits multiple key enzymes in the lipolytic pathway.

Experimental Protocols

The following protocols provide a framework for studying fatty acid mobilization in vitro using this compound. The most common model for these studies is the 3T3-L1 murine preadipocyte cell line, which can be differentiated into mature, lipid-laden adipocytes.

Protocol 1: Differentiation of 3T3-L1 Preadipocytes

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a crucial first step for in vitro lipolysis studies.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Insulin solution (10 mg/mL)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a 6-well plate at a density of 2 x 10^5 cells per well in Growth Medium.

  • Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence.

  • Post-Confluence Arrest: Maintain the confluent cells in Growth Medium for an additional 2 days to induce growth arrest.

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium 1 (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

  • Insulin Treatment (Day 2): After 2 days, replace the medium with Differentiation Medium 2 (DMEM with 10% FBS and 10 µg/mL insulin).

  • Maturation (Day 4 onwards): After another 2 days, replace the medium with Maintenance Medium (DMEM with 10% FBS). Change the medium every 2 days.

  • Mature Adipocytes: The cells should be fully differentiated and ready for experiments between days 8 and 12, as indicated by the accumulation of lipid droplets.

Protocol 2: Inhibition of Fatty Acid Mobilization with this compound

This protocol details the use of this compound to inhibit stimulated lipolysis in differentiated 3T3-L1 adipocytes. Fatty acid mobilization is assessed by measuring the release of glycerol into the culture medium.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • This compound

  • Isoproterenol (or other lipolytic stimulus)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2% BSA

  • Glycerol Assay Kit

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in KRB buffer to the desired final concentrations. A typical concentration range to start with is 1-10 µM.

  • Cell Washing: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

  • Pre-incubation with this compound: Add KRB buffer containing the desired concentration of this compound (or vehicle control - DMSO) to the cells. Incubate for 30-60 minutes at 37°C. This pre-incubation allows the inhibitor to enter the cells and bind to its target enzymes.

  • Stimulation of Lipolysis: Add isoproterenol to the wells to a final concentration of 10 µM to stimulate lipolysis. Include a basal (unstimulated) control group that receives only the vehicle.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Carefully collect the culture medium from each well.

  • Glycerol Measurement: Measure the glycerol concentration in the collected medium using a commercially available glycerol assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the glycerol release to the total protein content in each well. Compare the glycerol release in the this compound-treated groups to the stimulated control group to determine the extent of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for an experiment investigating the effect of this compound on fatty acid mobilization.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Start Start Differentiate Differentiate 3T3-L1 Preadipocytes Start->Differentiate Wash Wash Differentiated Adipocytes Differentiate->Wash Preincubate Pre-incubate with This compound or Vehicle Wash->Preincubate Stimulate Stimulate Lipolysis (e.g., Isoproterenol) Preincubate->Stimulate Incubate Incubate for 1-2 hours Stimulate->Incubate Collect Collect Culture Medium Incubate->Collect Measure Measure Glycerol Release Collect->Measure Analyze Analyze and Compare Results Measure->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on lipolysis.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess cell viability, especially at higher concentrations of this compound, to ensure that the observed effects are due to lipase inhibition and not cytotoxicity. A standard MTT or LDH assay can be performed in parallel.

  • Solvent Control: Always include a vehicle control (DMSO) to account for any effects of the solvent on lipolysis.

  • Stimulus Concentration: The concentration of the lipolytic stimulus (e.g., isoproterenol) may need to be optimized for your specific cell culture conditions to achieve a robust and reproducible response.

  • Time Course: Performing a time-course experiment can help determine the optimal incubation time for both the inhibitor and the stimulus.

  • Specificity: Given that this compound is a non-selective inhibitor, it is important to consider its effects on multiple lipases when interpreting the results. For studies requiring the specific inhibition of a single lipase, other more selective inhibitors should be considered.

Conclusion

This compound is a powerful pharmacological tool for the in vitro study of fatty acid mobilization. Its ability to inhibit multiple key enzymes in the lipolytic cascade allows for a comprehensive investigation of this fundamental metabolic process. The protocols and information provided in this document are intended to serve as a guide for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the role of fatty acid metabolism in health and disease.

References

Troubleshooting & Optimization

Navigating CAY10499 Solubility Challenges in PBS and Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with CAY10499 in Phosphate-Buffered Saline (PBS) and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

This compound is a non-selective lipase (B570770) inhibitor.[1][2] It is a crystalline solid that is sparingly soluble in aqueous buffers.[1] For experimental use, it is recommended to first dissolve this compound in an organic solvent.[1]

Q2: What are the recommended stock solution concentrations for this compound in organic solvents?

This compound exhibits good solubility in several organic solvents.[1][2] Preparing a concentrated stock solution in one of these solvents is the first step for its use in aqueous solutions like PBS and cell culture media.

Table 1: Solubility of this compound in Organic Solvents

SolventApproximate Solubility (mg/ml)
Dimethyl Sulfoxide (DMSO)20[1][2]
Dimethylformamide (DMF)20[1][2]
Ethanol2[1][2]

Q3: How do I prepare a working solution of this compound in PBS?

Due to its low aqueous solubility, direct dissolution of this compound in PBS is not recommended. The advised method is to first dissolve the compound in DMSO and then dilute it with PBS.[1] A 1:2 solution of DMSO:PBS (pH 7.2) has been shown to yield a solubility of approximately 0.3 mg/ml.[1][2] It is not recommended to store the aqueous solution for more than one day.[1]

Q4: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is happening?

This is a common issue when working with hydrophobic compounds. The drastic change in solvent from a high-concentration organic stock (like DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" or precipitate. This occurs because the final concentration of the organic solvent in the media is too low to maintain the solubility of the compound.

Q5: How can I prevent this compound from precipitating in my cell culture medium?

Several techniques can be employed to prevent precipitation. A general workflow is to prepare a high-concentration stock in 100% DMSO, create an intermediate dilution in DMSO, and then add this intermediate stock to pre-warmed media while gently vortexing.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of this compound in the media exceeds its solubility limit in that specific aqueous environment.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.
Issue 2: Delayed Precipitation After Incubation
Potential Cause Explanation Recommended Solution
Compound Instability The compound may not be stable in the complex environment of the cell culture medium over time.Prepare fresh working solutions immediately before each experiment. Avoid storing this compound in aqueous solutions for more than a day.[1]
Interaction with Media Components Components in the media, such as salts and proteins in serum, can interact with the compound, leading to the formation of insoluble complexes.Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the issue. If your experiment allows, consider using serum-free media, as serum proteins can sometimes contribute to precipitation.
Evaporation Evaporation of media during long-term experiments can increase the concentration of all components, potentially exceeding the solubility of this compound.Use culture plates with low-evaporation lids or seal plates with a gas-permeable membrane. Ensure proper humidification of the incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mg/ml).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the desired volume of your complete cell culture medium (with or without serum) to 37°C.

  • Perform a serial dilution. For example, to achieve a final concentration of 10 µM, you might first dilute your 20 mg/ml (approximately 56 mM) stock to 1 mM in DMSO.

  • Slowly add the required volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube. Do not add the media to the DMSO stock.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 20 mg/ml) weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot thaw Thaw DMSO stock aliquot->thaw intermediate Prepare intermediate dilution in DMSO (optional) thaw->intermediate warm_media Pre-warm cell culture media (37°C) add_to_media Add dropwise to media while vortexing warm_media->add_to_media intermediate->add_to_media use Use immediately add_to_media->use

Caption: Recommended workflow for preparing this compound working solutions.

signaling_pathway cluster_lipases Lipases cluster_substrates Substrates cluster_products Products This compound This compound MAGL Monoacylglycerol Lipase (MAGL) This compound->MAGL HSL Hormone-Sensitive Lipase (HSL) This compound->HSL FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Other Other Lipases (ATGL, etc.) This compound->Other Glycerol Glycerol MAGL->Glycerol FA Fatty Acids MAGL->FA HSL->Glycerol HSL->FA Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine MAG Monoacylglycerols MAG->MAGL DAG Diacylglycerols DAG->HSL TAG Triacylglycerols TAG->HSL FAE Fatty Acid Amides FAE->FAAH

Caption: this compound inhibits multiple lipases, blocking substrate breakdown.

References

Technical Support Center: Minimizing CAY10499 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively utilize CAY10499 in their experiments while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, non-selective, carbamate-based inhibitor of several serine hydrolases, with primary inhibitory activity against monoacylglycerol lipase (B570770) (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1][2]. It is widely used in research to study the roles of these enzymes in various physiological and pathological processes.

Q2: What are the known off-target effects of this compound?

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Analysis: Always perform a dose-response curve to determine the minimal effective concentration of this compound for inhibiting your primary target. Using the lowest effective concentration will reduce the likelihood of engaging off-target proteins.

  • Use of Orthogonal Inhibitors: Whenever possible, use a structurally different inhibitor for your primary target to confirm that the observed phenotype is not due to a scaffold-specific off-target effect.

  • Genetic Validation: The most rigorous approach to confirm on-target effects is to use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the intended target. If the phenotype observed with this compound is recapitulated by genetic ablation of the target, it provides strong evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to verify direct target engagement in intact cells. Ligand binding stabilizes the target protein, leading to an increased melting temperature.

  • Inactive Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control to account for any non-specific effects of the chemical scaffold.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments - Variability in enzyme or substrate batches- Inconsistent assay conditions (pH, temperature, incubation time)- Compound precipitation at higher concentrations- Qualify new batches of enzyme and substrate against a reference standard.- Strictly adhere to a standardized assay protocol.- Visually inspect for compound precipitation and determine the solubility of this compound in your assay buffer.
Observed phenotype does not match genetic knockdown of the primary target - The phenotype is due to an off-target effect of this compound.- Incomplete knockdown of the target protein.- The inhibitor affects protein function in a way that genetic knockdown does not (e.g., scaffolding functions).- Perform a rescue experiment by re-expressing the target in the knockdown cells and treating with this compound.- Validate knockdown efficiency at the protein level.- Consider that the inhibitor may have effects beyond just catalytic inhibition.
High cellular toxicity at effective concentrations - Off-target effects on essential cellular pathways.- On-target toxicity if the primary target is critical for cell survival.- Lower the concentration of this compound and/or reduce the treatment duration.- Use a different, more selective inhibitor if available.- Assess the toxicity of this compound in a cell line where the primary target is knocked out to distinguish on-target from off-target toxicity.
Discrepancy between biochemical and cellular assay results - Poor cell permeability of this compound.- Rapid metabolism of the compound in cells.- Presence of efflux pumps that actively remove the compound from the cell.- Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Measure the stability of this compound in cell lysates or culture medium over time.- Use inhibitors of common efflux pumps to see if the cellular potency of this compound increases.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (nM)Reference(s)
Monoacylglycerol Lipase (MAGL)Human (recombinant)144[1]
Hormone-Sensitive Lipase (HSL)Human (recombinant)90[1]
Fatty Acid Amide Hydrolase (FAAH)Human (recombinant)14[1]
Adipose Triglyceride Lipase (ATGL)Not specified95% inhibition at 5 µM[1]
Diacylglycerol Lipase α (DAGLα)Not specified60% inhibition at 5 µM[1]
α/β-Hydrolase Domain 6 (ABHD6)Not specified90% inhibition at 5 µM[1]
Carboxylesterase 1 (CES1)Not specified95% inhibition at 5 µM[1]

Note: IC50 values can vary between different experimental setups. This table should be used as a reference, and it is recommended to determine the IC50 in your own assay system.

Experimental Protocols

In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is adapted from a commonly used colorimetric assay for measuring MAGL activity.

Materials:

  • This compound

  • Human recombinant MAGL

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free BSA

  • Substrate: 4-Nitrophenyl acetate (B1210297) (4-NPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 150 µL of Assay Buffer to each well.

  • Add 10 µL of this compound at various concentrations (in DMSO) or DMSO alone (for control) to the appropriate wells.

  • Add 10 µL of diluted human recombinant MAGL to each well, except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of 4-NPA solution (final concentration of 250 µM) to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with its target protein (e.g., MAGL) in intact cells.

Materials:

  • This compound

  • Cell line expressing the target protein

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blot reagents and antibodies for the target protein and a loading control

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathways cluster_MAGL MAGL Signaling cluster_HSL HSL Signaling cluster_FAAH FAAH Signaling MAGL MAGL Arachidonic_Acid Arachidonic Acid (AA) MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activation Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX HSL HSL Diglycerides Diglycerides HSL->Diglycerides Triglycerides Triglycerides Triglycerides->Diglycerides Hydrolysis Free_Fatty_Acids Free Fatty Acids Diglycerides->Free_Fatty_Acids PKA PKA PKA->HSL Phosphorylation (Activation) Catecholamines Catecholamines Catecholamines->PKA Activation FAAH FAAH Arachidonic_Acid2 Arachidonic Acid (AA) FAAH->Arachidonic_Acid2 Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis CB1 CB1 Receptor Anandamide->CB1 Activation

Caption: Key signaling pathways modulated by this compound's primary targets.

Experimental_Workflow cluster_workflow Workflow for Assessing On-Target vs. Off-Target Effects Start Start: Phenotype observed with this compound Dose_Response 1. Dose-Response Curve Determine minimal effective concentration Start->Dose_Response Orthogonal_Inhibitor 2. Orthogonal Inhibitor Confirm phenotype with a structurally different inhibitor Dose_Response->Orthogonal_Inhibitor Genetic_Validation 3. Genetic Validation (siRNA/CRISPR) Knockdown/out target gene Orthogonal_Inhibitor->Genetic_Validation CETSA 4. Cellular Thermal Shift Assay (CETSA) Confirm direct target engagement Genetic_Validation->CETSA Conclusion Conclusion: On-target or Off-target Effect CETSA->Conclusion

References

Technical Support Center: Interpreting Results with the Non-Selective Inhibitor CAY10499

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results obtained using the non-selective inhibitor CAY10499.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, non-selective lipase (B570770) inhibitor. It is known to inhibit a range of lipases with varying potencies. Its primary targets include monoacylglycerol lipase (MGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3][4]

Q2: What are the known off-target effects of this compound?

Beyond its primary targets, this compound has been shown to inhibit other lipases, particularly at higher concentrations. These include adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[1] It is crucial to consider these off-target effects when interpreting experimental data.

Q3: How should I prepare and store this compound?

This compound is soluble in organic solvents like DMSO, DMF, and ethanol.[5] For cell-based assays, it is recommended to first dissolve this compound in DMSO to create a stock solution and then dilute it with the appropriate aqueous buffer or cell culture medium.[5] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[5] For long-term storage, the solid compound should be stored at -20°C.[1]

Q4: Is this compound a reversible or irreversible inhibitor?

This compound is considered a covalent, irreversible inhibitor of MAGL.[6] This means that it forms a stable bond with the enzyme, leading to its inactivation. This is an important consideration for experimental design, particularly for washout experiments.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Lipases

Target EnzymeIC₅₀ (nM)
Fatty Acid Amide Hydrolase (FAAH)14
Hormone-Sensitive Lipase (HSL)90
Monoacylglycerol Lipase (MAGL)144

Data compiled from multiple sources.[1][2][3]

Table 2: Off-Target Inhibition Profile of this compound

Off-Target EnzymePercent InhibitionThis compound Concentration
Adipose Triglyceride Lipase (ATGL)95%5 µM
Diacylglycerol Lipase α (DAGLα)60%5 µM
α/β-Hydrolase Domain 6 (ABHD6)90%5 µM
Carboxylesterase 1 (CES1)95%5 µM

Data from Cayman Chemical product information.[1]

Experimental Protocols

Protocol 1: General Lipase Activity Assay using a Chromogenic Substrate

This protocol is a general guideline for measuring lipase activity in the presence of this compound using a substrate like 4-nitrophenylacetate (4-NPA) which releases a colored product upon cleavage.

Materials:

  • Purified lipase or cell lysate containing the lipase of interest

  • This compound stock solution (in DMSO)

  • 4-nitrophenylacetate (4-NPA) substrate solution

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer from your DMSO stock. Include a vehicle control (DMSO without inhibitor).

  • Add a constant amount of the enzyme (purified or in lysate) to each well of the 96-well plate.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the 4-NPA substrate solution to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for the product of 4-NPA) over a set period.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay to Assess the Effect of this compound on Cellular Lipolysis

This protocol outlines a general method to investigate the impact of this compound on lipolysis in a cellular context.

Materials:

  • Cells of interest (e.g., adipocytes, cancer cell lines)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Reagents to induce lipolysis (e.g., isoproterenol (B85558) for adipocytes)

  • Glycerol (B35011) or free fatty acid assay kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Plate cells at a suitable density in a multi-well plate and allow them to adhere or differentiate as required.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

  • Induce lipolysis using an appropriate stimulus if necessary.

  • Collect the cell culture supernatant to measure released glycerol or free fatty acids.

  • Alternatively, lyse the cells and measure intracellular lipid content.

  • Use a commercial assay kit to quantify the amount of glycerol or free fatty acids in the supernatant or cell lysate.

  • Normalize the results to the total protein concentration of the cell lysate.

  • Analyze the dose-dependent effect of this compound on lipolysis.

Troubleshooting Guides

Issue 1: Unexpected or Noisy Results in a Lipase Activity Assay

Possible Cause Troubleshooting Step
Inhibitor Precipitation: this compound has limited aqueous solubility.Ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all wells. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment.[5]
Substrate Instability: Chromogenic or fluorogenic substrates can be unstable.Prepare the substrate solution fresh for each experiment and protect it from light if it is light-sensitive.
Enzyme Inactivity: The lipase may have lost activity.Use a fresh batch of enzyme or lysate. Ensure proper storage conditions for the enzyme. Include a positive control without any inhibitor to confirm enzyme activity.
Incorrect Buffer Conditions: pH, ionic strength, or co-factors can affect enzyme activity.Optimize the assay buffer conditions for your specific lipase. Ensure the pH is stable throughout the experiment.
Pipetting Errors: Inaccurate pipetting can lead to significant variability.Use calibrated pipettes and be meticulous with your technique. Prepare a master mix for common reagents to minimize well-to-well variation.

Issue 2: Interpreting Phenotypes in Cell-Based Assays

Observed Phenotype Possible Interpretation & Next Steps
Observed effect is more potent than expected based on the IC₅₀ of the primary target. The phenotype may be due to the inhibition of a more sensitive off-target enzyme (e.g., FAAH). Use more selective inhibitors for the primary target and the suspected off-target to dissect their individual contributions. Consider genetic approaches like siRNA or CRISPR to validate the role of each target.
A cellular effect is observed, but it is unclear which lipase is responsible. Perform activity-based protein profiling (ABPP) to identify which lipases are inhibited by this compound at the effective concentration in your cell type. Measure the levels of specific lipid metabolites that are downstream of the different inhibited lipases to pinpoint the affected pathway.
This compound induces cell death or a general loss of cell fitness. The observed phenotype might be due to non-specific toxicity rather than the inhibition of a specific lipase.[7] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. Use the lowest effective concentration of this compound and ensure the incubation time is appropriate.
No effect is observed even at high concentrations. The targeted lipases may not be expressed or may not play a significant role in the cellular process you are studying in your specific cell line. Confirm the expression of the target lipases using techniques like Western blotting or qPCR. The compound may not be effectively reaching its intracellular target. Consider using a cell line with known sensitivity to this compound as a positive control.

Mandatory Visualizations

Signaling Pathway Diagram

Lipolysis_Pathway cluster_inhibition This compound Inhibition cluster_lipolysis Intracellular Lipolysis cluster_endocannabinoid Endocannabinoid System This compound This compound ATGL ATGL This compound->ATGL HSL HSL This compound->HSL MGL MGL This compound->MGL FAAH FAAH This compound->FAAH ABHD6 ABHD6 This compound->ABHD6 Triglycerides Triglycerides Diglycerides Diglycerides Triglycerides->Diglycerides ATGL Monoglycerides Monoglycerides Diglycerides->Monoglycerides HSL Glycerol + Fatty Acids Glycerol + Fatty Acids Monoglycerides->Glycerol + Fatty Acids MGL 2-AG 2-Arachidonoylglycerol Arachidonic Acid Arachidonic Acid 2-AG->Arachidonic Acid MGL/ABHD6 Anandamide AEA Anandamide->Arachidonic Acid FAAH

Caption: this compound non-selectively inhibits multiple key enzymes in lipolysis and endocannabinoid signaling.

Experimental Workflow Diagram

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) B Perform Serial Dilutions in Assay Buffer/Medium A->B C Pre-incubate Enzyme/Cells with this compound B->C D Initiate Reaction (add substrate) or Induce Cellular Response C->D E Measure Enzyme Activity or Cellular Endpoint D->E F Data Analysis (e.g., IC50 determination) E->F G Interpret Results Considering Off-Target Effects F->G

Caption: A generalized experimental workflow for utilizing the inhibitor this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is there high variability between replicates? Start->Q1 A1 Check for inhibitor precipitation, pipetting errors, and reagent stability. Q1->A1 Yes Q2 Is the observed effect inconsistent with known IC50 values? Q1->Q2 No End Refined Experiment/Interpretation A1->End A2 Consider off-target effects. Use more selective inhibitors or genetic validation methods. Q2->A2 Yes Q3 Is there unexpected cytotoxicity? Q2->Q3 No A2->End A3 Perform a cell viability assay. Use the lowest effective concentration. Q3->A3 Yes Q4 Is there no observable effect? Q3->Q4 No A3->End A4 Confirm target expression. Check for compound degradation or poor cell permeability. Q4->A4 Yes Q4->End No A4->End

Caption: A decision tree to guide troubleshooting when encountering unexpected results with this compound.

References

CAY10499 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10499. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to optimize the use of this compound in your experiments, with a specific focus on achieving maximal inhibition through appropriate incubation times.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, irreversible, and non-selective lipase (B570770) inhibitor. Its primary target is Monoacylglycerol Lipase (MGL), a key enzyme in the endocannabinoid system responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3][4]. However, it also significantly inhibits other lipases, including Fatty Acid Amide Hydrolase (FAAH) and Hormone-Sensitive Lipase (HSL)[5]. This broad-spectrum activity should be considered when designing experiments and interpreting results.

Q2: What is the mechanism of action for this compound?

A2: this compound acts as an irreversible inhibitor. Its inhibitory activity is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, which is believed to interact covalently with the active site of the target lipases[1][3].

Q3: Why is pre-incubation of this compound with the enzyme important?

A3: Pre-incubation of this compound with the target enzyme, such as MGL, in the absence of its substrate, dramatically increases its inhibitory potency. Studies have shown that a pre-incubation period of just 15 minutes can lead to a significant decrease in the IC50 value, reaching a plateau that indicates maximal inhibition[4]. This is a critical step for achieving robust and reproducible results.

Q4: What is a typical starting point for this compound concentration and incubation time in cell-based assays?

A4: The optimal concentration and incubation time for this compound will vary depending on the cell type, the specific target enzyme's expression level, and the experimental endpoint. Based on available literature, a reasonable starting point for many cell-based assays is a concentration range of 1-10 µM. For incubation time, a pre-incubation of 15-30 minutes with the inhibitor before adding the substrate or starting the experimental measurement is highly recommended to ensure maximal enzyme inhibition. For studying downstream cellular effects, longer incubation times ranging from a few hours to 24 hours or more may be necessary.

Q5: How does the non-selective nature of this compound impact experimental design?

A5: Since this compound inhibits multiple lipases (MGL, FAAH, HSL, etc.), it is crucial to consider the potential off-target effects. For example, inhibition of FAAH will lead to an accumulation of anandamide, another endocannabinoid. Researchers should consider using more selective inhibitors as controls if the specific contribution of MGL inhibition is to be dissected. Alternatively, measuring the levels of various lipid signaling molecules can help in interpreting the results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or weak inhibition observed. 1. Inadequate pre-incubation: The inhibitor may not have had sufficient time to bind irreversibly to the enzyme. 2. Sub-optimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or enzyme expression level. 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound.1. Implement a pre-incubation step: Always pre-incubate this compound with your enzyme preparation or cells for at least 15-30 minutes at 37°C before initiating the reaction or measurement. 2. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific experimental system by testing a range of concentrations. 3. Ensure proper handling: Store this compound as recommended by the supplier (typically at -20°C) and prepare fresh dilutions for each experiment.
Unexpected cellular effects or toxicity. 1. Off-target effects: Inhibition of other lipases by this compound could be contributing to the observed phenotype. 2. High inhibitor concentration: The concentration used may be cytotoxic to the specific cell line. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Use selective inhibitors as controls: Compare the effects of this compound with more selective inhibitors for MGL, FAAH, or HSL to delineate the specific pathways involved. 2. Assess cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. 3. Maintain a low solvent concentration: Ensure the final concentration of the solvent in your culture medium is below a toxic threshold (typically <0.5% for DMSO).
Difficulty in measuring downstream effects. 1. Inappropriate time point: The time point chosen for measurement may be too early or too late to observe the desired effect. 2. Insensitive assay: The assay used to measure the downstream effect may not be sensitive enough.1. Perform a time-course experiment: Measure the downstream effect at multiple time points after this compound treatment to identify the optimal window for observation. 2. Optimize your assay: Ensure your assay for measuring downstream readouts (e.g., 2-AG levels, arachidonic acid levels, or signaling protein phosphorylation) is validated and sufficiently sensitive.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various lipases and its effect on different cancer cell lines.

Table 1: Inhibitory Potency (IC50) of this compound against Human Recombinant Lipases

EnzymeIC50 (nM)Reference
Monoacylglycerol Lipase (MGL)144[5]
Fatty Acid Amide Hydrolase (FAAH)14[5]
Hormone-Sensitive Lipase (HSL)90[5]

Note: The IC50 for MGL can be significantly lower (around 20 nM) after a 15-minute pre-incubation with the enzyme[4].

Table 2: Inhibitory Effect of this compound on Cancer Cell Line Growth

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer4.2[5]
MDA-MB-231Breast Cancer46[5]
COV318Ovarian Cancer106.7[5]
OVCAR-3Ovarian Cancer79.8[5]

Experimental Protocols

Protocol 1: In Vitro MGL Inhibition Assay with Pre-incubation

This protocol is adapted from the original study characterizing this compound and is designed to determine the IC50 value of the inhibitor against purified MGL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of purified human MGL in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a substrate solution (e.g., 4-nitrophenyl acetate (B1210297) [4-NPA] or a fluorescent substrate) in assay buffer.

  • Pre-incubation Step:

    • In a 96-well plate, add the desired concentrations of this compound (or vehicle control) to the wells.

    • Add the MGL enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the irreversible binding of this compound to MGL.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), or monitor the reaction kinetically.

  • Data Acquisition and Analysis:

    • Measure the product formation using a plate reader (e.g., absorbance at 405 nm for 4-NPA).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay to Measure the Effect of this compound on 2-AG Levels

This protocol provides a general workflow for treating cells with this compound and measuring the subsequent changes in the intracellular levels of 2-AG.

  • Cell Culture:

    • Culture your cells of interest (e.g., neuronal cells, cancer cells) to the desired confluency in appropriate culture vessels.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) at 37°C in a CO2 incubator. A time-course experiment is recommended to determine the optimal incubation time for maximal 2-AG accumulation.

  • Lipid Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells and extract the lipids using an appropriate method (e.g., Bligh-Dyer extraction with chloroform/methanol/water).

  • Quantification of 2-AG:

    • Quantify the levels of 2-AG in the lipid extracts using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Normalize the 2-AG levels to the total protein concentration or cell number.

    • Compare the 2-AG levels in this compound-treated cells to the vehicle-treated control cells.

Visualizations

MGL_FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PL Phospholipids DAGL DAGL PL->DAGL DAG Diacylglycerol DAGL->DAG TwoAG 2-AG DAG->TwoAG MGL MGL TwoAG->MGL CB1R CB1 Receptor TwoAG->CB1R Retrograde Signaling AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release NAPE_PLD NAPE-PLD AEA Anandamide NAPE_PLD->AEA NAPE NAPE NAPE->NAPE_PLD AEA->CB1R FAAH FAAH AEA->FAAH AA_post Arachidonic Acid FAAH->AA_post Ethanolamine Ethanolamine FAAH->Ethanolamine PostR Postsynaptic Receptor PostR->NAPE Activates CAY10499_MGL This compound CAY10499_MGL->MGL CAY10499_FAAH This compound CAY10499_FAAH->FAAH

Caption: MGL and FAAH signaling pathways and the inhibitory action of this compound.

experimental_workflow start Start: Experimental Goal cell_prep 1. Cell Culture and Preparation start->cell_prep dose_response 2. Dose-Response Curve (Optional but Recommended) cell_prep->dose_response pre_incubation 3. Pre-incubation with this compound (15-30 min) dose_response->pre_incubation treatment 4. Experimental Treatment/Stimulation pre_incubation->treatment time_course 5. Time-Course Analysis treatment->time_course data_collection 6. Data Collection (e.g., LC-MS, Western Blot, Viability Assay) time_course->data_collection analysis 7. Data Analysis and Interpretation data_collection->analysis end End: Results analysis->end

Caption: Recommended experimental workflow for using this compound.

References

Navigating the Nuances of Non-Selective Lipase Inhibition: A Technical Guide to CAY10499

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CAY10499, a potent, non-selective lipase (B570770) inhibitor. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively control for its effects on multiple lipases, ensuring robust and reliable experimental outcomes.

This compound is a valuable tool for studying the roles of various lipases in physiological and pathological processes. However, its broad specificity necessitates careful experimental design to dissect the contribution of individual lipase inhibition. This guide is intended to equip researchers with the knowledge to confidently design, execute, and interpret experiments using this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which lipases does it inhibit?

A1: this compound is a non-selective lipase inhibitor.[1] It has been shown to inhibit a range of lipases with varying potencies. The known targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), with IC50 values in the nanomolar range.[1][2] It also demonstrates inhibitory activity against adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[1]

Q2: Is the inhibition by this compound reversible?

A2: The inhibition of monoacylglycerol lipase (MGL) by this compound has been characterized as irreversible.[3][4] This is an important consideration for experimental design, particularly for washout experiments. The mechanism of inhibition for other lipases is not as clearly defined in the provided search results.

Q3: How can I be sure that the observed effect in my experiment is due to the inhibition of a specific lipase?

A3: This is a critical question when using a non-selective inhibitor. To attribute an observed phenotype to the inhibition of a specific lipase, a combination of control experiments is essential. These can include:

  • Genetic knockdown or knockout: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target lipase can help validate the on-target effect.[5] If the phenotype of the genetic knockdown/knockout mimics the effect of this compound, it provides strong evidence for on-target action.[5]

  • Rescue experiments: If the inhibition of a lipase is expected to block the production of a specific metabolite, supplementing your experimental system with that downstream metabolite may reverse the observed phenotype.[5] A successful rescue provides evidence that the effect is on-target.[5]

  • Use of a structurally unrelated inhibitor: Comparing the effects of this compound with another well-characterized inhibitor of your target lipase that has a different chemical structure can help rule out off-target effects related to the specific chemical scaffold of this compound.[5]

Q4: What are some common pitfalls to avoid when using this compound in cell-based assays?

A4: Several factors can influence the outcome of your experiments:

  • Solvent effects: this compound is typically dissolved in solvents like DMSO.[1] It is crucial to include a vehicle control (DMSO alone) in your experiments to account for any solvent-induced effects.

  • Inhibitor concentration: Due to its potent and broad-spectrum activity, using the lowest effective concentration of this compound is recommended to minimize off-target effects. A dose-response curve should be generated to determine the optimal concentration for inhibiting your primary target while minimizing effects on other lipases.

  • Pre-incubation time: The irreversible nature of this compound's inhibition of MGL suggests that pre-incubation with the enzyme before adding the substrate can increase its inhibitory potential.[3] The optimal pre-incubation time should be determined empirically for your specific assay.

  • Assay conditions: Lipase activity can be sensitive to pH, temperature, and the presence of detergents or emulsifiers.[6] Ensure that your assay conditions are optimized and consistent across all experiments.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent IC50 values for my target lipase. Variability in reagent preparation (inhibitor, enzyme, substrate).Prepare fresh stock solutions of this compound for each experiment. Ensure consistent enzyme activity and substrate concentration. Use a standardized protocol for all assays.
Instability of the inhibitor.Aliquot and store this compound at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Variations in assay conditions (pH, temperature).Strictly control and monitor the pH and temperature of your assay buffer. Prepare buffers fresh and verify the pH before use.[6]
Observed phenotype does not align with the known function of my target lipase. Off-target effects of this compound.Perform control experiments as outlined in FAQ Q3 (e.g., use of specific inhibitors, genetic knockdown).
The phenotype is a result of the combined inhibition of multiple lipases.Carefully analyze the known functions of all lipases inhibited by this compound to see if a combined inhibition could explain the observed effect.
High background signal in my lipase activity assay. Spontaneous substrate degradation.Run a no-enzyme control to measure the rate of non-enzymatic substrate hydrolysis and subtract this from your experimental values.
Contaminating esterase/lipase activity in the sample.If using cell lysates or tissue homogenates, consider purifying the target lipase or using a more specific substrate if available.
No inhibition observed at expected concentrations. Inactive inhibitor.Verify the purity and integrity of your this compound stock.
Incorrect assay setup.Double-check all reagent concentrations, incubation times, and measurement parameters. Ensure the detection method (colorimetric or fluorometric) is appropriate for the substrate used.
Enzyme concentration is too high.Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound against various lipases. This information is crucial for designing experiments and interpreting results.

Lipase TargetSpeciesIC50 ValuePercent InhibitionReference
Monoacylglycerol Lipase (MAGL)Human (recombinant)144 nM[1][2]
Hormone-Sensitive Lipase (HSL)Human (recombinant)90 nM[1][2]
Fatty Acid Amide Hydrolase (FAAH)Human (recombinant)14 nM[1][2]
Adipose Triglyceride Lipase (ATGL)Not Specified95% at 5 µM[1]
Diacylglycerol Lipase α (DAGLα)Not Specified60% at 5 µM[1]
α/β-Hydrolase Domain 6 (ABHD6)Not Specified90% at 5 µM[1]
Carboxylesterase 1 (CES1)Not Specified95% at 5 µM[1]

Experimental Protocols

Detailed methodologies for assessing the inhibitory effect of this compound on key lipases are provided below. These are generalized protocols and may require optimization for specific experimental setups.

Monoacylglycerol Lipase (MAGL) Activity Assay (Colorimetric)

This protocol is adapted from a method using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[7]

  • Materials:

    • Human recombinant MAGL

    • This compound

    • 4-Nitrophenylacetate (4-NPA)

    • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free BSA

    • DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in DMSO to achieve the desired final concentrations in the assay.

    • In a 96-well plate, add 150 µL of MAGL solution (e.g., 16 ng/well) in Assay Buffer to each well.

    • Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for a desired time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of 1.25 mM 4-NPA solution in Assay Buffer to each well (final concentration of 250 µM).

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL) Activity Assay (Fluorometric)

This protocol utilizes a commercially available fluorogenic substrate.[8]

  • Materials:

    • Human recombinant HSL or ATGL

    • This compound

    • EnzChek® Lipase Substrate (or similar fluorogenic substrate)

    • Assay Buffer (specific to the enzyme, e.g., for ATGL: buffer containing 0.25 M sucrose, 1 M KCl, 2 mM EDTA, 20 mM HEPES, pH 7.4)

    • DMSO

    • 96-well opaque black plate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • In a 96-well opaque black plate, add the enzyme solution (e.g., 1 µg HSL or 30 µg ATGL cell extract) in the appropriate assay buffer.

    • Add the this compound dilutions or DMSO to the wells.

    • Pre-incubate at room temperature for 30 minutes with orbital shaking.[8]

    • Prepare the working solution of the fluorogenic substrate according to the manufacturer's instructions.

    • Initiate the reaction by adding the substrate to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Record the fluorescence intensity (e.g., excitation 485 nm, emission 510 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[8]

    • Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition and IC50 value.

Visualizing Experimental Design and Signaling

To aid in experimental design and conceptual understanding, the following diagrams illustrate key workflows and pathways.

G Workflow for Controlling Off-Target Effects of this compound cluster_0 Initial Observation cluster_1 Validation of On-Target Effect cluster_2 Exclusion of Off-Target Effects cluster_3 Conclusion A Phenotype observed with this compound treatment B Genetic Knockdown/Knockout of Target Lipase A->B Does it mimic the phenotype? C Use of Structurally Unrelated Inhibitor for the Same Target A->C Does it mimic the phenotype? D Rescue Experiment with Downstream Metabolite A->D Does it mimic the phenotype? E Use of Specific Inhibitors for Other Known this compound Targets A->E Is the phenotype absent? F Measure Activity of Off-Target Lipases in the Presence of this compound at the Working Concentration A->F Are off-target lipases significantly inhibited? G Phenotype is likely due to on-target inhibition B->G H Phenotype may be due to off-target effects or combined inhibition B->H If results are inconsistent or contradictory C->G C->H If results are inconsistent or contradictory D->G D->H If results are inconsistent or contradictory E->G If yes/no respectively E->H If results are inconsistent or contradictory F->G If yes/no respectively F->H If results are inconsistent or contradictory

Caption: A logical workflow for validating on-target effects and ruling out off-target contributions of this compound.

G Simplified Signaling Pathways Affected by this compound cluster_0 Lipid Metabolism cluster_1 Lipases Inhibited by this compound cluster_2 Cellular Processes TG Triglycerides DG Diglycerides TG->DG ATGL MG Monoglycerides DG->MG HSL FFA Free Fatty Acids MG->FFA MAGL Glycerol Glycerol MG->Glycerol MAGL Energy Energy Production FFA->Energy eCB Endocannabinoids (e.g., 2-AG) ArachidonicAcid Arachidonic Acid eCB->ArachidonicAcid MAGL/FAAH Signaling Cell Signaling eCB->Signaling ArachidonicAcid->Signaling Inflammation Inflammation ArachidonicAcid->Inflammation ATGL ATGL This compound This compound ATGL->this compound Inhibited by HSL HSL HSL->this compound Inhibited by MAGL MAGL MAGL->this compound Inhibited by FAAH FAAH FAAH->this compound Inhibited by

Caption: Overview of key lipolytic pathways and downstream processes impacted by the inhibitory action of this compound.

References

troubleshooting unexpected results with CAY10499

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CAY10499. The information is designed to address common issues and ensure the successful application of this compound in your experiments.

Troubleshooting Guide

Q1: My experimental results are inconsistent or weaker than expected.

Several factors could contribute to this observation. Consider the following troubleshooting steps:

  • Compound Solubility: this compound has limited solubility in aqueous solutions.[1] Improper dissolution can lead to a lower effective concentration.

    • Recommendation: Prepare stock solutions in organic solvents like DMSO, DMF, or ethanol.[1][2][3] For aqueous buffers, first dissolve this compound in DMSO and then dilute with the buffer of choice.[1] Note that aqueous solutions are not recommended for storage for more than one day.[1]

  • Compound Stability: While stable for over two years when stored correctly, this compound can degrade under improper conditions.[4]

    • Recommendation: Store the solid compound at -20°C in a dry, dark place.[1][4][5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3]

  • Non-Selective Inhibition: this compound is a non-selective lipase (B570770) inhibitor.[2][5] It inhibits multiple lipases, which could lead to complex biological effects that may mask the expected outcome.

    • Recommendation: Be aware of the compound's inhibitory profile (see Table 1). Consider using more selective inhibitors as controls to dissect the specific effects of inhibiting each target.

Q2: I am observing off-target effects that complicate data interpretation.

This is a known characteristic of this compound due to its broad-spectrum activity.

  • Mechanism of Action: this compound inhibits several serine hydrolases, including MAGL, HSL, and FAAH.[2][5] This can lead to the accumulation of their substrates, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and a reduction in their metabolic products, like arachidonic acid (AA), which is a precursor for pro-inflammatory prostaglandins.[6]

    • Recommendation: Acknowledge the polypharmacology of this compound in your experimental design and data analysis. The diagram below illustrates the primary signaling pathways affected.

G Simplified Signaling Pathways Affected by this compound cluster_0 Endocannabinoid System cluster_1 Lipolysis Pathway cluster_2 Fatty Acid Amide Metabolism 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 Activation Triglycerides Triglycerides HSL HSL Triglycerides->HSL Hydrolysis Fatty Acids Fatty Acids HSL->Fatty Acids Produces AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Produces This compound This compound This compound->MAGL Inhibits This compound->HSL Inhibits This compound->FAAH Inhibits

This compound inhibits multiple lipases in key signaling pathways.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of action of this compound?

This compound is a non-selective lipase inhibitor.[2] It has been characterized as a covalent, irreversible inhibitor of monoglyceride lipase (MGL).[7][8] Its inhibitory activity is time-dependent and increases with preincubation with the enzyme.[8] The active moiety is suggested to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group.[8]

Q4: What are the known inhibitory concentrations (IC50) of this compound?

The IC50 values for this compound vary depending on the target enzyme.

Target EnzymeIC50 (nM)
Human Recombinant MAGL144
Human Recombinant HSL90
Human Recombinant FAAH14

Data sourced from Cayman Chemical product information sheet.[2]

This compound also demonstrates significant inhibition of other lipases at a concentration of 5 µM.

Target Enzyme% Inhibition (at 5 µM)
ATGL95%
DAGLα60%
ABHD690%
CES195%

Data sourced from Cayman Chemical product information sheet.[2]

Q5: How should I prepare this compound for in vitro and in vivo experiments?

Proper preparation is crucial for obtaining reliable results.

G This compound Solution Preparation Workflow Solid This compound (Solid) Dissolve Dissolve in Organic Solvent (e.g., DMSO) Solid->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Store Store at -20°C or -80°C Stock->Store Dilute_vitro Dilute with Aqueous Buffer for In Vitro Use Stock->Dilute_vitro Dilute_vivo Formulate for In Vivo Administration Stock->Dilute_vivo Final_vitro Final Working Solution (Use Fresh) Dilute_vitro->Final_vitro Final_vivo Final Dosing Solution Dilute_vivo->Final_vivo

Recommended workflow for preparing this compound solutions.

Solubility Data:

SolventSolubility
DMF20 mg/mL
DMSO20 mg/mL
Ethanol2 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL

Data sourced from Cayman Chemical product information sheet.[1][2]

Q6: What is the stability of this compound in solid form and in solution?

  • Solid Form: Stable for at least 4 years when stored at -20°C.[1][2]

  • In Solution: Stock solutions in DMSO are stable for at least one month at -20°C and six months at -80°C.[3] It is recommended to use aqueous solutions on the same day they are prepared.[1]

Experimental Protocols

General Protocol for In Vitro Lipase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on lipase activity. Specific details may need to be optimized for your particular enzyme and substrate.

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

    • Prepare the lipase enzyme solution in assay buffer.

    • Prepare the substrate solution. For example, a colorimetric or fluorescent substrate appropriate for the target lipase.

  • Experimental Procedure:

    • Add the diluted this compound solutions or vehicle control (DMSO) to the wells of a microplate.

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[9]

    • Initiate the reaction by adding the substrate solution to each well.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

G Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Results with this compound Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Was the compound stored correctly? Check_Solubility->Check_Stability Yes Revise_Protocol Revise dissolution protocol Check_Solubility->Revise_Protocol No Check_Concentration Is the concentration appropriate for the target? Check_Stability->Check_Concentration Yes New_Aliquot Use a fresh aliquot of the compound Check_Stability->New_Aliquot No Consider_Off_Target Could off-target effects be responsible? Check_Concentration->Consider_Off_Target Yes Adjust_Concentration Adjust concentration based on IC50 values Check_Concentration->Adjust_Concentration No Use_Controls Use selective inhibitors as controls Consider_Off_Target->Use_Controls Yes End Re-run Experiment Consider_Off_Target->End No Revise_Protocol->End New_Aliquot->End Adjust_Concentration->End Use_Controls->End

A logical workflow for troubleshooting unexpected this compound results.

References

CAY10499 Technical Support Center: Troubleshooting Degradation in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAY10499. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with this compound stability in long-term cell culture experiments. Find troubleshooting guidance and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-selective lipase (B570770) inhibitor.[1][2] It is known to inhibit several enzymes, including monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2] this compound is an irreversible inhibitor, forming a covalent bond with its target enzymes.[2] Its broad-spectrum activity makes it a valuable tool for studying lipid metabolism and signaling pathways regulated by these enzymes.[3]

Q2: I'm observing a decrease in the expected biological effect of this compound over several days in my cell culture experiment. What could be the cause?

A diminished effect of this compound in long-term experiments can often be attributed to its degradation in the aqueous environment of the cell culture medium. The manufacturer of this compound recommends not storing aqueous solutions for more than one day, suggesting potential instability.[4] Factors such as the chemical nature of this compound (a carbamate), the pH of the medium, and the incubation temperature (37°C) can contribute to its hydrolysis and subsequent loss of activity.

Q3: How can I determine if this compound is degrading in my specific cell culture setup?

To confirm degradation, you can perform a stability study. This involves incubating this compound in your cell culture medium (with and without cells) over your experimental time course. At various time points, samples of the medium can be collected and the concentration of intact this compound can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] A decrease in the concentration of the parent compound over time is indicative of degradation.

Q4: Are there any components in the cell culture medium that could accelerate the degradation of this compound?

While specific interactions for this compound are not extensively documented, general factors in cell culture media can influence the stability of small molecules. These include:

  • pH: Standard culture media are typically buffered around pH 7.4. Some carbamates have been shown to undergo hydrolysis at physiological pH.[8]

  • Serum: Components within fetal bovine serum (FBS) or other sera could potentially interact with or enzymatically degrade this compound.

  • Other Media Components: While less common, certain amino acids or other reactive species in the media could contribute to compound instability.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating issues related to this compound degradation in long-term cell culture experiments.

Issue: Reduced or Inconsistent Efficacy of this compound in Long-Term Cultures

Possible Cause 1: Degradation of this compound in Culture Medium

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a time-course stability study as described in the FAQ section. Analyze this compound concentration at T=0 and at subsequent time points (e.g., 24, 48, 72 hours) using HPLC or LC-MS.

    • Frequent Media Changes: If degradation is confirmed, replenish the this compound-containing medium more frequently. The optimal frequency will depend on the determined degradation rate.

    • Fresh Preparation: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before addition to the cell culture. Avoid using pre-diluted aqueous solutions that have been stored.[4]

Possible Cause 2: Cellular Metabolism of this compound

  • Troubleshooting Steps:

    • Analyze Cell Lysates: In addition to the medium, analyze cell lysates at different time points to assess the intracellular concentration of this compound and potential metabolites.

    • Consider Cell Type: Be aware that different cell types may have varying metabolic capacities, which could influence the rate of this compound clearance.

Possible Cause 3: Adsorption to Plasticware

  • Troubleshooting Steps:

    • Use Low-Binding Plastics: Employ low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption.

    • Control Experiment: Include a cell-free control with this compound in the medium to differentiate between degradation and adsorption to the culture vessel.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general procedure to determine the chemical stability of this compound in your specific cell culture medium.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

    • Spike the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

  • Incubation and Sampling:

    • Dispense the this compound-containing medium into sterile tubes or a multi-well plate.

    • Immediately collect a sample for the T=0 time point.

    • Incubate the remaining samples at 37°C in a CO₂ incubator.

    • Collect aliquots at predetermined time points (e.g., 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each sample, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS/MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Quantitative Data Summary

The following tables provide a template for summarizing stability data. Actual values will be experiment-dependent.

Table 1: Chemical Stability of this compound in Cell Culture Medium at 37°C

Time (hours)% this compound Remaining (Mean ± SD)
0100 ± 0
4Experimental Data
8Experimental Data
24Experimental Data
48Experimental Data
72Experimental Data

Table 2: Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nM)
Human Recombinant MAGL144
Human Recombinant HSL90
Human Recombinant FAAH14

Data sourced from Cayman Chemical product information.[1][2]

Visualizations

CAY10499_Troubleshooting_Workflow start Reduced efficacy of this compound in long-term culture check_stability Is the compound stable in the culture medium? start->check_stability perform_stability_assay Perform time-course stability assay (HPLC/LC-MS) check_stability->perform_stability_assay Unsure degradation_confirmed Degradation Confirmed check_stability->degradation_confirmed No no_degradation Compound is Stable check_stability->no_degradation Yes perform_stability_assay->degradation_confirmed Concentration decreases perform_stability_assay->no_degradation Concentration stable solution1 Increase frequency of media/compound changes degradation_confirmed->solution1 solution2 Prepare fresh working solutions for each treatment degradation_confirmed->solution2 check_metabolism Investigate cellular metabolism (analyze cell lysates) no_degradation->check_metabolism check_adsorption Check for adsorption to plasticware (use low-binding plates) no_degradation->check_adsorption

Caption: Troubleshooting workflow for this compound degradation issues.

CAY10499_Signaling_Pathway cluster_lipases Lipases MAGL MAGL MAGL_Product Arachidonic Acid + Glycerol MAGL->MAGL_Product HSL HSL HSL_Product Fatty Acids + Glycerol HSL->HSL_Product FAAH FAAH FAAH_Product Arachidonic Acid + Ethanolamine FAAH->FAAH_Product This compound This compound This compound->MAGL This compound->HSL This compound->FAAH MAGL_Substrate 2-Arachidonoylglycerol (2-AG) MAGL_Substrate->MAGL HSL_Substrate Triacylglycerols, Diacylglycerols HSL_Substrate->HSL FAAH_Substrate Anandamide (AEA) FAAH_Substrate->FAAH Downstream Downstream Signaling (e.g., Prostaglandin synthesis, Endocannabinoid signaling) MAGL_Product->Downstream HSL_Product->Downstream FAAH_Product->Downstream

Caption: Simplified signaling pathway showing this compound inhibition.

References

Technical Support Center: CAY10499 In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CAY10499 in in vitro experiments, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, non-selective lipase (B570770) inhibitor. It is known to inhibit a range of serine hydrolases involved in lipid metabolism. Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3][4] It also demonstrates inhibitory activity against adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[1][3]

Q2: What are the reported IC₅₀ values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC₅₀) values for this compound can vary depending on the specific experimental conditions. Reported values for human recombinant enzymes are summarized in the table below.

Target EnzymeIC₅₀ (nM)
Fatty Acid Amide Hydrolase (FAAH)14
Hormone-Sensitive Lipase (HSL)90
Monoacylglycerol Lipase (MAGL)144

Data sourced from Cayman Chemical.[1]

Q3: Why is my observed IC₅₀ value for this compound higher in my cell-based assay containing serum compared to a biochemical assay?

This is a common observation and is likely due to serum protein binding. This compound, like many small molecule inhibitors, can bind to proteins present in serum, primarily albumin. This binding reduces the concentration of free, unbound this compound available to interact with its target enzyme within the cells, leading to a rightward shift in the dose-response curve and a higher apparent IC₅₀ value. This phenomenon is often referred to as an "IC₅₀ shift".

Q4: How can I quantify the impact of serum on this compound activity in my assay?

To quantify the effect of serum, you can perform an IC₅₀ shift assay. This involves determining the IC₅₀ of this compound in the presence of varying concentrations of serum or a purified serum protein like bovine serum albumin (BSA) or human serum albumin (HSA). The magnitude of the IC₅₀ shift can provide an indication of the extent of serum protein binding.

Q5: Can the lipophilicity of this compound predict its likelihood of binding to serum proteins?

Troubleshooting Guides

Issue 1: Reduced or No this compound Activity in the Presence of Serum

Possible Cause: High serum protein binding is sequestering the inhibitor, reducing its effective concentration.

Troubleshooting Steps:

  • Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of fetal bovine serum (FBS) or other serum in your cell culture medium.

  • Use Serum-Free or Reduced-Serum Media: For shorter-term experiments, consider using serum-free or reduced-serum media to minimize protein binding effects.

  • Perform an IC₅₀ Shift Assay: Quantify the effect of serum on this compound potency by performing an IC₅₀ shift assay (see Experimental Protocols section). This will help you understand the magnitude of the issue.

  • Increase this compound Concentration: Based on the results of your IC₅₀ shift assay, you may need to use a higher concentration of this compound in serum-containing media to achieve the desired level of target engagement.

  • Consider Using Purified Lipases: For initial biochemical characterization, using purified target enzymes in a serum-free buffer system will eliminate the variable of serum protein binding.

Issue 2: High Variability in Experimental Results with Serum

Possible Cause: Inconsistent levels of protein binding due to variations in serum batches or experimental conditions.

Troubleshooting Steps:

  • Use a Single Batch of Serum: For a series of related experiments, use the same lot of FBS to minimize variability in protein composition.

  • Standardize Incubation Times: Ensure that the pre-incubation time of this compound with the serum-containing media is consistent across all experiments to allow for binding equilibrium to be reached.

  • Control for Non-Specific Binding: this compound may bind to plasticware. Pre-incubating plates with a blocking agent like BSA can sometimes mitigate this.

  • Ensure Proper Mixing: Thoroughly mix all components of the assay to ensure a homogenous distribution of the inhibitor and serum proteins.

Experimental Protocols

Protocol 1: In Vitro Lipase Activity Assay

This protocol provides a general method for measuring the activity of lipases like MAGL, HSL, or FAAH using a colorimetric or fluorometric substrate.

Materials:

  • Purified recombinant human MAGL, HSL, or FAAH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Chromogenic or fluorogenic lipase substrate (e.g., p-nitrophenyl acetate (B1210297) for MAGL)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

  • Add a fixed amount of the purified lipase to each well of the 96-well plate.

  • Add the this compound dilutions or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates (V₀) for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: IC₅₀ Shift Assay to Determine Serum Protein Binding Effect

This protocol is designed to quantify the effect of serum on the inhibitory activity of this compound.

Materials:

  • Same materials as in Protocol 1

  • Fetal Bovine Serum (FBS) or purified Bovine Serum Albumin (BSA)

Procedure:

  • Prepare different concentrations of FBS or BSA in the Assay Buffer (e.g., 0%, 1%, 5%, 10% FBS).

  • For each serum/BSA concentration, perform a full dose-response experiment for this compound as described in Protocol 1. It is crucial to prepare the this compound dilutions in the corresponding serum/BSA-containing buffer.

  • Determine the IC₅₀ value for this compound at each serum/BSA concentration.

  • Analyze the data by plotting the IC₅₀ values against the serum/BSA concentration. An increase in the IC₅₀ value with increasing serum/BSA concentration indicates protein binding.

Hypothetical Data Presentation:

% FBS in Assay BufferApparent IC₅₀ of this compound (nM)Fold Shift in IC₅₀
0%1501.0
1%4503.0
5%180012.0
10%450030.0

Note: This is hypothetical data for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow: IC50 Shift Assay prep_serum Prepare Serum/BSA Solutions (0%, 1%, 5%, 10%) prep_inhibitor Prepare this compound Serial Dilutions in each Serum/BSA concentration prep_serum->prep_inhibitor add_enzyme Add Target Lipase (e.g., MAGL, HSL, FAAH) prep_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor with Enzyme add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Activity (Absorbance/Fluorescence) add_substrate->measure analyze Calculate IC50 for each Serum/BSA concentration measure->analyze plot Plot IC50 vs. Serum/BSA concentration analyze->plot

Caption: Workflow for an IC₅₀ shift assay to evaluate serum protein binding.

G cluster_1 Simplified Signaling Pathways Inhibited by this compound cluster_MAGL MAGL Pathway cluster_HSL HSL Pathway cluster_FAAH FAAH Pathway This compound This compound MAGL MAGL This compound->MAGL Inhibits HSL HSL This compound->HSL Inhibits FAAH FAAH This compound->FAAH Inhibits Arachidonic_Acid_PGs Arachidonic Acid -> Prostaglandins MAGL->Arachidonic_Acid_PGs _2AG 2-Arachidonoylglycerol (2-AG) _2AG->MAGL Hydrolysis Fatty_Acids_Glycerol Free Fatty Acids + Glycerol HSL->Fatty_Acids_Glycerol Triglycerides Triglycerides Triglycerides->HSL Hydrolysis Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis

Caption: Simplified overview of key signaling pathways inhibited by this compound.

References

Technical Support Center: Accounting for CAY10499's Pan-Lipase Activity in Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing CAY10499 in their experiments. This guide provides detailed information, troubleshooting advice, and experimental protocols to help account for the compound's broad reactivity and ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-selective, and irreversible inhibitor of multiple serine hydrolases, with prominent activity against various lipases.[1] It is characterized by a 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, which is believed to be the active group responsible for its inhibitory action.[2] Its primary mechanism involves the covalent modification of the catalytic serine residue within the active site of target enzymes, leading to their irreversible inactivation.[2]

Q2: What are the primary lipase (B570770) targets of this compound?

This compound exhibits potent inhibitory activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1] It also significantly inhibits other lipases involved in lipid metabolism.[1]

Q3: What are the known non-lipase off-target effects of this compound?

While primarily known as a pan-lipase inhibitor, the broad reactivity of the oxadiazolone electrophile suggests that this compound may interact with other serine and cysteine hydrolases. At higher concentrations, it has been shown to inhibit the growth of various cancer cell lines.[1] Researchers should be cautious about potential off-target effects and consider using complementary approaches to validate findings.

Q4: How should I account for the pan-lipase activity of this compound in my experimental design?

Due to its non-selective nature, it is crucial to design experiments that can help differentiate the effects of inhibiting multiple lipases. This can be achieved by:

  • Using multiple, more selective inhibitors: Compare the effects of this compound with those of more specific inhibitors for individual lipases (e.g., JZL184 for MAGL, a specific HSL inhibitor).

  • Genetic knockdown/knockout models: Utilize cell lines or animal models where specific lipases have been genetically silenced or removed to observe the effects of this compound in the absence of a particular target.

  • Dose-response studies: The varying potencies of this compound against different lipases can be exploited. Lower concentrations may preferentially inhibit more sensitive targets like FAAH and HSL over MAGL.

  • Substrate-specific assays: Measure the accumulation or depletion of specific substrates and products of each lipase to infer the relative inhibition of each pathway.

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the known inhibitory activity of this compound against various human recombinant lipases.

Table 1: IC₅₀ Values for Key Lipase Targets

Target LipaseIC₅₀ (nM)
Fatty Acid Amide Hydrolase (FAAH)14[1]
Hormone-Sensitive Lipase (HSL)90[1]
Monoacylglycerol Lipase (MAGL)144[1]

Table 2: Percent Inhibition at a Fixed Concentration

Target LipasePercent InhibitionThis compound Concentration
Adipose Triglyceride Lipase (ATGL)95%5 µM[1]
Diacylglycerol Lipase α (DAGLα)60%5 µM[1]
α/β-Hydrolase Domain 6 (ABHD6)90%5 µM[1]
Carboxylesterase 1 (CES1)95%5 µM[1]

Experimental Protocols

Below are detailed methodologies for assaying the activity of the primary lipase targets of this compound.

Protocol 1: Monoacylglycerol Lipase (MAGL) Activity Assay (Colorimetric)

This protocol is adapted from a commonly used method utilizing the substrate 4-nitrophenylacetate (4-NPA).[3][4]

Materials:

  • Recombinant human MAGL

  • This compound

  • 4-Nitrophenylacetate (4-NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Add 170 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Add 10 µL of diluted recombinant human MAGL to each well, except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of 4-NPA solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • Subtract the rate of the no-enzyme control from all other wells.

  • Normalize the data to the vehicle control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 2: Hormone-Sensitive Lipase (HSL) Activity Assay (Fluorometric)

This protocol is based on the use of a fluorogenic substrate.

Materials:

  • Recombinant human HSL

  • This compound

  • Fluorogenic HSL substrate (e.g., from a commercial kit)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions and serial dilutions of this compound in DMSO and then in assay buffer.

  • Add assay buffer and diluted this compound/vehicle to the wells of a 96-well black plate.

  • Add diluted recombinant human HSL to each well.

  • Pre-incubate at room temperature for 30 minutes.

  • Initiate the reaction by adding the fluorogenic HSL substrate.

  • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis:

  • Determine the reaction rate from the linear portion of the fluorescence vs. time curve.

  • Calculate percent inhibition relative to the vehicle control.

  • Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol utilizes a common fluorometric assay for FAAH activity.

Materials:

  • Recombinant human FAAH

  • This compound

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions as described previously.

  • Add assay buffer and diluted this compound/vehicle to the wells.

  • Add diluted recombinant human FAAH to each well.

  • Pre-incubate at 37°C for 5-15 minutes.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

Data Analysis:

  • Subtract the background fluorescence (no-enzyme control).

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.

Troubleshooting Guide

Problem 1: Inconsistent IC₅₀ values for this compound between experiments.

  • Possible Cause: this compound is an irreversible inhibitor, and its apparent IC₅₀ value can be highly dependent on the pre-incubation time with the enzyme.

  • Solution: Standardize the pre-incubation time across all experiments. For irreversible inhibitors, a longer pre-incubation time will generally result in a lower IC₅₀ value. Report the pre-incubation time along with the IC₅₀ value.

Problem 2: Observed cellular effect does not correlate with the known IC₅₀ values of the primary lipase targets.

  • Possible Cause: The observed effect may be due to the inhibition of a combination of lipases or an off-target effect on a non-lipase enzyme. This compound inhibits several other lipases with varying potencies.[1]

  • Solution:

    • Perform a literature search for other known targets of this compound.

    • Use more selective inhibitors for MAGL, HSL, and FAAH to see if you can replicate the effect.

    • Consider using siRNA or shRNA to knock down the expression of individual lipases to determine their contribution to the observed phenotype.

    • Measure the levels of specific lipid metabolites upstream and downstream of each lipase to assess the extent of inhibition of each pathway in your cellular model.

Problem 3: Difficulty in attributing a physiological response to the inhibition of a single lipase.

  • Possible Cause: The interconnectedness of lipid signaling pathways means that inhibiting one lipase can have cascading effects on others. For example, inhibition of MAGL leads to an accumulation of 2-arachidonoylglycerol (B1664049) (2-AG), which can then be shunted to other metabolic pathways.

  • Solution:

    • Develop a comprehensive lipidomic analysis to get a broader picture of the changes in the lipid landscape upon treatment with this compound.

    • Use a systems biology approach to model the potential downstream consequences of inhibiting multiple lipases simultaneously.

    • Carefully design control experiments, including the use of inactive analogs of this compound if available, to control for non-specific effects.

Visualizing the Impact of this compound

The following diagrams illustrate the key signaling pathways affected by this compound.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel Release Neurotransmitter Release Ca_channel->Release Inhibits DAGL DAGLα TwoAG 2-AG DAGL->TwoAG DAG DAG DAG->DAGL MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol TwoAG->CB1 Activates TwoAG->MAGL FAAH FAAH Anandamide Anandamide Anandamide->FAAH This compound This compound This compound->DAGL (less potent) This compound->MAGL This compound->FAAH

Endocannabinoid signaling pathway and this compound targets.

Adipocyte_Lipolysis cluster_adipocyte Adipocyte TG Triglycerides (TG) ATGL ATGL TG->ATGL DG Diglycerides (DG) HSL HSL DG->HSL MG Monoglycerides (MG) MGL MGL MG->MGL ATGL->DG + FFA HSL->MG + FFA Glycerol Glycerol MGL->Glycerol + FFA FFA Free Fatty Acids This compound This compound This compound->ATGL (potent) This compound->HSL This compound->MGL

Adipocyte lipolysis pathway and this compound targets.

References

CAY10499 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using CAY10499. Below you will find troubleshooting advice and frequently asked questions to help you anticipate and address potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-selective lipase (B570770) inhibitor. It is known to inhibit several lipases with varying potency. Its inhibitory activity has been documented for human recombinant monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3][4] It also demonstrates inhibitory action against other lipases such as adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[1]

Q2: What are the most common experimental artifacts associated with this compound?

The most significant experimental artifact to consider is off-target effects due to the non-selective nature of this compound.[1][5] Any observed biological effect may be a result of the inhibition of multiple lipases, not just the primary target of interest. Other potential artifacts include compound precipitation due to solubility issues and degradation of the compound in aqueous solutions.

Q3: How should I prepare and store this compound solutions?

This compound is a crystalline solid that is soluble in organic solvents like DMSO, DMF, and ethanol.[1][6] For experiments in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer.[6] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[6] Stock solutions in anhydrous organic solvents can be stored at -20°C for extended periods.[1][6] The solid compound is stable for at least four years when stored at -20°C.[1]

Q4: How can I control for the off-target effects of this compound?

To account for the broad reactivity of this compound, it is crucial to include appropriate controls in your experiments. Consider using other lipase inhibitors with different selectivity profiles to see if they replicate the observed effect. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the target lipase can help to validate that the observed phenotype is a direct result of inhibiting the intended target.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no inhibitory effect observed. Compound Precipitation: this compound has limited solubility in aqueous solutions.[6]Prepare fresh aqueous solutions for each experiment by first dissolving the compound in DMSO and then diluting with your buffer.[6] Visually inspect the solution for any precipitate. If precipitation is suspected, consider adjusting the final DMSO concentration or using a different buffer system.
Compound Degradation: Aqueous solutions of this compound are not stable for long-term storage.[6]Always use freshly prepared aqueous solutions. Do not store aqueous solutions for more than one day.[6]
Observed biological effect is difficult to interpret. Off-Target Effects: this compound is a non-selective inhibitor of multiple lipases.[1][5]- Use a panel of more selective inhibitors for comparison. - Validate your findings using a non-pharmacological approach, such as genetic knockdown or knockout of the target enzyme. - Carefully consider the potential contribution of each inhibited lipase to the observed phenotype based on their known biological roles.
Vehicle control (e.g., DMSO) shows a biological effect. Solvent Toxicity: High concentrations of organic solvents can be toxic to cells.Ensure the final concentration of the organic solvent in your assay is consistent across all conditions and is at a level that is non-toxic to your experimental system. Run a vehicle-only control to assess the baseline effect of the solvent.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Lipases

Target EnzymeIC₅₀ (nM)
Human recombinant Monoacylglycerol Lipase (MAGL)144[1][2]
Human recombinant Hormone-Sensitive Lipase (HSL)90[1][2]
Human recombinant Fatty Acid Amide Hydrolase (FAAH)14[1][2]

IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro.

Table 2: Solubility of this compound

SolventSolubility
DMSO~20 mg/mL[1][6]
DMF~20 mg/mL[1][6]
Ethanol~2 mg/mL[1][6]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[1][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (in DMSO):

    • To prepare a 10 mM stock solution, dissolve 3.55 mg of this compound (Formula Weight: 355.3 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Aqueous Working Solution:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Dilute the stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration.

    • Ensure the final DMSO concentration in the assay is kept low (typically ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control.

    • Important: Do not store the aqueous working solution for more than one day.[6]

Protocol 2: In Vitro Monoacylglycerol Lipase (MGL) Activity Assay

This protocol is adapted from the method described by Muccioli et al. (2008).[7]

  • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% (w/v) fatty acid-free BSA.

  • Substrate Solution: Prepare a solution of a suitable MGL substrate (e.g., 4-nitrophenyl acetate) in the assay buffer.

  • Enzyme Solution: Prepare a solution of purified human recombinant MGL in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of reaction for each condition.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_input Experimental Input cluster_targets Potential Targets cluster_outcome Experimental Outcome This compound This compound MAGL MAGL This compound->MAGL Inhibits HSL HSL This compound->HSL Inhibits FAAH FAAH This compound->FAAH Inhibits OtherLipases Other Lipases (ATGL, DAGLα, etc.) This compound->OtherLipases Inhibits BiologicalEffect Observed Biological Effect MAGL->BiologicalEffect HSL->BiologicalEffect FAAH->BiologicalEffect OtherLipases->BiologicalEffect

Caption: this compound's non-selective inhibition of multiple lipases.

G cluster_prep Solution Preparation cluster_exp Experiment cluster_caution Critical Step Solid This compound Solid DMSO_Stock Dissolve in Anhydrous DMSO Solid->DMSO_Stock Aqueous_Working Dilute in Aqueous Buffer DMSO_Stock->Aqueous_Working Fresh Use Immediately (Do not store > 1 day) Aqueous_Working->Fresh Assay Perform Assay Fresh->Assay

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Lipase Assays for Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing lipase (B570770) activity assays when working with inhibitors.

Frequently Asked Questions (FAQs)

Q1: My lipase activity is significantly lower than expected, even in my control wells without an inhibitor. What are the common causes?

A1: Several factors can lead to lower than expected lipase activity. These can include:

  • Suboptimal Assay Conditions: Enzymes are sensitive to their environment. Incorrect pH or temperature can drastically reduce activity. For instance, pancreatic lipases often exhibit optimal activity at a pH of 8.0.[1][2] Temperatures that are too high, such as 37°C, can lead to enzyme instability and denaturation over time, whereas lower temperatures like 25°C may result in lower but more stable activity.[1][2]

  • Improper Reagent Preparation or Storage: Ensure all buffers and solutions are prepared correctly.[3] Enzymes, in particular, can lose activity if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles.[4] A 10% (v/v) glycerol (B35011) solution can help stabilize lipase for storage at -20°C.[1][2]

  • Incorrect Enzyme Concentration: The concentration of the enzyme should be optimized to ensure the reaction rate is linear and measurable within the assay timeframe.[3]

  • Contaminants in the Sample: The presence of salts, detergents (like SDS), chelating agents (such as EDTA), heavy metals, or residual organic solvents from purification steps can inhibit enzyme activity.[5][6]

Q2: I'm observing high background signal in my negative control wells (no enzyme). What could be the reason?

A2: A high background signal often points to the spontaneous hydrolysis of the substrate, a common issue with chromogenic substrates like p-nitrophenyl esters, especially at alkaline pH (>9.0).[7] To confirm this, set up a "Substrate Autohydrolysis Check" containing all reaction components except the enzyme.[7] If you observe an increase in signal over time, consider optimizing the buffer pH to a level that maintains good enzyme activity while minimizing spontaneous hydrolysis; a pH of 8.0 is often a good starting point for pancreatic lipases.[7]

Q3: My potential inhibitor is not soluble in the aqueous assay buffer. How can I address this?

A3: Poor inhibitor solubility is a frequent challenge.[1][3] A common solution is to dissolve the inhibitor in a small amount of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or isopropanol, before adding it to the assay mixture.[1][2] It is crucial to determine the tolerance of your lipase to the chosen solvent, as high concentrations can interfere with enzyme activity.[1][2] Many lipases can tolerate co-solvent concentrations of up to 30% (v/v) without a significant loss of activity.[1] Always include a vehicle control in your experiment, which contains the same concentration of the co-solvent as your inhibitor samples, to account for any effects of the solvent on enzyme activity.

Q4: How do I determine the type of inhibition (e.g., competitive, non-competitive) my compound is exhibiting?

A4: To determine the mechanism of inhibition, you need to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.[8] The data can then be plotted using methods like the Lineweaver-Burk plot to visualize how the inhibitor affects the enzyme's kinetic parameters, Km and Vmax.[8] For example, a competitive inhibitor will increase the apparent Km but will not change the Vmax.[9]

Q5: Can the pre-incubation time of the enzyme with the inhibitor affect the results?

A5: Yes, the pre-incubation step can be critical, especially for irreversible or slow-binding inhibitors.[2][3] Allowing the enzyme and inhibitor to interact for a period before adding the substrate ensures that the binding has reached equilibrium.[3] The optimal pre-incubation time can vary and may need to be determined empirically. For some assays, a 15-minute pre-incubation is used.[8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Potential Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and avoid pipetting very small volumes. Ensure proper mixing of all components in each well.[6]
Incomplete Reagent Mixing Gently mix all reagent stocks before use. Thaw all frozen components completely and mix before adding to the reaction.[6]
Plate Edge Effects Evaporation can occur in the outer wells of a microplate, leading to changes in component concentrations. Avoid using the outer wells or fill them with a blank solution (e.g., buffer or water).[4]
Inconsistent Incubation Temperature Ensure the entire plate is incubated at a uniform temperature. Use a plate incubator if available.[4]

Issue 2: No or Very Low Inhibition Observed

Potential Cause Troubleshooting Step
Inhibitor Concentration Too Low Perform a dose-response experiment with a wide range of inhibitor concentrations (from nanomolar to millimolar) to determine the IC50 value.[10]
Inactive Inhibitor Verify the purity and integrity of your inhibitor compound. Ensure it has been stored correctly.
Incorrect Assay Conditions The chosen assay conditions (e.g., pH, substrate concentration) may not be suitable for observing inhibition. Re-optimize the assay.
Enzyme Concentration Too High If the enzyme concentration is significantly higher than the inhibitor's inhibition constant (Ki), it can lead to an underestimation of the inhibitor's potency.[10] Try reducing the enzyme concentration.

Issue 3: Assay Signal is Unstable or Drifts

Potential Cause Troubleshooting Step
Substrate Precipitation Some lipase substrates or the fatty acid products of the reaction can be insoluble in aqueous buffers, leading to turbidity and inaccurate spectrophotometric readings.[1][2] The inclusion of an emulsifier like sodium deoxycholate can help maintain the homogeneity of the reaction mixture.[1][2]
Instrument Settings Ensure the plate reader is set to the correct wavelength for your substrate and that the filter settings are appropriate.[4][6]
Enzyme Instability The lipase may be unstable under the assay conditions. Monitor the activity over time in a control well to check for a linear reaction rate. Consider adding stabilizing agents like BSA or glycerol.[1][2]

Experimental Protocols

Protocol 1: General Lipase Activity Assay

This protocol is a general guideline and should be optimized for your specific lipase and substrate.

  • Prepare Reagents:

    • Assay Buffer: A common choice is 50 mM Tris-HCl or sodium phosphate (B84403) buffer. The optimal pH should be determined, but a starting point of pH 8.0 is often suitable for pancreatic lipase.[1][2]

    • Lipase Stock Solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., assay buffer with 10% glycerol for stability). Store at -20°C or as recommended.[1][2]

    • Substrate Stock Solution: Dissolve the substrate (e.g., p-nitrophenyl palmitate) in an appropriate organic solvent like isopropanol.[7]

    • Working Substrate Solution: Dilute the substrate stock solution in the assay buffer. An emulsifier like sodium deoxycholate (e.g., 5 mM) may be necessary to ensure homogeneity.[1][2]

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the working substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the lipase solution (or buffer for the blank).

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405-415 nm for p-nitrophenol) in a kinetic mode at a constant temperature (e.g., 25°C or 37°C).[2][11]

Protocol 2: Lipase Inhibition Assay
  • Prepare Reagents:

    • Follow the reagent preparation steps from Protocol 1.

    • Inhibitor Stock Solutions: Prepare a series of inhibitor dilutions at 10x the final desired concentration in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add:

      • 160 µL of Assay Buffer.

      • 20 µL of the lipase solution.

      • 20 µL of your inhibitor dilution (or solvent for the control).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the assay temperature.[8]

    • Initiate the reaction by adding 20 µL of the substrate stock solution (at 10x the final concentration).

    • Monitor the reaction kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (solvent-only) reaction.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Effect of Organic Co-solvents on Pancreatic Lipase Activity

Organic Co-solventConcentration (v/v)Relative Lipase Activity (%)
Control (No Solvent) 0%100%
DMSO 10%~95%
20%~90%
30%~85%
Ethanol (EtOH) 10%~90%
20%~80%
30%~70%
Methanol (MeOH) 10%~85%
20%~75%
30%~65%
Isopropanol (IPA) 10%~90%
20%~80%
30%~70%

Note: These are approximate values based on descriptive data from literature and should be experimentally verified for your specific enzyme and assay conditions.[1][2]

Visualizations

Lipase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_components Add Enzyme, Buffer, and Inhibitor/Vehicle plate->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction measure Kinetic Measurement (e.g., Spectrophotometer) start_reaction->measure calculate Calculate Reaction Rates measure->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Workflow for a typical lipase inhibition assay.

References

Validation & Comparative

A Comparative Guide to MAGL Inhibitors in Brain Tissue: CAY10499 vs. JZL184

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used monoacylglycerol lipase (B570770) (MAGL) inhibitors, CAY10499 and JZL184, with a focus on their application in brain tissue research. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of the endocannabinoid system and its role in neuropathologies.

Introduction

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. Inhibition of MAGL elevates 2-AG levels, thereby potentiating cannabinoid receptor signaling. This mechanism is of significant interest for the therapeutic management of various neurological and psychiatric disorders. This compound and JZL184 are two widely utilized MAGL inhibitors. However, they possess distinct pharmacological profiles that are critical to consider for experimental design and data interpretation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and JZL184, highlighting key differences in their potency, selectivity, and in vivo effects on brain tissue.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundJZL184
Target IC₅₀ IC₅₀
Human MAGL144 nM[1]~8 nM (mouse brain)[1]
Human FAAH14 nM[1]>300-fold selective for MAGL over FAAH[1]
Human HSL90 nM[1]Not reported
Other LipasesInhibits ATGL, DAGLα, ABHD6, CES1 at 5 µM[1]Good selectivity across a wide range of serine hydrolases[1]
Selectivity Profile Non-selective lipase inhibitor[1]Selective MAGL inhibitor

Table 2: In Vivo Effects in Brain Tissue

ParameterThis compoundJZL184
Brain 2-AG Levels Data not available in peer-reviewed literatureDramatically elevates brain 2-AG levels (e.g., >5-fold increase)[1]
Brain Arachidonic Acid Levels Data not availableSignificantly decreases brain arachidonic acid levels[1]
Brain Anandamide (B1667382) (AEA) Levels Expected to increase due to FAAH inhibitionNo change with acute administration; modest increase with chronic high doses[1]
Reported In Vivo CNS Studies Primarily used in studies of cytosolic lipase activity in peripheral tissues[1]Extensively characterized in numerous in vivo CNS studies (e.g., neuroinflammation, traumatic brain injury, neurodegenerative models)[2][3]

Key Distinctions and Experimental Considerations

JZL184 stands out as a well-characterized, potent, and selective MAGL inhibitor for in vivo studies of the central nervous system. Its ability to robustly and selectively increase brain 2-AG levels, with minimal acute off-target effects on FAAH, has made it a valuable tool for elucidating the physiological and pathophysiological roles of 2-AG. However, researchers should be aware of its species-dependent potency (more potent in mice than rats) and the potential for FAAH inhibition with chronic, high-dose administration.

This compound , in contrast, is a non-selective lipase inhibitor. Its potent inhibition of FAAH, in addition to MAGL and other lipases, makes it unsuitable for studies aiming to specifically investigate the consequences of MAGL inhibition and 2-AG elevation. The increase in anandamide levels resulting from FAAH inhibition will confound the interpretation of experimental results. The current lack of published in vivo data on the effects of this compound on brain endocannabinoid levels further limits its utility as a specific pharmacological tool for CNS research.

Experimental Protocols

Measurement of Endocannabinoid Levels in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the quantification of 2-AG and other endocannabinoids in brain tissue.

a. Tissue Homogenization:

  • Excise brain tissue rapidly and flash-freeze in liquid nitrogen to minimize post-mortem changes in lipid levels.

  • Weigh the frozen tissue and homogenize in a suitable buffer, such as acetonitrile (B52724) or a chloroform/methanol mixture, containing internal standards (e.g., 2-AG-d8, AEA-d8).

b. Lipid Extraction:

  • Perform a liquid-liquid extraction to separate the lipid phase. A common method is the Bligh and Dyer extraction using a chloroform:methanol:water ratio.

  • Centrifuge the mixture to separate the phases and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

c. Sample Cleanup (Optional but Recommended):

  • Reconstitute the dried extract in a suitable solvent and perform solid-phase extraction (SPE) to remove interfering substances. C18 or silica-based SPE cartridges are commonly used.

  • Elute the endocannabinoids from the SPE cartridge and dry the eluate.

d. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.

  • Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to separate the analytes.

  • Detect and quantify the endocannabinoids using multiple reaction monitoring (MRM) in positive ion mode. The transitions from the precursor ion to specific product ions for each analyte and internal standard are monitored.

Competitive Activity-Based Protein Profiling (ABPP) for MAGL Activity in Brain Tissue

This protocol allows for the assessment of MAGL activity and the selectivity of inhibitors in a complex biological sample.

a. Brain Proteome Preparation:

  • Homogenize fresh or frozen brain tissue in a lysis buffer (e.g., Tris-buffered saline) without detergents that would inhibit enzyme activity.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).

  • Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA assay).

b. Inhibitor Incubation:

  • Pre-incubate aliquots of the brain proteome with varying concentrations of the test inhibitor (e.g., this compound or JZL184) or vehicle (DMSO) for a specified time at 37°C.

c. Activity-Based Probe Labeling:

  • Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to the proteome samples. This probe covalently binds to the active site of serine hydrolases.

  • Incubate the samples to allow for the probe to label the active enzymes.

d. SDS-PAGE and Gel Imaging:

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to MAGL in the inhibitor-treated samples compared to the vehicle control indicates inhibition of MAGL activity.

e. Selectivity Profiling:

  • The entire fluorescent gel profile can be analyzed to assess the inhibitor's effect on other serine hydrolases present in the brain proteome. A selective inhibitor like JZL184 will primarily reduce the fluorescence of the MAGL band, while a non-selective inhibitor like this compound will affect multiple bands.

Visualizations

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAGL MAGL TwoAG 2-AG MAGL->TwoAG degrades CB1R CB1 Receptor DAGL DAGL DAG DAG DAGL->DAG hydrolyzes PLCB PLCβ PIP2 PIP2 PLCB->PIP2 hydrolyzes PIP2->DAG produces DAG->TwoAG produces TwoAG->CB1R activates (retrograde) Arachidonic_Acid Arachidonic Acid TwoAG->Arachidonic_Acid produces JZL184 JZL184 JZL184->MAGL inhibits This compound This compound This compound->MAGL inhibits FAAH FAAH This compound->FAAH inhibits Anandamide Anandamide FAAH->Anandamide degrades

Caption: Endocannabinoid 2-AG signaling pathway and points of inhibition.

ABPP_Workflow Proteome Brain Proteome Inhibitor Inhibitor (this compound or JZL184) Proteome->Inhibitor Incubate Probe FP-Rh Probe Inhibitor->Probe Add Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Separate Scan Fluorescence Scan SDS_PAGE->Scan Visualize Analysis Data Analysis Scan->Analysis Quantify

Caption: Experimental workflow for competitive ABPP.

References

A Comparative Guide to Lipase Inhibitors: CAY10499 vs. Orlistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely recognized lipase (B570770) inhibitors, CAY10499 and Orlistat. While both compounds inhibit lipase activity, they exhibit distinct selectivity profiles and are utilized in different contexts of scientific research and clinical application. This document outlines their mechanisms of action, inhibitory potency against various lipases, and provides standardized experimental protocols for their evaluation.

Introduction to Lipase Inhibition

Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). In drug development, particularly for obesity, the inhibition of gastric and pancreatic lipases is a key therapeutic strategy.[1][2] By blocking these enzymes, the digestion and absorption of dietary triglycerides are reduced, leading to a decrease in caloric intake.[1][2] Orlistat is a well-established drug operating via this mechanism.[2] Other lipases, such as monoacylglycerol lipase (MAGL) and hormone-sensitive lipase (HSL), are involved in complex signaling pathways, including the endocannabinoid system, making their inhibitors valuable research tools.[3][4] this compound is a potent inhibitor of these intracellular lipases.[3]

Mechanism of Action

Orlistat acts as a potent, irreversible inhibitor of gastric and pancreatic lipases.[2][5] It forms a covalent bond with the serine residue located in the active site of these enzymes, rendering them inactive.[1][6] This action is localized to the gastrointestinal tract, and Orlistat is minimally absorbed systemically.[2][6]

This compound is characterized as a non-selective lipase inhibitor.[1][7] Its primary reported targets are intracellular lipases such as MAGL, HSL, and fatty acid amide hydrolase (FAAH).[1][3] The mechanism for this compound is suggested to involve the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, which likely forms a covalent bond with the active site serine of target lipases.[8]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and Orlistat against various lipases as reported in the literature. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions (e.g., enzyme source, substrate, pre-incubation time).

Table 1: Inhibitory Profile of this compound

Target LipaseEnzyme SourceIC50 (nM)
Monoacylglycerol Lipase (MAGL)Human Recombinant144
Hormone-Sensitive Lipase (HSL)Human Recombinant90
Fatty Acid Amide Hydrolase (FAAH)Human Recombinant14

Data sourced from Cayman Chemical product information sheet.[1]

Table 2: Inhibitory Profile of Orlistat

Target LipaseEnzyme Source/AssayIC50 (µM)
Pancreatic LipasePorcine0.22
Pancreatic LipaseHuman~0.14
Pancreatic LipasePorcine12.3 µg/mL (~25 µM)

Data sourced from various in vitro studies.[9][10] Note: IC50 values for Orlistat can range from high nanomolar to low micromolar depending on the specific assay conditions.[11][12]

Comparative Summary

FeatureThis compoundOrlistat
Primary Target(s) MAGL, HSL, FAAH[1][3]Gastric and Pancreatic Lipases[1][6]
Selectivity Non-selective, broad-spectrum lipase inhibitor[1][7]Selective for gastrointestinal lipases[1][9]
Mechanism Covalent inhibition, likely irreversible[6][8]Irreversible, covalent inhibition[2][5]
Primary Application Research tool for studying intracellular lipolysis and endocannabinoid signaling[4]FDA-approved drug for obesity management

Visualizing Mechanisms and Workflows

Mechanism of Orlistat Action

Orlistat_Mechanism cluster_0 Gastrointestinal Lumen DietaryFat Dietary Fat (Triglycerides) PancreaticLipase Active Pancreatic Lipase (Ser-OH) DietaryFat->PancreaticLipase Hydrolysis Excretion Excretion DietaryFat->Excretion Inhibition InactiveComplex Inactive Lipase-Orlistat Covalent Complex Products Absorbable Products (Fatty Acids, Monoglycerides) PancreaticLipase->Products Orlistat Orlistat Orlistat->PancreaticLipase Covalent Bonding Absorption Absorption Products->Absorption

Caption: Covalent inhibition of pancreatic lipase by Orlistat.

Experimental Workflow for Lipase Inhibitor Screening

Lipase_Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate) C 3. Dispense into 96-well Plate - Enzyme Solution - Inhibitor/Vehicle (Control) A->C B 2. Prepare Inhibitor Dilutions (e.g., Orlistat, this compound in DMSO) B->C D 4. Pre-incubate Enzyme and Inhibitor (e.g., 37°C) C->D Incubate E 5. Initiate Reaction (Add Substrate, e.g., pNPP) D->E F 6. Kinetic Measurement (Read Absorbance at 405 nm over time) E->F Measure G 7. Data Analysis - Calculate Reaction Rate - Determine % Inhibition - Plot Dose-Response Curve F->G H 8. Calculate IC50 Value G->H

Caption: A typical workflow for an in vitro lipase inhibition assay.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is a generalized colorimetric method for assessing the inhibitory activity of compounds against pancreatic lipase, commonly using porcine pancreatic lipase (PPL) as it is a well-established model.

Principle: This assay measures the enzymatic activity of lipase through the hydrolysis of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB).[11] The enzyme cleaves the substrate to produce p-nitrophenol, a yellow-colored product, the formation of which is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[11] The rate of p-nitrophenol formation is directly proportional to lipase activity.

Materials:

  • Porcine Pancreatic Lipase (PPL, e.g., Sigma Type II)

  • p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB)

  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 8.0) or 13 mM Tris-HCl (pH 8.0) containing 150 mM NaCl and 1.3 mM CaCl2

  • Inhibitor Stock Solutions (e.g., 10 mM this compound or Orlistat in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm and temperature control (37°C)

Procedure:

  • Enzyme Solution Preparation: Prepare a working solution of PPL (e.g., 1 mg/mL) in the assay buffer immediately before use.[11]

  • Substrate Solution Preparation: Prepare a stock solution of pNPP (e.g., 20 mM) in a suitable solvent like isopropanol (B130326) or acetonitrile.[11] Dilute with assay buffer to the final working concentration (e.g., 200 µM) just before initiating the reaction.

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: 20 µL of inhibitor dilutions (serially diluted in DMSO) and 160 µL of PPL enzyme solution.

    • Positive Control (No Inhibition): 20 µL of DMSO (vehicle) and 160 µL of PPL enzyme solution.

    • Blank: 20 µL of DMSO and 160 µL of assay buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the pNPP substrate solution to all wells to start the reaction (final volume = 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 10-20 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound and Orlistat are both valuable lipase inhibitors but serve fundamentally different purposes based on their selectivity. Orlistat is a clinically approved, potent, and selective inhibitor of gastrointestinal lipases, designed specifically to reduce dietary fat absorption for the management of obesity. Its action is confined to the gut, which minimizes systemic side effects.[6]

In contrast, This compound is a broad-spectrum lipase inhibitor with high potency against intracellular lipases like MAGL and HSL.[1][3] This lack of selectivity for pancreatic lipase, combined with its potent action on enzymes involved in critical signaling pathways, makes it unsuitable for obesity treatment but establishes it as an essential research tool.[7] Scientists utilize this compound to investigate the physiological and pathophysiological roles of these other lipases in areas such as endocannabinoid signaling, metabolism, and cancer.[3][4]

The choice between these two inhibitors is therefore dictated entirely by the research or clinical objective: Orlistat for targeted inhibition of dietary fat digestion, and this compound for broad, systemic inhibition of multiple lipases in a preclinical research setting.

References

CAY10499 vs. Selective Inhibitors: A Comparative Guide for Studying Specific Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of specific lipases is crucial for understanding their roles in various physiological and pathological processes, paving the way for novel therapeutic interventions. A key aspect of this research is the use of chemical inhibitors to modulate lipase (B570770) activity. This guide provides an objective comparison of the broad-spectrum lipase inhibitor CAY10499 with several selective inhibitors targeting key lipases such as monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing 6 (ABHD6). We present quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the appropriate tool for their specific research needs.

Introduction to Lipase Inhibition

Lipases are a class of enzymes that catalyze the hydrolysis of lipids. Their dysregulation has been implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, inflammation, and cancer.[1][2] Chemical inhibitors are invaluable tools for dissecting the function of individual lipases. These inhibitors can be broadly categorized as non-selective, targeting multiple lipases, or selective, with high affinity for a specific lipase.

This compound is a potent, non-selective lipase inhibitor.[3] While its broad activity can be advantageous for studying the overall effects of lipase inhibition, it presents challenges when the goal is to elucidate the function of a single, specific lipase. In contrast, selective inhibitors are designed to target a particular lipase with high specificity, minimizing off-target effects and allowing for a more precise investigation of its biological role.[4][5][6]

Comparative Analysis of Inhibitor Specificity

The choice between a non-selective inhibitor like this compound and a selective inhibitor depends on the research question. The following table summarizes the inhibitory activity (IC50 values) of this compound against a panel of lipases, alongside the reported selectivity of prominent selective inhibitors for MAGL, FAAH, and ABHD6.

InhibitorTarget Lipase(s)IC50 Values (nM)Key Characteristics & Selectivity
This compound Multiple LipasesMAGL: 144HSL: 90FAAH: 14ATGL, DAGLα, ABHD6, CES1: Significant inhibition at 5 µM[3]Non-selective, irreversible inhibitor.[3][7] Useful for studying global effects of lipase inhibition.
JZL184 MAGLMouse MAGL: 10Rat MAGL: 262[4]Selective MAGL inhibitor, but shows some cross-reactivity with FAAH at higher concentrations.[4][5]
MAGLi 432 MAGL1-10 (human and mouse)[8]Highly potent and selective, reversible MAGL inhibitor.[8]
URB597 FAAH4.6[9]Potent and selective FAAH inhibitor with no activity on other cannabinoid-related targets.[9]
PF-3845 FAAHHuman FAAH: 7.2Rat FAAH: 7.4[6][9]Potent, selective, and irreversible FAAH inhibitor.[6][9][10]
WWL70 ABHD6-Selective ABHD6 inhibitor.[11]
KT182 ABHD6-Potent and highly specific ABHD6 inhibitor with >1000-fold selectivity against MAGL and FAAH.[12]

Signaling Pathways and Experimental Workflows

The lipases discussed are key players in the endocannabinoid system, regulating the levels of signaling lipids like 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA). Understanding their interplay is crucial for interpreting experimental results.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_pre 2-AG MAGL MAGL 2_AG_pre->MAGL Hydrolysis ABHD6_pre ABHD6 2_AG_pre->ABHD6_pre Hydrolysis AEA_pre Anandamide (AEA) FAAH_pre FAAH AEA_pre->FAAH_pre Hydrolysis Arachidonic_Acid_pre Arachidonic Acid MAGL->Arachidonic_Acid_pre Glycerol_pre Glycerol MAGL->Glycerol_pre FAAH_pre->Arachidonic_Acid_pre Ethanolamine_pre Ethanolamine FAAH_pre->Ethanolamine_pre Ca2 Ca²⁺ Influx DAGL DAGLα/β Ca2->DAGL NAPE_PLD NAPE-PLD Ca2->NAPE_PLD DAG DAG DAGL->DAG NAPE NAPE NAPE_PLD->NAPE 2_AG_post 2-AG DAG->2_AG_post Synthesis AEA_post Anandamide (AEA) NAPE->AEA_post Synthesis CB1R CB1 Receptor 2_AG_post->CB1R Retrograde Signaling AEA_post->CB1R Retrograde Signaling CB1R->Ca2 Inhibition of Ca²⁺ channels Inhibitor_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay Lipase Activity Assay IC50 Determine IC50 Assay->IC50 Selectivity Selectivity Profiling (ABPP) IC50->Selectivity Mechanism Mechanism of Inhibition Studies Selectivity->Mechanism PK Pharmacokinetics Mechanism->PK Target Target Engagement PK->Target Efficacy Efficacy in Disease Models Target->Efficacy Inhibitor_Selection_Logic Start Start: Define Research Question Question Investigate a specific lipase? Start->Question Yes Use Selective Inhibitor Question->Yes Yes No Study global lipase inhibition? Question->No No Yes2 Use this compound No->Yes2 Yes No2 Re-evaluate experimental design No->No2 No

References

A Comparative Guide to Genetic Knockdown and CAY10499 for Lipase Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid metabolism, understanding the precise function of lipases is paramount. These enzymes play critical roles in a vast array of physiological and pathological processes, from energy homeostasis to cell signaling and disease progression. Two powerful and widely used approaches to investigate lipase (B570770) function are genetic knockdown and pharmacological inhibition. This guide provides an objective comparison of genetic knockdown techniques (siRNA, shRNA, and CRISPR) and the small molecule inhibitor CAY10499, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their studies.

Unveiling Lipase Function: Two Distinct Approaches

Genetic Knockdown involves the suppression of a target gene's expression at the nucleic acid level. This can be achieved transiently using small interfering RNAs (siRNAs) or through stable, long-term silencing with short hairpin RNAs (shRNAs) or permanent gene knockout using CRISPR/Cas9 technology. By reducing or eliminating the production of a specific lipase, researchers can observe the resulting phenotypic changes and infer the enzyme's function.

This compound , on the other hand, is a potent, non-selective small molecule inhibitor of several lipases. It directly interacts with the active site of these enzymes, blocking their catalytic activity. This pharmacological approach offers a rapid and often reversible means to probe the acute roles of lipase activity.

Head-to-Head Comparison: Genetic Knockdown vs. This compound

The choice between genetic knockdown and a chemical inhibitor like this compound depends on the specific research question, the desired duration of the effect, and the importance of target specificity.

FeatureGenetic Knockdown (siRNA, shRNA, CRISPR)This compound
Mechanism of Action Reduces or eliminates protein expression by targeting mRNA (siRNA, shRNA) or DNA (CRISPR).Directly binds to and inhibits the catalytic activity of the lipase enzyme.
Specificity High for the target gene, but off-target effects are possible with siRNA/shRNA. CRISPR offers higher precision.Non-selective, inhibiting multiple lipases with varying potencies.[1]
Duration of Effect Transient (siRNA, typically 3-7 days) to stable/permanent (shRNA, CRISPR).[2]Typically rapid and reversible upon removal, depending on the experimental system.
Speed of Onset Slower onset, as it requires degradation of existing mRNA and protein.Rapid onset of action as it directly targets the protein.
Compensation Chronic knockdown or knockout may lead to compensatory changes in other pathways.Allows for the study of acute enzyme function without triggering long-term compensatory mechanisms.
Applications Ideal for studying the long-term consequences of lipase deficiency and for target validation.Suited for investigating the immediate roles of lipase activity in signaling pathways and for screening studies.
Known Targets Specific to the targeted lipase gene.Inhibits MAGL, HSL, FAAH, ATGL, DAGLα, ABHD6, and CES1 with varying IC50 values.[1][3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various human recombinant lipases. This data is crucial for interpreting results from experiments using this inhibitor.

Target LipaseIC50 (nM)
Monoacylglycerol Lipase (MAGL)144[1]
Hormone-Sensitive Lipase (HSL)90[1]
Fatty Acid Amide Hydrolase (FAAH)14[1]

Note: this compound also inhibits ATGL, DAGLα, ABHD6, and CES1 by 95%, 60%, 90%, and 95%, respectively, at a concentration of 5 µM.[1]

Experimental Protocols

Genetic Knockdown using siRNA

This protocol provides a general workflow for transiently knocking down a target lipase in cultured mammalian cells using siRNA.

Materials:

  • siRNA targeting the lipase of interest (and a non-targeting control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Mammalian cell line of interest

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Cells should be 60-80% confluent at the time of transfection.[4]

  • siRNA-Lipid Complex Formation:

    • In a sterile microcentrifuge tube (Tube A), dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM™.

    • In a separate sterile microcentrifuge tube (Tube B), dilute 2-8 µL of the transfection reagent into 100 µL of Opti-MEM™.

    • Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting.

    • Incubate the mixture for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[4]

  • Transfection:

    • Wash the cells once with 2 mL of Opti-MEM™.

    • Aspirate the medium and add 0.8 mL of Opti-MEM™ to the tube containing the siRNA-lipid complexes.

    • Add the entire volume of the siRNA-lipid complex mixture dropwise to the cells in the well.

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[4]

  • Post-Transfection:

    • Add 1 mL of 2x normal growth medium (containing twice the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

    • Incubate for an additional 18-24 hours.

    • Replace the medium with fresh 1x normal growth medium.

  • Analysis: Assay for gene knockdown and phenotypic changes 24-72 hours post-transfection. Knockdown efficiency should be validated at both the mRNA (qRT-PCR) and protein (Western blot) levels.

In Vitro Lipase Inhibition Assay with this compound

This protocol describes a general method to assess the inhibitory effect of this compound on lipase activity using a commercially available recombinant enzyme and a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human lipase (e.g., MAGL, HSL, or FAAH)

  • This compound

  • Assay buffer specific to the lipase

  • Substrate for the lipase (e.g., p-nitrophenyl acetate (B1210297) for a colorimetric assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute the recombinant lipase in the recommended assay buffer to the desired working concentration.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the recombinant lipase to each well.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction:

    • Add the substrate to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic read will allow for the determination of the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the interplay of these methods in a research context, the following diagrams illustrate a key signaling pathway involving lipases and a typical experimental workflow for comparing genetic knockdown and pharmacological inhibition.

Lipase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_inhibition Points of Intervention Hormone Hormone (e.g., Epinephrine) Receptor β-Adrenergic Receptor Hormone->Receptor binds AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL-P (active) HSL_inactive->HSL_active LipidDroplet Lipid Droplet (Triglycerides) HSL_active->LipidDroplet hydrolyzes FFA Free Fatty Acids + Glycerol LipidDroplet->FFA Knockdown Genetic Knockdown (siRNA, shRNA, CRISPR) Knockdown->HSL_inactive prevents synthesis This compound This compound This compound->HSL_active inhibits activity

Figure 1: HSL signaling pathway and points of intervention.

Experimental_Workflow cluster_methods Experimental Arms cluster_validation Validation of Intervention cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison start Start: Research Question (e.g., Role of MAGL in cell migration) Knockdown Genetic Knockdown - Transfect cells with MAGL siRNA - Control: non-targeting siRNA start->Knockdown Inhibition Pharmacological Inhibition - Treat cells with this compound - Control: Vehicle (DMSO) start->Inhibition Validate_KD Validate Knockdown - qRT-PCR (mRNA levels) - Western Blot (protein levels) Knockdown->Validate_KD Validate_Inhib Confirm Inhibition - In vitro lipase activity assay Inhibition->Validate_Inhib Assay_KD Migration Assay (e.g., Transwell assay) Validate_KD->Assay_KD Assay_Inhib Migration Assay (e.g., Transwell assay) Validate_Inhib->Assay_Inhib Analysis Compare Effects - Quantify cell migration - Assess statistical significance - Correlate with knockdown/inhibition levels Assay_KD->Analysis Assay_Inhib->Analysis end Conclusion Analysis->end

Figure 2: Workflow for comparing genetic knockdown and this compound.

Conclusion

Both genetic knockdown and pharmacological inhibition with this compound are valuable tools for dissecting lipase function. The choice of method should be guided by the specific experimental goals. Genetic knockdown offers high target specificity and is ideal for studying the long-term consequences of lipase deficiency. In contrast, this compound provides a means to rapidly and acutely inhibit multiple lipases, making it suitable for investigating the immediate roles of lipase activity in dynamic cellular processes. For a comprehensive understanding, a combinatorial approach, using genetic methods to validate the on-target effects of a pharmacological inhibitor, often yields the most robust and insightful results. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions and design rigorous experiments to unravel the complex roles of lipases in health and disease.

References

Unmasking the Target: A Comparative Guide to the Cross-Reactivity of CAY10499 and Other Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex landscape of lipid metabolism, selecting the right tool to dissect specific enzymatic functions is paramount. CAY10499 has emerged as a potent, yet non-selective, lipase (B570770) inhibitor. This guide provides a comprehensive comparison of its cross-reactivity profile against other commonly used lipase inhibitors, supported by experimental data and detailed protocols to aid in the judicious selection of research tools.

This compound is a potent inhibitor of several lipases, exhibiting nanomolar efficacy against key enzymes involved in lipid signaling. However, its broad activity profile necessitates a careful consideration of its suitability for studies aiming to isolate the function of a single lipase. This guide aims to provide clarity by comparing its inhibitory action with that of other well-characterized lipase inhibitors.

Comparative Inhibitory Activity of Lipase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected lipase inhibitors against a panel of common lipases. This quantitative data highlights the varying degrees of potency and selectivity among these compounds.

InhibitorMAGL (IC50)HSL (IC50)FAAH (IC50)ATGLDAGLαABHD6CES1Pancreatic Lipase (IC50)
This compound 144 nM[1][2]90 nM[1][2]14 nM[1][2]95% inhibition at 5 µM[1][2]60% inhibition at 5 µM[1]90% inhibition at 5 µM[1]95% inhibition at 5 µM[1]-
Orlistat -------122 ng/mL[3]
JZL184 8 nM[3]->300-fold selectivity over FAAH[4]-----
Atglistatin ---0.7 µM[3]----

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes affected by these inhibitors and the experimental approaches to study them, the following diagrams are provided.

Lipolysis_Pathway cluster_adipocyte Adipocyte TG Triglycerides DG Diglycerides TG->DG ATGL MG Monoglycerides DG->MG HSL FA Fatty Acids MG->FA MAGL Glycerol Glycerol MG->Glycerol MAGL ATGL ATGL HSL HSL MAGL MAGL Atglistatin Atglistatin Atglistatin->ATGL CAY10499_HSL This compound CAY10499_HSL->HSL CAY10499_MAGL This compound CAY10499_MAGL->MAGL JZL184 JZL184 JZL184->MAGL

Fig. 1: Simplified Lipolysis Pathway and Inhibitor Targets.

MAGL_Inhibition_Workflow cluster_workflow MAGL Inhibition Assay Workflow reagents Prepare Reagents: - MAGL Enzyme - Assay Buffer - Inhibitor (e.g., this compound) - Substrate (e.g., 4-NPA) incubation Incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation (e.g., Absorbance at 405 nm) reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis

Fig. 2: General Workflow for a MAGL Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of compounds against key lipases.

Protocol 1: Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay

This protocol provides a method for screening inhibitors of human MAGL using a colorimetric assay.

Materials:

  • Human recombinant MAGL enzyme

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[5]

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MAGL Substrate (e.g., 4-nitrophenylacetate)[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of MAGL enzyme in MAGL Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (e.g., ≤2.8% DMSO)[6].

    • Prepare a working solution of the MAGL substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells: Add assay buffer, MAGL enzyme, and the same volume of solvent used for the inhibitor.

    • Background Wells: Add assay buffer and solvent.

    • Inhibitor Wells: Add assay buffer, MAGL enzyme, and the desired concentration of the test inhibitor.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the MAGL substrate to all wells.

    • Immediately read the absorbance at 405-415 nm using a microplate reader in kinetic mode for a set duration (e.g., 10 minutes) at room temperature.[5]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time curve.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Hormone-Sensitive Lipase (HSL) Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method to assess the inhibitory potential of compounds against HSL.

Materials:

  • Purified HSL enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Chromogenic substrate (e.g., p-Nitrophenyl Butyrate - PNPB)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PNPB in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) and then dilute to the working concentration in Assay Buffer.

    • Dilute the purified HSL enzyme in Assay Buffer to an optimal working concentration.

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add the test inhibitor dilutions (or DMSO for control) to the wells.

    • Add Assay Buffer to each well.

    • Add the diluted HSL enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the PNPB working solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate from the linear increase in absorbance over time.

    • Calculate the percent inhibition and determine the IC50 value as described in the MAGL assay protocol.

Protocol 3: Adipose Triglyceride Lipase (ATGL) Activity Assay

This protocol describes a method to measure ATGL activity using a radiolabeled substrate.

Materials:

  • Cell lysates from cells overexpressing ATGL

  • Assay buffer (e.g., 20 mM Tris/HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100)

  • Test inhibitor (e.g., Atglistatin)

  • Radiolabeled substrate (e.g., [9,10-3H(N)]-triolein)

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation:

    • Prepare a substrate solution containing the radiolabeled triolein.

  • Assay Setup:

    • In a reaction tube, mix the cell lysate containing ATGL with the assay buffer.

    • Add the test inhibitor at the desired concentration.

  • Reaction Initiation and Incubation:

    • Start the reaction by adding the radiolabeled substrate solution.

    • Incubate the mixture for 1 hour at 37°C with shaking.

  • Extraction and Measurement:

    • Stop the reaction by adding a chloroform/methanol solution and vortexing.

    • Separate the phases by centrifugation.

    • Transfer an aliquot of the organic phase (containing the released fatty acids) to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of released fatty acids based on the measured radioactivity.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion

References

A Comparative Analysis of CAY10499 and WWL70 as Inhibitors of α/β-Hydrolase Domain Containing 6 (ABHD6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two commonly used inhibitors of α/β-hydrolase domain containing 6 (ABHD6): CAY10499 and WWL70. ABHD6 is a serine hydrolase that plays a significant role in the endocannabinoid system by metabolizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its inhibition is a promising therapeutic strategy for various conditions, including neuroinflammatory and metabolic disorders. This document aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by objectively presenting their performance, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundWWL70
Selectivity Non-selective lipase (B570770) inhibitorSelective ABHD6 inhibitor
Potency (ABHD6) 90% inhibition at 5 µMIC50: ~70-85 nM
Primary Use Broad-spectrum lipase inhibition studiesSpecific investigation of ABHD6 function

Quantitative Performance Data

The following table summarizes the inhibitory potency of this compound and WWL70 against ABHD6 and other related serine hydrolases. The data clearly illustrates the selective nature of WWL70 versus the broad-spectrum activity of this compound.

EnzymeThis compoundWWL70
ABHD6 90% inhibition at 5 µMIC50: 70 nM, 85 nM
MAGL IC50: 144 nMNo significant inhibition
FAAH IC50: 14 nMNo significant inhibition
HSL IC50: 90 nMNot reported
ATGL 95% inhibition at 5 µMNot reported
DAGLα 60% inhibition at 5 µMNot reported
CES1 95% inhibition at 5 µMNot reported

IC50 (Median Inhibitory Concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action and Downstream Effects

Both this compound and WWL70 inhibit ABHD6, leading to an accumulation of its primary substrate, 2-AG. This elevation in 2-AG levels can then potentiate the activation of cannabinoid receptors (CB1 and CB2), resulting in various physiological effects.

WWL70 , due to its selectivity, is a valuable tool for elucidating the specific roles of ABHD6. Inhibition of ABHD6 by WWL70 has been shown to produce anti-inflammatory, neuroprotective, and anti-diabetic effects. For instance, WWL70 treatment has been demonstrated to reduce the production of pro-inflammatory prostaglandins (B1171923) and decrease neuroinflammation. It has also been shown to protect against diet-induced obesity and improve glucose tolerance in mice.

This compound , being a non-selective inhibitor, affects multiple lipases involved in lipid metabolism. Its use results in a more complex pharmacological profile, as the observed biological effects are a composite of inhibiting ABHD6, MAGL, FAAH, and other lipases. While it does increase 2-AG levels by inhibiting both ABHD6 and MAGL, it also elevates the levels of anandamide (B1667382) by inhibiting FAAH. This broad-spectrum activity makes it a useful tool for studying the overall impact of lipase inhibition but less suitable for dissecting the specific contributions of ABHD6.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ABHD6 signaling pathway and a typical experimental workflow for evaluating ABHD6 inhibitors.

ABHD6_Signaling_Pathway ABHD6 Signaling Pathway cluster_inhibitors Inhibitors PL Phospholipids PLC PLC PL->PLC DAG DAG PLC->DAG DAGL DAGL DAG->DAGL Two_AG 2-AG DAGL->Two_AG ABHD6 ABHD6 Two_AG->ABHD6 CB1_R CB1 Receptor Two_AG->CB1_R CB2_R CB2 Receptor Two_AG->CB2_R AA Arachidonic Acid ABHD6->AA Glycerol Glycerol ABHD6->Glycerol Downstream Downstream Effects (e.g., Neuroprotection, Anti-inflammation) CB1_R->Downstream CB2_R->Downstream WWL70 WWL70 WWL70->ABHD6 Selective Inhibition This compound This compound This compound->ABHD6 Non-selective Inhibition

Figure 1. Simplified signaling pathway of ABHD6 and the points of intervention for WWL70 and this compound.

ABHD6_Inhibition_Assay_Workflow Experimental Workflow for ABHD6 Inhibition Assay start Start prepare_enzyme Prepare ABHD6 Enzyme Source (e.g., recombinant protein, cell lysate) start->prepare_enzyme prepare_inhibitor Prepare Inhibitor Solutions (this compound or WWL70) start->prepare_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor prepare_enzyme->pre_incubation prepare_inhibitor->pre_incubation add_substrate Add Substrate (e.g., [3H]2-AG, fluorescent/colorimetric substrate) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_activity Measure Enzyme Activity (e.g., radioactivity, fluorescence, absorbance) incubation->measure_activity data_analysis Data Analysis (Calculate % inhibition, IC50) measure_activity->data_analysis end End data_analysis->end

Figure 2. A general workflow for determining the inhibitory activity of compounds against ABHD6.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and WWL70.

ABHD6 Inhibition Assay using a Fluorescent Substrate

This assay measures the hydrolysis of a synthetic substrate that releases a fluorescent product upon cleavage by ABHD6.

Materials:

  • Recombinant human ABHD6 or cell lysates overexpressing ABHD6

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate: 1-S-arachidonoyl-thioglycerol

  • Fluorescent probe: ThioGlo-1

  • Inhibitors: this compound or WWL70 dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound or WWL70) in DMSO.

  • In a 96-well plate, add the assay buffer and the inhibitor solution.

  • Add the ABHD6 enzyme preparation to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, 1-S-arachidonoyl-thioglycerol, and the fluorescent probe, ThioGlo-1.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 510 nm using a microplate reader.

  • Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30 minutes) at 37°C.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

ABHD6 Inhibition Assay using a Radiolabeled Substrate

This method directly measures the hydrolysis of the endogenous substrate, 2-AG.

Materials:

  • Recombinant human ABHD6 or cell/tissue homogenates

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mg/ml fatty acid-free BSA

  • Substrate: [³H]2-arachidonoylglycerol

  • Inhibitors: this compound or WWL70 dissolved in DMSO

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitors in DMSO.

  • In a reaction tube, combine the assay buffer, inhibitor solution, and the ABHD6 enzyme source.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Start the reaction by adding the [³H]2-AG substrate.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol, 2:1 v/v).

  • Separate the radiolabeled product (arachidonic acid) from the unreacted substrate using liquid-liquid extraction or thin-layer chromatography.

  • Quantify the amount of radiolabeled product by liquid scintillation counting.

  • Calculate the percentage of inhibition and determine the IC50 value as described above.

Conclusion

The choice between this compound and WWL70 as an ABHD6 inhibitor should be guided by the specific research question.

  • WWL70 is the preferred tool for studies aiming to specifically investigate the physiological and pathological roles of ABHD6. Its selectivity allows for a clearer interpretation of experimental results, attributing the observed effects directly to the inhibition of ABHD6.

  • This compound is a potent, non-selective lipase inhibitor. While it effectively inhibits ABHD6, its broad activity against other key enzymes of the endocannabinoid system (MAGL and FAAH) and other lipases complicates the attribution of its effects solely to ABHD6 inhibition. It is, however, a useful tool for studying the consequences of global lipase inhibition.

Researchers should carefully consider the selectivity profile of each inhibitor in the context of their experimental design to ensure the generation of robust and interpretable data.

Validating the On-Target Effects of CAY10499: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CAY10499 with alternative lipase (B570770) inhibitors. It offers supporting experimental data and detailed protocols to facilitate the validation of its on-target effects in novel model systems.

This compound is a widely utilized tool compound in lipid research, recognized for its inhibitory activity against multiple lipases. While its broad-spectrum nature can be advantageous for certain screening purposes, it necessitates a rigorous validation process to delineate its specific on-target effects from potential off-target contributions. This is particularly crucial when employing this compound in a new biological context or model system.

This guide outlines a systematic approach to validating the on-target effects of this compound, focusing on its three primary targets: Monoglyceride Lipase (MGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH). We present a comparative analysis of this compound against more selective inhibitors for each of these enzymes, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Inhibitor Analysis

The following table summarizes the in vitro potency (IC50 values) of this compound against its primary targets, alongside a selection of alternative, more selective inhibitors. This data is essential for designing experiments to dissect the contribution of each target to an observed biological effect.

InhibitorPrimary Target(s)Human MGL IC50 (nM)Human HSL IC50 (nM)Human FAAH IC50 (nM)Notes
This compound MGL, HSL, FAAH144[1]90[1]14[1]Non-selective lipase inhibitor.
JZL184 MGL8>10,000>10,000Potent and selective MGL inhibitor.[2]
KML29 MGL5.9-No detectable activityHighly selective and irreversible MGL inhibitor.[2]
BAY 59-6035 HSL-Potent and selective-Selective HSL inhibitor.
NNC0076-0079 HSL-Potent and selective-Selective HSL inhibitor.[3]
URB597 FAAH>10,000>10,0004.6Potent and selective FAAH inhibitor.[4]
PF-3845 FAAH--230 (Ki)Potent, selective, and irreversible FAAH inhibitor.[4]

Mandatory Visualization

To elucidate the complex biological context and the experimental strategies for target validation, the following diagrams are provided.

cluster_MGL MGL Signaling Pathway cluster_HSL HSL Signaling Pathway cluster_FAAH FAAH Signaling Pathway 2-AG 2-AG MGL MGL 2-AG->MGL Hydrolysis CB1_R CB1 Receptor 2-AG->CB1_R Activation Arachidonic Acid Arachidonic Acid MGL->Arachidonic Acid Glycerol Glycerol MGL->Glycerol COX2 COX-2 Arachidonic Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Metabolism Hormones Catecholamines, Glucagon AC Adenylyl Cyclase Hormones->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylation HSL_active HSL (active) HSL_inactive->HSL_active Phosphorylation Triglycerides Triglycerides HSL_active->Triglycerides Hydrolysis Fatty Acids Fatty Acids Triglycerides->Fatty Acids Hydrolysis Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis CB1_R_FAAH CB1 Receptor Anandamide->CB1_R_FAAH Activation Arachidonic Acid_FAAH Arachidonic Acid FAAH->Arachidonic Acid_FAAH Ethanolamine Ethanolamine FAAH->Ethanolamine Start Start Hypothesize Target Hypothesize Primary Target (e.g., MGL) Start->Hypothesize Target Treat with this compound Treat Model System with this compound Hypothesize Target->Treat with this compound Treat with Selective Inhibitor Treat with Selective MGL Inhibitor (e.g., JZL184) Hypothesize Target->Treat with Selective Inhibitor Genetic Knockdown Perform Genetic Knockdown/out of Hypothesized Target Hypothesize Target->Genetic Knockdown Observe Phenotype Observe Biological Phenotype Treat with this compound->Observe Phenotype Compare Phenotypes Compare Phenotypes Observe Phenotype->Compare Phenotypes Compare Genetic vs Pharmacological Compare Genetic vs Pharmacological Observe Phenotype->Compare Genetic vs Pharmacological Observe Phenotype 2 Observe Biological Phenotype Treat with Selective Inhibitor->Observe Phenotype 2 Observe Phenotype 2->Compare Phenotypes Phenotypes Match Phenotypes Match? Compare Phenotypes->Phenotypes Match On-Target Effect Confirmed On-Target Effect of MGL Inhibition Confirmed Phenotypes Match->On-Target Effect Confirmed Yes Off-Target or Multi-Target Effect Investigate Off-Target or Multi-Target Effects Phenotypes Match->Off-Target or Multi-Target Effect No Observe Phenotype 3 Observe Biological Phenotype Genetic Knockdown->Observe Phenotype 3 Observe Phenotype 3->Compare Genetic vs Pharmacological Phenotypes Correlate Phenotypes Correlate? Compare Genetic vs Pharmacological->Phenotypes Correlate Phenotypes Correlate->Off-Target or Multi-Target Effect No Strong On-Target Confirmation Strong Confirmation of On-Target Effect Phenotypes Correlate->Strong On-Target Confirmation Yes Observed Phenotype Observed Phenotype This compound Treatment This compound Treatment This compound Treatment->Observed Phenotype MGL Inhibition MGL Inhibition This compound Treatment->MGL Inhibition HSL Inhibition HSL Inhibition This compound Treatment->HSL Inhibition FAAH Inhibition FAAH Inhibition This compound Treatment->FAAH Inhibition Other Off-Target Effects Other Off-Target Effects This compound Treatment->Other Off-Target Effects MGL Inhibition->Observed Phenotype HSL Inhibition->Observed Phenotype FAAH Inhibition->Observed Phenotype Other Off-Target Effects->Observed Phenotype Selective MGL Inhibitor Selective MGLi (e.g., JZL184) Selective MGL Inhibitor->MGL Inhibition Phenotype Reproduced Phenotype Reproduced Selective MGL Inhibitor->Phenotype Reproduced If MGL is the target Selective HSL Inhibitor Selective HSLi (e.g., BAY 59-6035) Selective HSL Inhibitor->HSL Inhibition Phenotype Not Reproduced Phenotype Not Reproduced Selective HSL Inhibitor->Phenotype Not Reproduced If MGL is the target Selective FAAH Inhibitor Selective FAAHi (e.g., URB597) Selective FAAH Inhibitor->FAAH Inhibition Selective FAAH Inhibitor->Phenotype Not Reproduced If MGL is the target

References

Assessing the Specificity of CAY10499 in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of CAY10499, a widely used lipase (B570770) inhibitor, within a cellular context. By objectively comparing its performance against alternative inhibitors and presenting supporting experimental data, this document serves as a critical resource for researchers designing experiments and interpreting results involving the modulation of lipid metabolism.

Introduction to this compound and the Importance of Specificity

This compound is recognized as a potent inhibitor of monoacylglycerol lipase (MGL), a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The regulation of 2-AG levels is of significant therapeutic interest for a range of physiological processes. However, the utility of any chemical probe or potential therapeutic is fundamentally dependent on its specificity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide delves into the specificity profile of this compound, equipping researchers with the knowledge to make informed decisions about its application.

Comparative Inhibitor Performance

The following tables summarize the inhibitory activity of this compound and alternative lipase inhibitors against a panel of key enzymes involved in lipid metabolism. This quantitative data, compiled from multiple studies, highlights the varied specificity profiles of these compounds.

Table 1: Inhibitor Specificity Profile (IC50 Values in nM)

Target EnzymeThis compoundJZL184AtglistatinOrlistatSelective Alternative(s)
MAGL 144[1]8[2]>100,000[3]Broadly InhibitoryJZL184 (Selective MAGL inhibitor)
FAAH 14[1]>1000>100,000Broadly InhibitoryURB597 (Selective FAAH inhibitor)
HSL 90[1]>10,000>100,000[3]Broadly InhibitoryHI 76-0079 (HSLi)
ATGL See Table 2>10,000700[3]Broadly InhibitoryAtglistatin (Selective ATGL inhibitor)
ABHD6 See Table 2>1000-Broadly InhibitoryWWL70 (Selective ABHD6 inhibitor)
CES1 See Table 2--Broadly Inhibitory-
Pancreatic Lipase -->100,000[3]Low nM rangeOrlistat (Primarily targets pancreatic lipase)

Table 2: Percentage Inhibition by this compound at 5 µM Concentration

Target Enzyme% Inhibition by this compound (at 5 µM)
ATGL 95%[1]
DAGLα 60%[1]
ABHD6 90%[1]
CES1 95%[1]

Analysis: The data clearly demonstrates that this compound is a non-selective, pan-lipase inhibitor . While it does inhibit MGL, it also potently inhibits FAAH, HSL, ATGL, ABHD6, and CES1. In contrast, compounds like JZL184 show high selectivity for MAGL over other serine hydrolases, and Atglistatin is a highly selective inhibitor of ATGL. Orlistat , while primarily known as a pancreatic lipase inhibitor, also exhibits broad-spectrum activity against other cellular lipases.

Researchers using this compound to study MGL should be aware of its significant off-target effects and consider the use of more selective inhibitors like JZL184 to ensure that the observed phenotypes are specifically due to MGL inhibition.

Signaling Pathways and Experimental Workflows

To visualize the interactions of this compound and the methodologies for assessing inhibitor specificity, the following diagrams are provided.

G cluster_0 Lipid Metabolism Pathways TG Triglycerides DG Diglycerides TG->DG ATGL MG Monoglycerides (e.g., 2-AG) DG->MG HSL FFA Free Fatty Acids MG->FFA MGL Glycerol Glycerol MG->Glycerol MGL AEA Anandamide (AEA) ArachidonicAcid Arachidonic Acid AEA->ArachidonicAcid FAAH Ethanolamine Ethanolamine AEA->Ethanolamine FAAH ATGL ATGL HSL HSL MGL MGL FAAH FAAH This compound This compound This compound->ATGL This compound->HSL This compound->MGL This compound->FAAH

This compound inhibits multiple key enzymes in lipid metabolism pathways.

G cluster_workflow Workflow for Assessing Inhibitor Specificity cluster_cellular Cellular Context Validation start Start: Select Inhibitor and Target Cell Line lysate_prep Prepare Cell Lysate start->lysate_prep intact_cells Treat Intact Cells with Inhibitor start->intact_cells activity_assay Lipase Activity Assay (with and without inhibitor) lysate_prep->activity_assay ic50 Determine IC50 Value activity_assay->ic50 panel Screen Against a Panel of Lipases ic50->panel specificity Determine Specificity Profile panel->specificity end Conclusion: Assess Specificity specificity->end target_engagement Target Engagement Assay (e.g., CETSA, In-Cell Western) intact_cells->target_engagement phenotype Analyze Cellular Phenotype intact_cells->phenotype target_engagement->end phenotype->end

References

Confirming CAY10499-Induced Phenotype with a Secondary Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-selective lipase (B570770) inhibitor CAY10499 is a valuable tool for probing cellular metabolism. However, its activity against multiple lipase targets, including monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH), necessitates the use of secondary, more selective inhibitors to confirm that an observed phenotype is attributable to the inhibition of a specific enzyme.[1][2] This guide provides a framework for confirming a this compound-induced phenotype—specifically the inhibition of steroidogenesis—with a selective HSL inhibitor.

This compound and the Inhibition of Steroidogenesis

Recent studies have demonstrated that this compound can suppress steroidogenesis in Leydig cells. This effect is attributed to the inhibition of HSL, which plays a crucial role in mobilizing cholesterol from lipid droplets, a rate-limiting step in steroid hormone production.[3]

Key Findings with this compound

Treatment of MA-10 mouse Leydig cells with this compound resulted in a dose-dependent inhibition of HSL activity, which correlated with a reduction in the expression of the steroidogenic acute regulatory protein (StAR) and subsequent progesterone (B1679170) synthesis.[3]

Secondary Inhibitor: NNC0076-0079, a Selective HSL Inhibitor

To validate that the observed inhibition of steroidogenesis by this compound is indeed mediated by HSL, a highly selective HSL inhibitor should be employed. NNC0076-0079 is a potent and selective inhibitor of HSL, making it an excellent candidate for these confirmation studies.[4] The long form of HSL is notably expressed in steroidogenic tissues, where it is involved in the conversion of cholesteryl esters to free cholesterol for steroid hormone synthesis.[4]

Data Presentation: A Comparative Overview

The following tables summarize the inhibitory activity of this compound and the selectivity profile of the proposed secondary inhibitor, NNC0076-0079.

Table 1: Inhibitory Activity of this compound Against Various Lipases

Target EnzymeIC₅₀ (nM)
Fatty Acid Amide Hydrolase (FAAH)14
Hormone-Sensitive Lipase (HSL)90
Monoacylglycerol Lipase (MAGL)144

Data sourced from multiple commercial suppliers.[1][2]

Table 2: In Vitro Selectivity of NNC0076-0079

EnzymeIC₅₀ (µM)
Hormone-Sensitive Lipase (h-HSL) 0.11
Lipoprotein Lipase (LPL)>50
Hepatic Lipase (HL)>50
Bile-Salt Stimulated Lipase (BSSL)>50
Pancreatic Lipase (PL)>50

Data from Novo Nordisk.[4]

Table 3: Effect of this compound on Progesterone Synthesis in MA-10 Leydig Cells

TreatmentProgesterone Synthesis (% of Bt₂cAMP-stimulated control)
Bt₂cAMP (1.0 mM)100%
Bt₂cAMP (1.0 mM) + this compound (10 µM)34 ± 8%

Data extracted from Manna et al., JBC, 2013.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings.

Cell Culture and Treatment (for this compound studies)

MA-10 mouse Leydig cells are cultured in Waymouth's medium supplemented with 15% horse serum. For experiments, cells are plated and allowed to adhere. Prior to treatment, the medium is replaced with serum-free medium. Cells are pre-treated with this compound (10 µM in DMSO) for 30 minutes before stimulation with 8-Br-cAMP (Bt₂cAMP, 1.0 mM) for 4 hours to induce steroidogenesis.[3]

Progesterone Measurement

Progesterone levels in the culture medium are quantified using a specific radioimmunoassay (RIA) kit, following the manufacturer's instructions.[3]

HSL Activity Assay

HSL activity in cell lysates is determined using a commercially available HSL activity assay kit. The assay typically involves the hydrolysis of a fluorescently labeled substrate, and the resulting fluorescence is measured to quantify enzyme activity.[3]

Western Blot Analysis

Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against StAR and a loading control (e.g., β-actin), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.[3]

Mandatory Visualizations

Diagrams illustrating the key pathways and experimental logic are provided below.

G cluster_0 Mechanism of HSL in Steroidogenesis Lipid Droplet Lipid Droplet Cholesteryl Esters Cholesteryl Esters Lipid Droplet->Cholesteryl Esters contains Cholesterol Cholesterol Cholesteryl Esters->Cholesterol hydrolysis HSL HSL HSL->Cholesteryl Esters activates Mitochondrion Mitochondrion Cholesterol->Mitochondrion transport Progesterone Progesterone Mitochondrion->Progesterone synthesis StAR StAR StAR->Mitochondrion facilitates transport

Caption: HSL's role in steroid hormone synthesis.

G cluster_1 Experimental Workflow for Phenotype Confirmation Observe Phenotype Observe Phenotype Treat with this compound Treat with this compound Observe Phenotype->Treat with this compound Hypothesize Target Hypothesize Target Treat with this compound->Hypothesize Target Inhibition of Steroidogenesis Compare Results Compare Results Treat with this compound->Compare Results Select Secondary Inhibitor Select Secondary Inhibitor Hypothesize Target->Select Secondary Inhibitor Target = HSL Treat with NNC0076-0079 Treat with NNC0076-0079 Select Secondary Inhibitor->Treat with NNC0076-0079 Selective for HSL Treat with NNC0076-0079->Compare Results Confirm Target Confirm Target Compare Results->Confirm Target Similar Phenotype?

Caption: Logic for using a secondary inhibitor.

Conclusion

The use of the non-selective inhibitor this compound has implicated HSL in the regulation of steroidogenesis. To rigorously confirm this, a follow-up study employing a selective HSL inhibitor such as NNC0076-0079 is essential. By comparing the effects of both inhibitors on progesterone synthesis and related cellular markers, researchers can definitively attribute the this compound-induced phenotype to the inhibition of HSL, thereby providing clearer insights into the specific roles of this enzyme in steroidogenic pathways.

References

Safety Operating Guide

Proper Disposal of CAY10499: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, CAY10499 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to handle and dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This guide provides detailed procedures to ensure safe and compliant disposal.

Researchers and laboratory personnel must adhere to stringent safety and disposal protocols to minimize environmental impact and ensure a safe working environment. The following procedures provide a clear, step-by-step approach to the proper disposal of this compound in both its solid form and as a solution.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE) Specification
Gloves Nitrile or butyl rubber gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Disposal of Solid this compound

Unused or waste this compound in its solid, crystalline form should be managed as non-hazardous chemical waste.

Step 1: Container Labeling Ensure the waste container is clearly and accurately labeled as "this compound Waste" or with its chemical name: [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester.

Step 2: Waste Collection Collect the solid waste in a designated, sealable container. This container should be made of a material compatible with the chemical. The original product container can be used if it is in good condition.

Step 3: Institutional Protocol Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This typically involves collection by the institution's Environmental Health and Safety (EHS) department or a designated waste management contractor.

Disposal of this compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions must account for the hazards associated with the solvent.

Step 1: Waste Segregation Do not mix this compound solutions with other chemical waste streams unless it is confirmed to be compatible. Solutions of this compound in organic solvents like DMSO should be collected in a designated container for flammable or organic solvent waste.

Step 2: Container and Labeling Use a properly labeled, sealable, and chemically resistant container. The label must clearly identify the contents, including the solvent (e.g., "this compound in DMSO") and an approximate concentration.

Step 3: Institutional Disposal Arrange for the disposal of the solvent waste through your institution's hazardous waste management program. DMSO and other organic solvents are typically incinerated at a licensed facility.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

Step 1: Decontamination Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as chemical waste and dispose of it with the corresponding solvent waste stream.

Step 2: Label Defacement Completely remove or deface the original product label to prevent misidentification.

Step 3: Final Disposal Once decontaminated and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

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